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  • Product: (10Z,12E)-10,12-Hexadecadien-1-ol
  • CAS: 1002-94-4

Core Science & Biosynthesis

Foundational

The Scent of Pursuit: A Technical History of (10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol)

Introduction: The Dawn of Chemical Communication In the vast and intricate world of chemical ecology, few molecules hold the historical significance of (10Z,12E)-10,12-Hexadecadien-1-ol, colloquially known as bombykol. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Chemical Communication

In the vast and intricate world of chemical ecology, few molecules hold the historical significance of (10Z,12E)-10,12-Hexadecadien-1-ol, colloquially known as bombykol. This 16-carbon fatty alcohol was the first pheromone to be chemically identified, a landmark achievement that opened the door to understanding the profound role of chemical communication in the insect world.[1][2] Its discovery was not a sudden breakthrough but the culmination of decades of meticulous observation and painstaking chemical detective work, forever changing our perception of insect behavior and paving the way for novel approaches in pest management.[3] This technical guide delves into the discovery, history, and foundational science of bombykol, offering researchers, scientists, and drug development professionals a detailed perspective on this pioneering molecule.

Chapter 1: The Historical Quest for an Invisible Force

The story of bombykol begins long before its chemical structure was known. In the late 19th century, the French naturalist Jean-Henri Fabre was among the first to scientifically document the seemingly mystical ability of male moths to locate females over vast distances.[1] Through a series of elegant experiments, Fabre demonstrated that this attraction was not mediated by sight or sound, but by an invisible chemical signal emitted by the female.[1]

It wasn't until the 1930s that German biochemist Adolf Butenandt, already a Nobel laureate for his work on sex hormones, turned his attention to deciphering the chemical nature of this attractant in the silkworm moth, Bombyx mori.[3] The undertaking was monumental. Butenandt and his team embarked on a near two-decade-long quest, processing the abdominal tips of over 500,000 female silkworm moths to isolate a mere 12 milligrams of the active substance in a derivatized form.[3] This arduous process underscored the incredible potency of the pheromone and the immense challenge of isolating such a minute quantity of a volatile compound.

Chapter 2: The Herculean Task of Isolation and Elucidation

The isolation of a pure, biologically active compound from a complex biological matrix was a formidable challenge in the mid-20th century, long before the advent of modern chromatographic and spectroscopic techniques. Butenandt's team relied on a combination of classical chemical methods and a clever bioassay to guide their purification efforts.

Bioassay-Guided Fractionation: The "Flutter Dance"

The cornerstone of their purification strategy was a highly sensitive and specific bioassay. Male silkworm moths, upon exposure to the female pheromone, exhibit a characteristic and quantifiable behavioral response known as the "flutter dance".[3] By systematically testing the biological activity of different fractions of their extract on male moths, the researchers could track the presence of the elusive attractant. The intensity of the flutter dance served as a direct measure of the concentration of the active compound in each fraction.

The Isolation Protocol: A Glimpse into Mid-Century Biochemistry

While the exact, detailed protocol from Butenandt's original work is a historical document, the general steps involved a multi-stage process of solvent extraction and fractionation. The following is a generalized workflow based on historical accounts:

  • Source Material: Abdominal glands from approximately 500,000 virgin female Bombyx mori moths.

  • Initial Extraction: The glands were likely macerated and extracted with a non-polar organic solvent such as diethyl ether or hexane to capture the lipophilic pheromone.

  • Saponification and Esterification: To purify the alcoholic pheromone from other lipids, the crude extract was likely subjected to saponification (treatment with a base to hydrolyze fats) followed by extraction of the unsaponifiable fraction. To increase the stability and crystallinity of the compound for purification, it was converted to a solid derivative, such as an ester of a high molecular weight carboxylic acid.

  • Fractional Distillation and Crystallization: The derivatized pheromone was then subjected to multiple rounds of fractional distillation under high vacuum and repeated crystallizations to achieve a high degree of purity. The progress of the purification was continuously monitored using the "flutter dance" bioassay.

The sheer scale of this operation, coupled with the reliance on a behavioral bioassay, stands as a testament to the perseverance and ingenuity of Butenandt's team.

Unraveling the Structure: A Puzzle Solved with Classical Chemistry

With a minuscule amount of the purified derivative in hand, the team set out to determine its chemical structure. In an era before nuclear magnetic resonance (NMR) spectroscopy, this was a puzzle solved piece by piece through chemical degradation and the limited spectroscopic tools available.

  • Elemental Analysis: Combustion analysis of the purified derivative revealed the empirical formula, and subsequently the molecular formula of bombykol was determined to be C₁₆H₃₀O.[3]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: The nascent techniques of IR and UV spectroscopy provided crucial clues. The IR spectrum indicated the presence of a hydroxyl (-OH) group and carbon-carbon double bonds. The UV spectrum showed an absorption maximum around 230 nm, which was characteristic of a conjugated diene system (two double bonds separated by a single bond).[3]

  • Catalytic Hydrogenation: To determine the carbon skeleton, the compound was subjected to catalytic hydrogenation, which saturates all double bonds. The resulting product was identified as the known 1-hexadecanol, confirming a 16-carbon straight chain with a primary alcohol at one end.[3]

  • Oxidative Cleavage: The final piece of the puzzle, the location of the two double bonds, was determined by oxidative cleavage. The double bonds were broken using a strong oxidizing agent (potassium permanganate), and the resulting fragments were identified. This allowed the researchers to pinpoint the double bonds at the 10th and 12th carbon positions.

Through this meticulous process, the structure of bombykol was unequivocally established as 10,12-hexadecadien-1-ol.

Chapter 3: The Triumph of Synthesis and Stereochemistry

The confirmation of a proposed chemical structure in the mid-20th century ultimately rested on its unambiguous total synthesis. Butenandt's team embarked on this final and crucial step, which also led to a profound discovery about the stereochemistry of the molecule.

The First Synthesis: A Landmark in Organic Chemistry

The original synthesis of bombykol was a multi-step process that involved the careful construction of the 16-carbon backbone and the stereoselective formation of the two double bonds. While the detailed reaction scheme from the original 1962 publication in Liebigs Annalen der Chemie is highly technical, the general strategy involved the coupling of smaller, functionalized carbon chains to build the final molecule.

A key challenge was controlling the geometry of the double bonds. The team synthesized all four possible geometric isomers: (10E,12E), (10E,12Z), (10Z,12E), and (10Z,12Z).

The Decisive Role of Stereoisomers

When the four synthetic isomers were tested in the "flutter dance" bioassay, the results were astonishing. The (10E,12Z)-isomer was found to be orders of magnitude more potent than the other three. This demonstrated for the first time the remarkable stereospecificity of a pheromone-receptor interaction, a principle that has since become a cornerstone of chemical ecology. The lock-and-key mechanism, where the three-dimensional shape of the pheromone molecule is critical for its biological activity, was vividly illustrated.

Chapter 4: The Biological Mechanism of Action

The discovery of bombykol opened up a new field of inquiry into how insects detect and process chemical signals with such extraordinary sensitivity and specificity.

The Olfactory Pathway: From Molecule to Signal

The male silkworm moth's antennae are exquisitely tuned to detect bombykol. They are covered in thousands of specialized sensory hairs called sensilla. The process of perception can be summarized in the following steps:

  • Adsorption and Transport: Bombykol molecules from the air enter the sensilla through tiny pores. Due to its hydrophobic nature, bombykol requires a carrier to traverse the aqueous lymph fluid inside the sensillum. This role is fulfilled by a specific Pheromone Binding Protein (PBP).

  • Receptor Binding: The PBP transports and protects the bombykol molecule, delivering it to a specific odorant receptor (OR) located on the membrane of a sensory neuron.

  • Signal Transduction: The binding of bombykol to its receptor triggers a conformational change in the receptor protein, initiating an intracellular signaling cascade. This ultimately leads to the opening of ion channels and the generation of an electrical signal (an action potential) in the neuron.

  • Neural Processing: This electrical signal is then transmitted to the brain, where it is processed, leading to the characteristic behavioral response – the "flutter dance" and upwind flight towards the source of the pheromone.

The following diagram illustrates the simplified workflow of bombykol perception:

Bombykol_Perception Bombykol Bombykol Molecule Antenna Male Moth Antenna Bombykol->Antenna Enters Sensillum PBP Pheromone Binding Protein (PBP) Antenna->PBP Binds to Receptor Odorant Receptor (OR) PBP->Receptor Transports to & Binds Neuron Sensory Neuron Receptor->Neuron Activates Brain Brain Neuron->Brain Sends Signal to Behavior Flutter Dance & Upwind Flight Brain->Behavior Initiates

Caption: Simplified workflow of bombykol perception in the male silkworm moth.

Chapter 5: Physicochemical and Biological Properties

The following table summarizes key quantitative data for (10Z,12E)-10,12-Hexadecadien-1-ol:

PropertyValueSource
Chemical Formula C₁₆H₃₀O[3]
Molar Mass 238.41 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Boiling Point 130–133 °C at 0.005 Torr[4]
UV Absorption Maximum (λmax) ~230 nm (in ethanol)[3]
Biological Activity Threshold Induces "flutter dance" in male B. mori at concentrations as low as 10⁻¹² g/mL[1]

Conclusion: A Lasting Legacy

The discovery and characterization of bombykol was a watershed moment in science. It laid the foundation for the field of chemical ecology and demonstrated the profound importance of stereochemistry in biological systems. The principles uncovered through the study of this single molecule continue to inform research in areas ranging from neuroscience and molecular biology to the development of sustainable pest control strategies. The story of bombykol is a powerful reminder of the value of curiosity-driven research and the remarkable chemical language that governs the natural world.

References

  • Butenandt, A., Beckmann, R., Stamm, D., & Hecker, E. (1959). Über den Sexuallockstoff des Seidenspinners Bombyx mori. Reindarstellung und Konstitution. Zeitschrift für Naturforschung B, 14(4), 283-284. [Link]

  • Butenandt, A., Hecker, E., Hopp, M., & Koch, W. (1962). Über den Sexuallockstoff des Seidenspinners, IV. Die Synthese des Bombykols und der cis-trans‐isomeren Hexadecadien‐(10.12)‐ole‐(1). Justus Liebigs Annalen der Chemie, 658(1), 39-64. [Link]

  • American Chemical Society. (2022). Bombykol. Molecule of the Week. [Link]

  • Royal Society of Chemistry. (2009). In pursuit of Bombykol. Education in Chemistry. [Link]

Sources

Exploratory

(10Z,12E)-10,12-Hexadecadien-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of (10E,12Z)-10,12-Hexadecadien-1-ol (Bombykol) Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characteri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of (10E,12Z)-10,12-Hexadecadien-1-ol (Bombykol)

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (10E,12Z)-10,12-Hexadecadien-1-ol, a compound of immense biological significance. First identified in 1959 by Adolf Butenandt, it is the primary sex pheromone of the female silkworm moth, Bombyx mori, and holds the distinction of being the first pheromone to be chemically characterized.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its molecular structure, spectroscopic profile, synthesis, reactivity, and biological function. The experimental protocols and data presented herein are synthesized from established chemical principles and authoritative sources to ensure scientific integrity and practical applicability.

Note on Stereoisomerism: The topic specifies (10Z,12E)-10,12-Hexadecadien-1-ol. However, the naturally occurring, biologically active pheromone of Bombyx mori is the (10E,12Z) isomer, commonly known as Bombykol.[3] Due to the vast body of research and its biological primacy, this guide will focus on the (10E,12Z) isomer, while acknowledging that other stereoisomers exist and that stereochemical purity is critical to biological activity.

Molecular Structure and Physicochemical Properties

The structural elucidation of Bombykol was a landmark achievement, accomplished using techniques that were nascent at the time, such as infrared spectroscopy and chemical degradation, followed by confirmation through total synthesis.[4][5] The molecule is a 16-carbon primary alcohol containing a conjugated diene system at the C10 and C12 positions. This specific arrangement of functional groups and stereochemistry is paramount to its function.

Caption: Chemical structure of (10E,12Z)-10,12-Hexadecadien-1-ol (Bombykol).

The physical properties of Bombykol are summarized in the table below. Its long aliphatic chain renders it largely nonpolar and hydrophobic, a key feature related to its biological transport mechanism.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₀O[6][7]
Molar Mass 238.41 g/mol [3][7]
Appearance Colorless to light yellow liquid[2]
Boiling Point 298.3 °C at 760 mmHg[8]
Density 0.859 g/cm³[8]
Flash Point 133.5 °C[8]
Water Solubility Very low (hydrophobic)
Refractive Index 1.473[8]
logP 5.01 - 5.9[7][8]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the verification of Bombykol's structure and the assessment of its purity, particularly its stereochemical integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic for confirming the E and Z configurations of the double bonds.

¹³C NMR Data (Predicted)

Carbon Atom(s) Chemical Shift (ppm)
C1 (-CH₂OH) 62.5
C10, C11, C12, C13 (Vinyl) 125-135
C2-C9, C14, C15 (Aliphatic CH₂) 25-33
C16 (-CH₃) ~14

Source: Based on data from SpectraBase and PubChem.[1][7]

¹H NMR Data (Expected Resonances)

Proton(s) Chemical Shift (ppm) Multiplicity Key Feature
Vinyl Protons (4H) 5.3 - 6.4 Multiplet Complex region confirming the diene. Large J-coupling (~15 Hz) indicates trans (E) geometry.
-CH₂OH (2H) ~3.6 Triplet Protons adjacent to the hydroxyl group.
Allylic Protons (4H) ~2.1 Multiplet Protons on carbons adjacent to the diene.
Aliphatic Chain (18H) 1.2 - 1.6 Broad Multiplet Bulk of the saturated hydrocarbon chain.

| Terminal -CH₃ (3H) | ~0.9 | Triplet | Terminal methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The initial structural work on Bombykol relied heavily on IR to identify the alcohol and conjugated diene moieties.[4]

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch~3300 (broad)Characteristic of the hydroxyl group.
C-H Stretch (sp³)2850-2960Aliphatic C-H bonds.
C=C Stretch~1600-1650Conjugated double bonds.
C-H Bend (trans)~965Out-of-plane bend for the E double bond.
C-O Stretch~1050Primary alcohol C-O bond.
Source: Data synthesized from PubChem and general spectroscopic tables.[7]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

m/zInterpretation
238Molecular Ion (M⁺)
220[M - H₂O]⁺, loss of water from the alcohol.
VariousFragments from cleavage along the aliphatic chain.
Source: Based on data from NIST WebBook.[9]

Chemical Synthesis and Purification

The synthesis of Bombykol with high stereochemical purity is a significant challenge in organic chemistry. The Wittig reaction is a cornerstone strategy for forming the carbon-carbon double bonds with specific stereochemistry.

cluster_0 Phosphonium Salt Formation (SN2) cluster_1 Ylide Formation (Deprotonation) cluster_2 Wittig Reaction cluster_3 Deprotection & Purification A 1-Bromobutane + PPh₃ B Butyltriphenylphosphonium bromide A->B Toluene, Reflux C Phosphonium Salt in THF B->C D Phosphorus Ylide C->D n-BuLi, -78°C E Ylide + Aldehyde Precursor* D->E F Protected Bombykol Isomer E->F THF, -78°C to RT G Protected Isomer F->G H Crude Bombykol G->H Acidic Workup (e.g., p-TsOH) I Pure (10E,12Z)-Bombykol H->I Column Chromatography label_star *Aldehyde: e.g., 12-(tetrahydro-2H-pyran-2-yloxy)dodec-10-en-1-al

Caption: Generalized workflow for the synthesis of Bombykol via the Wittig reaction.

Experimental Protocol: Wittig Synthesis (Illustrative)

This protocol describes a plausible stereoselective synthesis. The choice of a stabilized or non-stabilized ylide and reaction conditions (e.g., salt-free) is critical for controlling the Z/E stereochemistry.

  • Phosphonium Salt Preparation:

    • To a solution of triphenylphosphine (PPh₃) in dry toluene, add 1-bromobutane.

    • Reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature, collect the precipitated butyltriphenylphosphonium bromide by filtration, wash with cold toluene, and dry under vacuum.

    • Causality: This is a standard Sₙ2 reaction to form the precursor to the Wittig reagent.[10] Using a primary alkyl halide ensures an efficient reaction.

  • Ylide Formation:

    • Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under nitrogen.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise until the deep red color of the ylide persists.

    • Causality: n-BuLi is a strong, non-nucleophilic base required to deprotonate the acidic proton alpha to the phosphorus, forming the reactive ylide.[10] Low temperature is crucial to prevent side reactions.

  • Wittig Reaction:

    • To the cold ylide solution, add a solution of the appropriate aldehyde precursor (e.g., a protected 12-hydroxy-10-alkenal) in THF dropwise.

    • Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent collapse of the oxaphosphetane intermediate forms the C=C double bond, driven by the formation of the highly stable triphenylphosphine oxide byproduct.[11]

  • Workup and Deprotection:

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • If a protecting group (e.g., THP) was used for the hydroxyl function, deprotect under appropriate acidic conditions (e.g., p-toluenesulfonic acid in methanol).

Protocol: Purification by Column Chromatography

Purification is essential to isolate the desired product from starting materials, byproducts (triphenylphosphine oxide), and any stereoisomers.

  • Column Preparation:

    • Select a glass column of appropriate size. Add a small plug of cotton or glass wool to the bottom.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles or cracks form.[12][13]

  • Sample Loading:

    • Dissolve the crude Bombykol in a minimal amount of a nonpolar solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

    • Carefully add the sample to the top of the packed silica column.

  • Elution:

    • Begin eluting with a nonpolar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 2% to 10% ethyl acetate in hexanes.

    • Causality: Bombykol is relatively nonpolar but the hydroxyl group provides some polarity. The less polar triphenylphosphine oxide byproduct will elute at a different rate. A gradient elution ensures efficient separation of compounds with different polarities.[13]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes as the solvent drips from the column.

    • Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified (10E,12Z)-10,12-Hexadecadien-1-ol.

Chemical Reactivity and Stability

Bombykol's reactivity is dictated by its two primary functional groups: the primary alcohol and the conjugated diene.

  • Reactions of the Hydroxyl Group: As a primary alcohol, the -OH group can undergo:

    • Esterification: Reaction with carboxylic acids or acyl chlorides to form esters. This was used in its original characterization.[4]

    • Oxidation: Mild oxidation (e.g., with PCC) yields the corresponding aldehyde, bombykal, while strong oxidation yields the carboxylic acid.

  • Reactions of the Conjugated Diene: The conjugated π-system is susceptible to:

    • Electrophilic Addition: Addition of electrophiles like HBr can lead to a mixture of 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate.[14][15]

    • Hydrogenation: Catalytic hydrogenation with H₂ over a metal catalyst (e.g., Pd/C) will reduce the double bonds to yield the saturated alcohol, hexadecan-1-ol.[4]

    • Diels-Alder Reaction: The diene can act as the diene component in a [4+2] cycloaddition reaction with a suitable dienophile, though this requires the diene to adopt an s-cis conformation, which may be sterically influenced.[16]

  • Stability and Storage: (10E,12Z)-10,12-Hexadecadien-1-ol is susceptible to oxidation and polymerization, particularly at the conjugated diene system, when exposed to air, light, and heat. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20 °C to -80 °C).[5]

Biological Context: Structure-Activity Relationship

The chemical properties of Bombykol are exquisitely tuned for its biological function. Its volatility allows for dispersal in the air, while its hydrophobicity presents a challenge for transport through the aqueous environment of the insect's antenna.

Mechanism of Pheromone Reception Pheromone Bombykol PBP_unbound PBP (Unbound) Pheromone->PBP_unbound Enters Sensillum Pore Receptor Olfactory Receptor Pheromone->Receptor Receptor Binding Air Air Current PBP_bound PBP-Bombykol Complex PBP_unbound->PBP_bound Binding in Hydrophobic Pocket PBP_bound->Pheromone Conformational Change (pH drop) Releases Bombykol PBP_bound->Receptor Transport through Lymph Lymph Sensillar Lymph (Aqueous) Signal Nerve Impulse to Brain Receptor->Signal Activation Membrane Neuronal Membrane (Low pH Environment)

Caption: Pheromone transport and receptor activation pathway in the silkworm moth.

This challenge is overcome by a Pheromone-Binding Protein (PBP).[3][17] The hydrophobic Bombykol molecule enters a hydrophobic pocket within the PBP, which chaperones it through the aqueous sensillar lymph.[4] As the PBP-Bombykol complex nears the neuronal membrane, a localized drop in pH induces a conformational change in the PBP.[18] This change weakens the binding affinity, causing the release of the Bombykol molecule directly onto the olfactory receptor, triggering a nerve impulse.[4][18] This elegant system demonstrates a sophisticated solution to a chemical transport problem, underscoring the critical interplay between molecular structure and biological function.

References

  • SpectraBase. (n.d.). 10,12-Hexadecadien-1-ol (E,Z)-. Retrieved from [Link]

  • NIST. (n.d.). 10,12-Hexadecadien-1-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsrc. (2025). (10Z,12E)-10,12-Hexadecadien-1-ol. Retrieved from [Link]

  • Education in Chemistry. (2009). In pursuit of Bombykol. Royal Society of Chemistry. Retrieved from [Link]

  • American Chemical Society. (2022). Bombykol. Retrieved from [Link]

  • PubChem. (n.d.). (10Z,12E)-10,12-Hexadecadien-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Bombykol. Retrieved from [Link]

  • PubChem. (n.d.). (10E,12Z)-10,12-Hexadecadienal. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Retrieved from [Link]

  • Education in Chemistry. (n.d.). Magnificent molecules: Bombykol. Retrieved from [Link]

  • Kasang, G., & Weiss, N. (1974). [Thin-layer Chromatographic Analysis of Radioactively Labelled Insect Pheromones. Metabolites of (3H)bombykol].
  • University of Bristol, School of Chemistry. (n.d.). Bombykol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Conjugated, Cumulated, and Isolated Dienes. Retrieved from [Link]

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations. Retrieved from [Link]

  • Boston College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • MDPI. (2024). Pheromone-Binding Protein 1 Performs a Dual Function for Intra- and Intersexual Signaling in a Moth. Retrieved from [Link]

  • Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ACS Publications. (2025). Pheromone-Binding Proteins in Pest Control: From Molecular Insights to Real-World Applications. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Organic Chemistry Lessons. (2020, December 27). Conjugated Dienes. YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chem Survival. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab. YouTube. Retrieved from [Link]

  • Advanced Photon Source. (n.d.). Sexual attraction in the silkworm moth: structure of the pheromone-binding protein-bombykol complex. Retrieved from [Link]

Sources

Foundational

(10Z,12E)-10,12-Hexadecadien-1-ol biosynthesis pathway

An In-depth Technical Guide to the Biosynthesis of (10E,12Z)-10,12-Hexadecadien-1-ol (Bombykol) Abstract (10E,12Z)-10,12-Hexadecadien-1-ol, famously known as bombykol, holds a significant place in chemical ecology as the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biosynthesis of (10E,12Z)-10,12-Hexadecadien-1-ol (Bombykol)

Abstract

(10E,12Z)-10,12-Hexadecadien-1-ol, famously known as bombykol, holds a significant place in chemical ecology as the first sex pheromone identified from an organism, the female silkmoth Bombyx mori.[1][2] Its biosynthesis is a remarkably streamlined and specific process, transforming a common C16 saturated fatty acid into a potent, species-specific signaling molecule. This guide provides a comprehensive technical overview of the bombykol biosynthesis pathway, intended for researchers, scientists, and professionals in drug development and related fields. We will dissect the core enzymatic steps, explore the regulatory mechanisms governing its production, and detail the key experimental methodologies that were instrumental in elucidating this pathway. The process begins with the de novo synthesis of palmitoyl-CoA, which undergoes a unique, two-step desaturation by a single bifunctional enzyme to create the characteristic conjugated diene system. The final step involves a specific reduction to the active alcohol. This entire process is tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which controls the timely release of precursors from lipid stores. This document synthesizes current knowledge, explains the causality behind experimental designs, and provides validated protocols to empower further research in pheromone biochemistry and its potential applications.

Introduction

The vast diversity of insect species is, in part, maintained by highly specific chemical communication systems. Among the most studied of these are the sex pheromones of Lepidoptera (moths and butterflies), which are typically long-chain, unsaturated fatty acid derivatives such as alcohols, aldehydes, or acetate esters.[1][3] The biosynthesis of these molecules from ubiquitous precursors like palmitic or stearic acid involves a conserved toolkit of enzymes—desaturases, reductases, and sometimes chain-shortening enzymes—that have evolved to produce an incredible array of species-specific signals.[4][5]

The biosynthesis of bombykol in Bombyx mori is a canonical example of this process. It eschews the common chain-shortening steps and instead relies on three sequential enzymatic reactions: a Δ11 desaturation, a novel Δ10,12 desaturation, and a final fatty-acyl reduction.[1][6] The elucidation of this pathway has been pivotal, particularly the discovery that the two critical desaturation steps are catalyzed by a single, bifunctional fatty-acyl desaturase, a testament to evolutionary efficiency.[1] This guide will provide an in-depth exploration of this pathway, from the generation of the initial precursor to the hormonal regulation that dictates its final synthesis.

The Core Biosynthetic Pathway: From Palmitate to Bombykol

The conversion of the saturated 16-carbon fatty acid precursor, palmitoyl-CoA, into the biologically active bombykol is a three-step enzymatic cascade localized within the female moth's pheromone gland.[2][6]

Precursor Generation: Fatty Acid Synthesis (FAS)
The Desaturation Cascade: A Single Bifunctional Enzyme

The introduction of unsaturation into the fatty acyl chain is the most critical phase for generating pheromone specificity. In B. mori, this is accomplished by a single, remarkable enzyme known as Bmpgdesat1 (or Desat1).[1][7] This enzyme possesses two distinct activities, sequentially modifying the palmitoyl-CoA precursor.

  • Step 1: Z11 Desaturation: The first reaction is a common one in moth pheromone synthesis, where Desat1 introduces a double bond between carbons 11 and 12 with Z (cis) stereochemistry, producing (11Z)-hexadecenoyl-CoA.[1]

  • Step 2: (E,Z)-10,12 Desaturation: The second step is far more unusual. The same Desat1 enzyme acts on the (11Z)-monoene intermediate, catalyzing a 1,4-elimination of two hydrogen atoms to create a conjugated double bond system.[1] This reaction forms (10E,12Z)-hexadecadienoyl-CoA, establishing the precise geometry required for biological activity.[1][8]

The discovery that a single gene product catalyzes both a conventional Δ11 desaturation and a novel conjugated diene-forming desaturation was a landmark finding. It highlights a powerful mechanism of enzymatic evolution, where a single protein can orchestrate multiple, complex transformations, thereby streamlining the biosynthetic pathway.[1]

Bombykol_Desaturation cluster_pathway Desaturation Steps Palmitoyl_CoA Palmitoyl-CoA (16:CoA) Z11_16CoA (11Z)-Hexadecenoyl-CoA Palmitoyl_CoA->Z11_16CoA Z11 desaturation E10Z12_16CoA (10E,12Z)-Hexadecadienoyl-CoA Z11_16CoA->E10Z12_16CoA (E,Z)-10,12 desaturation Enzyme Bmpgdesat1 (Bifunctional Desaturase) Enzyme->Z11_16CoA Enzyme->E10Z12_16CoA

Diagram 1: The two-step desaturation cascade catalyzed by the single bifunctional enzyme Bmpgdesat1.
The Final Reduction: Formation of the Active Pheromone

The final step in the pathway is the conversion of the fatty acyl-CoA intermediate into the corresponding primary alcohol. This reaction is catalyzed by a pheromone gland-specific fatty-acyl reductase (pgFAR).[4][6] This enzyme specifically reduces the carboxyl group of (10E,12Z)-hexadecadienoyl-CoA to a hydroxyl group, yielding bombykol. Biochemical studies have shown that this pgFAR requires NADPH, not NADH, as the reductant for this conversion.[6] The high expression level of the pgFAR gene within the pheromone gland underscores its dedicated role in the terminal step of bombykol synthesis.[4][6]

Regulation and Storage of Pheromone Precursors

The production of bombykol is not continuous but is instead a tightly regulated process, timed to coincide with the female's sexual receptivity. This control is exerted through precursor storage and hormonal signaling.

The Lipid Droplet Reservoir

Pheromone gland cells in B. mori accumulate numerous cytoplasmic lipid droplets prior to adult eclosion.[7][9] These droplets serve as a reservoir for the bombykol precursor. The (10E,12Z)-hexadecadienoate, once synthesized, is not immediately reduced but is instead esterified into triacylglycerols (TAGs) and stored within these lipid droplets.[7][8] This storage mechanism allows the moth to build up a large pool of precursor material that can be rapidly mobilized for pheromone production upon receiving the correct signal.

Hormonal Control: The PBAN Signaling Cascade

The release of the stored precursor and the final synthesis of bombykol are initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[8] PBAN is a neurohormone that is released into the hemolymph and binds to receptors on the surface of pheromone gland cells. This binding event triggers an intracellular signaling cascade that stimulates the lipolysis of the stored TAGs.[7][9] This releases the (10E,12Z)-hexadecadienoate precursor, making it available for reduction to bombykol by pgFAR. This hormonal control ensures that the energetically expensive process of pheromone synthesis is activated only when needed for mating.

PBAN_Regulation PBAN PBAN (Neuropeptide) Receptor PBAN Receptor (on Pheromone Gland Cell) PBAN->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Lipolysis Stimulation of TAG Lipolysis Signaling->Lipolysis Lipid_Droplet Lipid Droplet (Stores Precursor as TAGs) Lipolysis->Lipid_Droplet Precursor (10E,12Z)-Hexadecadienoyl (Precursor) Lipid_Droplet->Precursor Releases Reduction Reduction by pgFAR Precursor->Reduction Bombykol Bombykol Reduction->Bombykol

Diagram 2: Workflow of PBAN-mediated regulation of bombykol synthesis.

Methodologies for Pathway Elucidation and Enzyme Characterization

The detailed understanding of the bombykol pathway was achieved through a combination of molecular biology, biochemistry, and analytical chemistry. The protocols described below represent self-validating systems that have become standards in the field for characterizing pheromone biosynthetic enzymes.

Protocol: Functional Characterization of Desaturases via Heterologous Expression

This protocol describes the functional assay of a putative desaturase gene by expressing it in a yeast system, which lacks competing endogenous desaturase activities and can be supplied with exogenous fatty acids.

Causality and Rationale: Saccharomyces cerevisiae is an ideal host for these assays. It readily takes up fatty acid supplements, and its own desaturase, OLE1, can be deleted or inhibited. Expressing the insect desaturase gene here provides a clean background to unambiguously identify its products. The conversion of fatty acids to their methyl esters (FAMEs) is a standard procedure that makes them volatile and suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which can separate and identify the specific unsaturated products formed.

Methodology:

  • Gene Cloning and Expression Vector Construction:

    • Amplify the full-length coding sequence of the putative desaturase gene (e.g., Bmpgdesat1) from pheromone gland cDNA using PCR.

    • Clone the amplified gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the expression construct into a suitable S. cerevisiae strain. An ole1 deletion mutant is often used to eliminate background Δ9 desaturase activity.

    • Select for transformed yeast cells on appropriate selection media.

  • Culture and Induction:

    • Grow a starter culture of the transformed yeast in selective media containing glucose.

    • Inoculate a larger culture with the starter culture in media containing galactose to induce gene expression.

    • Supplement the induction culture with a potential precursor fatty acid (e.g., palmitic acid) to a final concentration of 0.5 mM.

  • Lipid Extraction and FAMEs Preparation:

    • After 48-72 hours of induction, harvest the yeast cells by centrifugation.

    • Wash the cell pellet with distilled water.

    • Perform total lipid extraction using a chloroform:methanol solvent system.

    • Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) by incubating with methanolic HCl or BF3-methanol at 60-80°C for 1-2 hours.

  • GC-MS Analysis:

    • Extract the FAMEs into an organic solvent like hexane.

    • Analyze the FAMEs profile using GC-MS. The mass spectra and retention times of the products are compared to authentic standards to identify the position and geometry of the newly introduced double bonds.

Protocol: In Vivo Validation using RNA Interference (RNAi)

This protocol validates the necessity of a specific gene for pheromone production in the living organism by silencing its expression.

Methodology:

  • dsRNA Synthesis:

    • Select a unique 300-500 bp region of the target gene (e.g., BmACP).

    • Use PCR to amplify this region with primers that include T7 promoter sequences on both ends.

    • Use an in vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit) to synthesize dsRNA from the PCR template.

    • Purify and quantify the resulting dsRNA.

  • Injection into Moths:

    • Inject female moths (e.g., newly emerged adults) with a specific dose of the purified dsRNA.

    • Use a control group injected with a non-specific dsRNA (e.g., from GFP) or buffer alone to control for the effects of injection.

  • Pheromone Extraction and Quantification:

    • After a suitable incubation period (e.g., 24-48 hours) to allow for gene silencing, extract the pheromone from the glands by briefly immersing the gland tip in a small volume of hexane containing an internal standard.

    • Quantify the amount of bombykol produced using Gas Chromatography (GC) by comparing the peak area of bombykol to that of the internal standard.

  • Data Analysis:

    • Compare the average pheromone titer between the target dsRNA-injected group and the control group. A statistically significant reduction in the target group validates the gene's function.

Data Presentation: Effect of BmACP Silencing on Bombykol Production

The following table summarizes representative data from an RNAi experiment, demonstrating a dose-dependent effect.[9]

Treatment GroupDose of dsRNA (µ g/moth )Mean Bombykol Production (% of Control)
Control (GFP dsRNA)10100%
BmACP dsRNA173%
BmACP dsRNA563%
BmACP dsRNA1059%

Conclusion and Future Directions

The biosynthetic pathway of (10E,12Z)-10,12-Hexadecadien-1-ol is a model system for understanding the evolution and biochemistry of chemical communication. It elegantly demonstrates how common metabolic building blocks are transformed into highly specific signaling molecules through the action of a few specialized enzymes. The discoveries of the bifunctional desaturase Bmpgdesat1 and the dedicated reductase pgFAR, coupled with the understanding of their regulation by PBAN, provide a near-complete picture of this critical biological process.[1][6][8]

This detailed knowledge offers significant potential for practical applications. For instance, the key enzymes in the pathway represent prime targets for developing species-specific inhibitors that could disrupt mating and serve as environmentally benign pest management tools. Future research may focus on resolving the crystal structures of these enzymes to better understand the basis of their unique substrate specificities and catalytic mechanisms. Further exploration of the PBAN signaling cascade could also uncover additional regulatory nodes, offering new targets for intervention. The principles and protocols detailed in this guide provide a solid foundation for these future endeavors.

References

  • Moto, K., Yoshiga, T., Yamamoto, M., Takahashi, S., Okano, K., Ando, T., Nakajima, T., & Mita, K. (2004). Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone. Proceedings of the National Academy of Sciences, 101(23), 8631–8636. [Link]

  • Ohnishi, A., Kaji, M., & Matsumoto, S. (2011). Screening for the Genes Involved in Bombykol Biosynthesis: Identification and Functional Characterization of Bombyx mori Acyl Carrier Protein. Frontiers in Endocrinology, 2, 83. [Link]

  • Moto, K., Nakajima, T., Mita, K., & Ando, T. (2003). Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori. Proceedings of the National Academy of Sciences, 100(16), 9179-9184. [Link]

  • Synexis. (2026). The Role of (E,E)-10,12-Hexadecadien-1-ol in Modern Chemical Synthesis. Synexis. [Link]

  • Cheméo. (n.d.). 10,12-Hexadecadien-1-ol. Cheméo. [Link]

  • National Center for Biotechnology Information. (n.d.). (10E,12Z)-10,12-Hexadecadienal. PubChem Compound Database. [Link]

  • Lian, J. Y., et al. (2019). Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. MDPI. [Link]

  • Hodgson, B. (2009). In pursuit of Bombykol. RSC Education. [Link]

  • University of Bristol. (n.d.). Bombykol. School of Chemistry, University of Bristol. [Link]

  • Ohnishi, A., Kaji, M., & Matsumoto, S. (2011). Screening for the Genes Involved in Bombykol Biosynthesis: Identification and Functional Characterization of Bombyx mori Acyl Carrier Protein. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Bombykol. Wikipedia. [Link]

  • Wicher, D., et al. (2006). Bombykol receptors in the silkworm moth and the fruit fly. National Center for Biotechnology Information. [Link]

  • Hao, G., et al. (2016). Terminal fatty-acyl-CoA desaturase involved in sex pheromone biosynthesis in the winter moth (Operophtera brumata). PubMed. [Link]

  • Helmkampf, M., et al. (2015). Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera. PLoS One. [Link]

  • Arsequell, G., et al. (2006). A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone. Proceedings of the National Academy of Sciences. [Link]

  • Zhang, Y., et al. (2024). Genome-Wide Analysis and Characterization of the SDR Gene Superfamily in Cinnamomum camphora and Identification of Synthase for Eugenol Biosynthesis. MDPI. [Link]

  • Löfstedt, C. (2013). Fatty Acyl Reductases and Fatty Acyl Desaturases. Deciphering the biosynthesis of species-specific moth female sex pheromones from common fatty acids. Lund University Research Portal. [Link]

Sources

Exploratory

(10Z,12E)-10,12-Hexadecadien-1-ol: Mechanism of Action & Stereochemical Selectivity

The following technical guide details the mechanism of action, chemical identity, and experimental characterization of (10Z,12E)-10,12-Hexadecadien-1-ol . Executive Summary (10Z,12E)-10,12-Hexadecadien-1-ol is a conjugat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical identity, and experimental characterization of (10Z,12E)-10,12-Hexadecadien-1-ol .

Executive Summary

(10Z,12E)-10,12-Hexadecadien-1-ol is a conjugated diene alcohol and a geometric isomer of Bombykol ((10E,12Z)-10,12-hexadecadien-1-ol), the primary sex pheromone of the silkworm moth, Bombyx mori.[1] While Bombykol is the first pheromone ever characterized, the (10Z,12E)-isomer serves as a critical semiochemical probe in chemical ecology and neuroethology.

Its primary biological significance lies in molecular discrimination . It acts as a behavioral antagonist or a weak agonist, demonstrating the extreme stereoselectivity of insect olfactory receptors (ORs). For drug development professionals, this molecule provides a textbook case study in Ligand-Receptor Stereospecificity and Structure-Activity Relationships (SAR) within G-Protein Coupled Receptor (GPCR)-like systems.

Chemical Identity & Properties

PropertyData
IUPAC Name (10Z,12E)-Hexadeca-10,12-dien-1-ol
CAS Number 1002-94-4
Molecular Formula C₁₆H₃₀O
Molecular Weight 238.41 g/mol
Stereochemistry (Z)-alkene at C10, (E)-alkene at C12
Physical State Colorless oil
Solubility Soluble in hexane, dichloromethane, ethanol; insoluble in water
Key Structural Feature Conjugated diene system causing rigid planarity at C10-C13

Mechanism of Action (MoA)

The mechanism of action for (10Z,12E)-10,12-Hexadecadien-1-ol is defined by its interaction—or lack thereof—with the pheromone recognition pathway. The system relies on a "Lock and Key" model where the specific geometry of the diene tail determines receptor activation.

The Olfactory Pathway

The signal transduction pathway follows the standard Lepidopteran pheromone detection model:

  • Adsorption : The hydrophobic molecule lands on the antennal sensilla trichodea.

  • Solubilization : It diffuses through cuticular pores into the sensillum lymph.

  • Transport : It binds to a Pheromone Binding Protein (PBP) (e.g., BmPBP1 in B. mori). The PBP encapsulates the hydrophobic ligand to transport it across the aqueous lymph.

  • Receptor Binding : The PBP-ligand complex approaches the dendritic membrane of the Olfactory Receptor Neuron (ORN). A pH-dependent conformational change ejects the ligand, presenting it to the Pheromone Receptor (PR) (e.g., BmOR1).[2]

  • Signal Transduction : Binding triggers the opening of the Orco (Olfactory Receptor Coreceptor) ion channel, causing Ca²⁺ influx, depolarization, and action potential generation.

  • Termination : The molecule is rapidly degraded by Pheromone Degrading Enzymes (PDEs) to reset sensitivity.

Stereochemical Selectivity (The Critical Differentiator)

The (10Z,12E) isomer exhibits a distinct MoA compared to the natural pheromone (10E,12Z):

  • PBP Binding : The PBP binding pocket is somewhat flexible. Both (10Z,12E) and (10E,12Z) isomers bind to BmPBP1 with comparable affinity (dissociation constants in the micromolar range). The PBP acts as a general "solubilizer" rather than the primary discriminator.

  • Receptor Activation (The Filter) : The BmOR1 receptor possesses a rigid hydrophobic binding pocket specifically shaped to accommodate the "kink" of the (10E,12Z) diene.

    • Bombykol (10E,12Z) : Fits perfectly, stabilizing the receptor's active conformation (Open State).

    • (10Z,12E)-Isomer : The "inverse" kink creates steric clashes within the transmembrane helices of the receptor. This prevents the transition to the active state.

    • Result : The (10Z,12E) isomer typically requires 1,000 to 10,000-fold higher concentrations to elicit a response comparable to Bombykol. In some species, it acts as a competitive antagonist , blocking the binding site without activating the channel, thereby inhibiting the response to the true pheromone.

Pathway Visualization

MoA_Pathway cluster_specificity Stereochemical Filter Ligand (10Z,12E)-Ligand Cuticle Antennal Cuticle (Adsorption) Ligand->Cuticle Volatilization PBP PBP Binding (Transport) Cuticle->PBP Diffusion Receptor Pheromone Receptor (BmOR1/Orco) PBP->Receptor Ligand Delivery (pH Shift) Signal Action Potential (Depolarization) Receptor->Signal Weak/No Activation (Steric Mismatch) Degradation Enzymatic Degradation (PDEs) Receptor->Degradation Signal Termination

Caption: Signal transduction pathway highlighting the critical 'Steric Mismatch' at the receptor level for the (10Z,12E) isomer.

Experimental Protocols

To validate the mechanism and specificity of (10Z,12E)-10,12-Hexadecadien-1-ol, researchers utilize electrophysiological assays.

Single Sensillum Recording (SSR)

This protocol measures the response of individual olfactory neurons, providing the highest resolution data on receptor specificity.

Materials:

  • Live male moth (e.g., Bombyx mori or Manduca sexta).

  • Tungsten microelectrodes (etched to <1 µm tip).

  • High-impedance AC/DC amplifier (e.g., molecular devices).

  • Stimulus delivery system (air stream with cartridge).

Protocol:

  • Preparation : Immobilize the moth in a plastic holder, exposing the antenna. Fix the antenna to a wax support.

  • Electrode Insertion : Insert the reference electrode into the compound eye. Manipulate the recording electrode to penetrate the base of a single sensillum trichodeum.

  • Signal Verification : Monitor for spontaneous background spiking (action potentials) to confirm contact with the lymph/neuron.

  • Stimulation :

    • Prepare filter paper strips loaded with 10 µg of (10Z,12E)-10,12-Hexadecadien-1-ol dissolved in hexane.

    • Deliver a 0.5-second puff of air through the cartridge over the antenna.

  • Data Analysis : Record the frequency of spikes (spikes/sec) before, during, and after stimulation.

    • Expected Result: Minimal increase in spike frequency compared to the solvent control.

    • Positive Control: Stimulation with (10E,12Z)-Bombykol should elicit a massive train of spikes (>100 Hz).

Synthesis of (10Z,12E)-10,12-Hexadecadien-1-ol

Stereoselective synthesis is required to ensure no contamination with the active (10E,12Z) isomer, which would confound results.

Method: Wittig Reaction Variation

  • Starting Material : 10-undecyn-1-ol (protected as THP ether).

  • Coupling : Sonogashira coupling with (E)-1-bromo-1-pentene to form the enyne backbone.

  • Reduction : Stereoselective reduction of the triple bond using Lindlar’s Catalyst and H₂ gas.

    • Mechanism: Lindlar reduction strictly adds hydrogen in a syn fashion, creating the (Z) -double bond at C10, while preserving the pre-existing (E) -double bond at C12.

  • Deprotection : Acidic hydrolysis (p-TsOH/MeOH) to remove the THP group, yielding the free alcohol.

  • Purification : Silver nitrate impregnated silica gel chromatography (critical for separating geometric isomers).

Biological Context & Species Specificity

While (10Z,12E)-10,12-Hexadecadien-1-ol is often a research analog, it plays a functional role in specific ecological niches:

SpeciesRole of (10Z,12E)-Isomer
Bombyx mori (Silkworm)Inactive / Weak Agonist . Demonstrates the high fidelity of the BmOR1 receptor. High concentrations may inhibit the response to Bombykol.
Hemileuca spp.[3][4][5][6] (Buck Moths)Minor Component / Synergist . Often found alongside the major (E,Z) pheromone components; precise ratios are required for optimal male attraction.[6]
Cydia spp.[3][6] (Tortrix Moths)Antagonist . Presence of the wrong isomer in a lure can completely shut down male attraction, serving as a reproductive isolation mechanism (RIM) to prevent cross-mating.

References

  • Pheromone Binding Proteins and Olfactory Recognition

    • Source: Leal, W. S. (2013). "Odorant reception in insects: roles of receptors, binding proteins, and degrading enzymes." Annual Review of Entomology.
    • Context: Defines the transport mechanism and the role of PBPs vs. Receptors in specificity.
  • Stereoselective Synthesis of Conjug

    • Source: Ando, T., et al. (2004). "Lepidopteran sex pheromones."[7] Topics in Current Chemistry.

    • Context: detailed protocols for synthesizing specific geometric isomers of hexadecadienols.
  • Functional Characteriz

    • Source: Sakurai, T., et al. (2004). "Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori.
    • Context: Establishes BmOR1 specificity for (10E,12Z) and lack of response to (10Z,12E).
  • Pheromone Antagonism in Lepidoptera

    • Source: Baker, T. C. (2008).
    • Context: Discusses how geometric isomers like (10Z,12E)

Sources

Foundational

An In-depth Technical Guide to (10Z,12E)-10,12-Hexadecadien-1-ol and its Stereoisomers: Natural Occurrence, Biosynthesis, and Ecological Significance

This technical guide provides a comprehensive overview of (10Z,12E)-10,12-Hexadecadien-1-ol, a notable insect pheromone, within the broader context of its stereoisomers. Given the extensive research on its counterpart, b...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (10Z,12E)-10,12-Hexadecadien-1-ol, a notable insect pheromone, within the broader context of its stereoisomers. Given the extensive research on its counterpart, bombykol ((10E,12Z)-10,12-Hexadecadien-1-ol), this document leverages the well-established knowledge of bombykol to illuminate the characteristics and potential roles of the (10Z,12E) isomer. This guide is intended for researchers, scientists, and professionals in drug development and chemical ecology, offering in-depth insights into the natural sources, biosynthesis, and functional significance of this class of compounds.

Introduction: The Critical Role of Stereochemistry in Pheromonal Communication

Chemical communication is a cornerstone of insect behavior, governing processes from mating and aggregation to alarm signaling and trail following. Pheromones, the chemical signals that mediate these interactions, are often characterized by a high degree of stereochemical specificity. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, transforming a potent attractant into an inactive compound or even an antagonist.

The 10,12-hexadecadien-1-ol isomers are a classic example of this principle. While all share the same molecular formula and connectivity, the geometry of their double bonds at the 10th and 12th carbon positions dictates their interaction with insect olfactory receptors. This guide focuses on the (10Z,12E) isomer, while drawing necessary and extensive comparisons with its isomers, most notably the first identified pheromone, bombykol.

The Archetype: Bombykol ((10E,12Z)-10,12-Hexadecadien-1-ol)

The story of (10Z,12E)-10,12-Hexadecadien-1-ol is intrinsically linked to that of its famed isomer, bombykol. The latter was the first pheromone to be chemically characterized, a landmark achievement by Adolf Butenandt and his team in 1959.[1] This pioneering work not only identified the structure of bombykol but also laid the groundwork for the entire field of chemical ecology.

Natural Source and Ecological Role

Bombykol is the primary sex pheromone released by the female silkworm moth, Bombyx mori, and its wild ancestor, Bombyx mandarina, to attract males for mating.[1] The compound is produced and released from the female's pheromone glands, located at the tip of the abdomen. Male moths possess highly specialized antennae that can detect bombykol molecules at incredibly low concentrations in the air, allowing them to locate a potential mate from a considerable distance.

The biological activity of bombykol is exquisitely specific. The natural (10E,12Z) isomer is vastly more bioactive than its other stereoisomers.[2] This specificity is a crucial mechanism for ensuring reproductive isolation between closely related species.

(10Z,12E)-10,12-Hexadecadien-1-ol and Other Isomers: A Comparative Overview

While bombykol is the most studied of the 10,12-hexadecadien-1-ol isomers, the other three possible stereoisomers—(10Z,12E), (10E,12E), and (10Z,12Z)—are also of significant interest to chemical ecologists and synthetic chemists.

Natural Occurrence of (10Z,12E)-10,12-Hexadecadien-1-ol

Despite being classified as an insect pheromone, specific, well-documented natural sources of (10Z,12E)-10,12-Hexadecadien-1-ol are not prominently reported in the scientific literature to date.[3] It is plausible that it exists as a minor component in the pheromone blends of some lepidopteran species, or that its primary role has yet to be discovered. The acetate form of the (Z,E)-isomer has been suggested to play a role in the pheromonal communication of various moth species.[4]

In contrast, the (10E,12E) isomer has been identified as a minor component in the pheromone glands of Bombyx mori and Bombyx mandarina.[1] Its presence suggests a potential, albeit secondary, role in the pheromonal bouquet of these species.

Biological Activity of the Isomers

The biological activity of the 10,12-hexadecadien-1-ol isomers is a stark illustration of the importance of stereochemistry. In Bombyx mori, the (10E,12Z) isomer (bombykol) is the only one that elicits the full range of male courtship behaviors at naturally occurring concentrations. The (10E,12E) isomer has been shown to have a much lower biological activity, requiring a significantly higher concentration to elicit a response.[1] The specific biological activities of the (10Z,12E) and (10Z,12Z) isomers on Bombyx mori are less characterized but are understood to be substantially lower than that of bombykol.

The precise role of these isomers can vary between species. In some insects, a compound that is a primary pheromone in one species may act as a synergist (enhancing the effect of the primary pheromone) or an antagonist (inhibiting the effect) in another. This chemical diversity is a key factor in maintaining species-specific communication channels in complex ecosystems.

Table 1: Physicochemical Properties of 10,12-Hexadecadien-1-ol Isomers

Property(10Z,12E)-10,12-Hexadecadien-1-ol(10E,12Z)-10,12-Hexadecadien-1-ol (Bombykol)
Molecular Formula C₁₆H₃₀O[2]C₁₆H₃₀O
Molecular Weight 238.41 g/mol [2]238.41 g/mol
Boiling Point 298.3°C at 760 mmHg[2]Not specified
Density 0.859 g/cm³[2]Not specified
CAS Number 1002-94-4[2]765-17-3

Biosynthesis of 10,12-Hexadecadien-1-ols

The biosynthetic pathway of bombykol in Bombyx mori has been extensively studied and serves as a valuable model for understanding the production of other long-chain unsaturated alcohols in insects. The pathway begins with a common fatty acid precursor, palmitic acid (a C16 saturated fatty acid).

The key steps in the biosynthesis of bombykol are believed to be:

  • Desaturation: A series of enzymatic desaturation steps introduce double bonds into the palmitoyl-CoA molecule.

  • Reduction: The terminal carboxyl group is reduced to an alcohol.

It is highly probable that the biosynthesis of (10Z,12E)-10,12-Hexadecadien-1-ol follows a similar pathway, with the stereochemical outcome being determined by the specific desaturase enzymes involved. The genes encoding these enzymes are a subject of ongoing research and are key to understanding the evolution of pheromone diversity.

Biosynthesis_of_Bombykol Palmitoyl_CoA Palmitoyl-CoA (C16:0) Z11_Hexadecenoyl_CoA (Z)-11-Hexadecenoyl-CoA Palmitoyl_CoA->Z11_Hexadecenoyl_CoA Bombykol_precursor (10E,12Z)-10,12-Hexadecadienoyl-CoA Z11_Hexadecenoyl_CoA->Bombykol_precursor Bombykol Bombykol ((10E,12Z)-10,12-Hexadecadien-1-ol) Bombykol_precursor->Bombykol

Figure 1: A simplified diagram of the proposed biosynthetic pathway of bombykol.

Experimental Protocols: Extraction, Isolation, and Characterization

The study of insect pheromones relies on a suite of sophisticated analytical techniques to extract, isolate, and identify these compounds from minute biological samples.

Extraction of Pheromones from Glandular Tissues

A common method for extracting pheromones from insect glands is solvent extraction.

Protocol: Solvent Extraction of Lepidopteran Pheromone Glands

  • Gland Excision: Female moths are chilled to immobility. The pheromone glands, typically located on the terminal abdominal segments, are carefully excised under a dissecting microscope.

  • Solvent Immersion: The excised glands are immediately immersed in a small volume (e.g., 100-200 µL) of a high-purity organic solvent. Hexane is a common choice due to its volatility and ability to dissolve nonpolar compounds like fatty alcohols.

  • Extraction: The glands are allowed to extract for a period ranging from a few minutes to several hours at room temperature. Gentle agitation can enhance the extraction efficiency.

  • Filtration and Concentration: The solvent extract is carefully removed and may be filtered to remove tissue debris. If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase the pheromone concentration.

Isomer Separation and Identification

Gas chromatography (GC) is the primary technique for separating and identifying volatile and semi-volatile compounds like pheromones. The separation of stereoisomers often requires specialized capillary columns.

Workflow: GC-MS Analysis of 10,12-Hexadecadien-1-ol Isomers

GCMS_Workflow Sample_Prep Pheromone Gland Extract Injection GC Injection Port Sample_Prep->Injection Separation Capillary GC Column (e.g., DB-5ms, HP-INNOWax) Injection->Separation Detection Mass Spectrometer (MS) Separation->Detection Analysis Data Analysis (Mass Spectra Library Matching, Retention Time Comparison) Detection->Analysis

Figure 2: A generalized workflow for the GC-MS analysis of insect pheromones.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both separating and identifying pheromone components. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation. The retention time of the compound on the GC column, when compared to that of a synthetic standard, can be used to confirm its identity and stereochemistry.

Conclusion and Future Directions

The study of (10Z,12E)-10,12-Hexadecadien-1-ol and its isomers highlights the remarkable specificity of chemical communication in the natural world. While our understanding of bombykol is extensive, the precise natural sources and ecological roles of the (10Z,12E) isomer remain an open area for research. Future investigations, employing advanced analytical techniques and targeted ecological studies, are needed to fully elucidate the part this molecule plays in the intricate web of insect interactions. A deeper understanding of the full spectrum of these isomers holds promise for the development of highly specific and environmentally benign pest management strategies.

References

  • EvitaChem. (n.d.). 10,12-Hexadecadien-1-ol, acetate, (Z,E)-.
  • Alfa Chemistry. (n.d.). (10Z,12E)-10,12-Hexadecadien-1-ol.
  • Grokipedia. (n.d.). Bombykol.
  • PubChem. (n.d.). (10Z,12E)-10,12-Hexadecadien-1-ol.
  • PubChem. (n.d.). (10Z,12E)-Hexadecadienal.
  • NIST. (n.d.). 10,12-Hexadecadien-1-ol.
  • Chegg. (n.d.). (10Z,12Z)-10,12-hexadecadien-1-ol is a stereoisomer.
  • MedchemExpress. (n.d.). (10E,12Z)-10,12-Hexadecadien-1-ol (Synonyms: Z10,E12-16:OH).
  • Journal of Drug Delivery and Therapeutics. (2019). GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents.
  • Royal Society of Chemistry. (2009). In pursuit of Bombykol.
  • Journal of Pharmacognosy and Phytochemistry. (2019).
  • Journal of Drug Delivery and Therapeutics. (2019). GC-MS analysis of bioactive compounds from Freshwater mussels of Parreysia corrugata. (Muller 1774) and their pharmacological activities.
  • MDPI. (2023).
  • PubMed. (2020). Pheromonal activities of the bombykol isomer, (10E,12E)-10,12-hexadecadien-1-ol, in the pheromone gland of the silkmoth Bombyx mori.
  • Cheméo. (n.d.). 10,12-Hexadecadien-1-ol - Chemical & Physical Properties.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Precision of (E,E)-10,12-Hexadecadien-1-ol: Applications in Environmental Monitoring and Control.
  • PubMed. (2005). Major sex pheromone components of the Australian gum leaf skeletonizer Uraba lugens: (10E,12Z)

Sources

Exploratory

The Scent of Pursuit: A Technical Guide to (10E,12Z)-10,12-Hexadecadien-1-ol in Insect Communication

Abstract: This technical guide provides an in-depth exploration of (10E,12Z)-10,12-Hexadecadien-1-ol, famously known as bombykol, the first chemically characterized insect sex pheromone. We delve into its biochemical syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of (10E,12Z)-10,12-Hexadecadien-1-ol, famously known as bombykol, the first chemically characterized insect sex pheromone. We delve into its biochemical synthesis, the intricate mechanisms of its perception by male silkworm moths (Bombyx mori), and its pivotal role in mediating reproductive behaviors. This document is intended for researchers, scientists, and professionals in drug development and pest management, offering a comprehensive overview of the fundamental science and practical applications of this semiochemical. We will detail established experimental protocols for its extraction, analysis, and synthesis, providing a robust framework for further investigation and utilization.

Introduction: The Dawn of Chemical Ecology

The discovery of (10E,12Z)-10,12-Hexadecadien-1-ol, or bombykol, by Adolf Butenandt and his team in 1959 stands as a landmark achievement in chemical ecology.[1] This singular molecule, released by the female silkworm moth (Bombyx mori), is the primary attractant for males, capable of eliciting a behavioral response at remarkably low concentrations.[2] The elucidation of its structure and function ushered in a new era of understanding insect communication, revealing a sophisticated chemical language that governs critical life processes. This guide will provide a comprehensive technical overview of bombykol, from its molecular origins to its application in manipulating insect behavior.

The Molecule: Structure and Properties

Bombykol is a 16-carbon fatty alcohol with two conjugated double bonds at positions 10 and 12. The specific stereochemistry of these double bonds, (10E, 12Z), is crucial for its biological activity. Other geometric isomers are significantly less effective at eliciting a response in male moths, highlighting the remarkable specificity of the insect's olfactory system.[2]

PropertyValue
IUPAC Name (10E,12Z)-10,12-Hexadecadien-1-ol
Common Name Bombykol
Molecular Formula C₁₆H₃₀O
Molar Mass 238.41 g/mol
CAS Number 765-17-3

Biosynthesis: The Endogenous Pathway of a Potent Signal

The biosynthesis of bombykol in the pheromone gland of the female Bombyx mori begins with the common fatty acid, palmitic acid. A series of enzymatic steps, including desaturation and reduction, lead to the final product. The process is under precise hormonal control, ensuring that pheromone production is coordinated with the female's reproductive readiness.[3]

The key steps in the biosynthetic pathway are as follows:

  • Chain shortening and modification of palmitoyl-CoA.

  • Introduction of a double bond at the Δ11 position by a specific desaturase enzyme.

  • Further desaturation to create the conjugated diene system at the 10 and 12 positions.

  • Reduction of the carboxyl group to the primary alcohol, yielding bombykol.

This pathway highlights the elegant efficiency of biological systems in generating complex and highly specific signaling molecules from simple precursors.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Bombykol_Air Bombykol (Airborne) PBP Pheromone-Binding Protein (PBP) Bombykol_Air->PBP Binding Bombykol_PBP Bombykol-PBP Complex PBP->Bombykol_PBP BmOR1 BmOR-1 (Olfactory Receptor) Bombykol_PBP->BmOR1 Interaction G_Protein G-Protein BmOR1->G_Protein Activation Ion_Channel Ion Channel G_Protein->Ion_Channel Opening Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential caption Olfactory signaling pathway of Bombykol.

Sources

Foundational

Technical Guide: (10Z,12E)-10,12-Hexadecadien-1-ol Pheromone Binding Protein Interaction

Executive Summary This technical guide analyzes the molecular interaction between (10Z,12E)-10,12-Hexadecadien-1-ol and Lepidopteran Pheromone Binding Proteins (PBPs). While the (10E,12Z) isomer (Bombykol) is the canonic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the molecular interaction between (10Z,12E)-10,12-Hexadecadien-1-ol and Lepidopteran Pheromone Binding Proteins (PBPs). While the (10E,12Z) isomer (Bombykol) is the canonical pheromone for the silkworm Bombyx mori, the (10Z,12E) stereoisomer represents a critical case study in molecular discrimination and olfactory specificity.

Understanding this interaction is pivotal for two fields:

  • Chemical Ecology: Deciphering how PBPs filter "noise" (isomers) to ensure species-specific mating signals.

  • Pest Control: Designing "mating disruption" agents that bind irreversibly or competitively to PBPs, effectively blinding the male moth to female calls.

This guide details the structural gating mechanisms, pH-dependent transport kinetics, and validated protocols for quantifying these interactions.

Molecular Architecture & Mechanism

The Ligand: (10Z,12E)-10,12-Hexadecadien-1-ol

This molecule is a Type I pheromone alcohol. Its biological activity relies heavily on the geometry of its conjugated diene system.

  • Hydrophobicity: High (LogP > 5.0), requiring a carrier protein (PBP) for transport through the aqueous sensillum lymph.

  • Geometry: The Z (cis) configuration at C10 and E (trans) at C12 creates a specific "kink" in the hydrocarbon tail.

  • Discrimination: PBPs possess a binding pocket rigid enough to distinguish this (Z,E) kink from the (E,Z) geometry of Bombykol, often resulting in lower affinity or altered release kinetics in non-target species.

The Protein: PBP Structural Dynamics

Lepidopteran PBPs (approx. 15-17 kDa) are characterized by six


-helices forming a hydrophobic cavity. A seventh helix (the C-terminal tail) acts as a "lid" or "gate."
The pH-Dependent Ejection Mechanism

The interaction is governed by the pH gradient within the sensillum:

  • Uptake (pH 7.0): In the bulk lymph, the PBP is in an "open" conformation. The C-terminal tail is flexible/disordered, allowing the hydrophobic (10Z,12E) ligand to enter the binding pocket.

  • Transport: The PBP-Ligand complex diffuses across the lymph, protecting the pheromone from enzymatic degradation.

  • Release (pH 5.0): Near the dendritic membrane of the Olfactory Receptor Neuron (ORN), the local environment is acidic. This triggers a conformational switch:

    • The C-terminal helix folds into the binding cavity.

    • This effectively "ejects" the ligand, presenting it to the Pheromone Receptor (PR).

Critical Insight: If the (10Z,12E) isomer binds too tightly (preventing ejection) or too loosely (degraded before transport), the olfactory signal is disrupted.

Visualization of Signaling Pathways

The following diagram illustrates the pH-dependent transport and the "scavenger" vs. "transporter" role of the PBP.

PBP_Transport_Mechanism cluster_0 Sensillum Lymph (pH 7.0) cluster_1 Dendritic Membrane (pH 5.0) Ligand (10Z,12E)-Ligand PBP_Open PBP (Open State) C-term flexible Ligand->PBP_Open Diffusion Complex PBP-Ligand Complex (Protected) PBP_Open->Complex Binding (Kd ~100-300nM) PBP_Closed PBP (Closed State) C-term inserted Complex->PBP_Closed Acidification (pH Drop) PBP_Closed->PBP_Open Recycling (pH rise) Receptor Pheromone Receptor (Activation) PBP_Closed->Receptor Ligand Ejection

Caption: The pH-dependent conformational switch of PBP. The C-terminal tail acts as an intramolecular competitor, ejecting the ligand at acidic pH.

Experimental Methodologies

To validate the interaction of (10Z,12E)-10,12-Hexadecadien-1-ol with a target PBP, the 1-NPN Competitive Fluorescence Assay is the industry standard. It relies on the fact that pheromones are non-fluorescent, but the probe 1-NPN (N-phenyl-1-naphthylamine) fluoresces strongly when bound to the protein's hydrophobic pocket.

Protocol 1: 1-NPN Competitive Binding Assay

Objective: Determine the Dissociation Constant (


) of the (10Z,12E) isomer.

Reagents:

  • Recombinant PBP (purified, >95% homogeneity).

  • 1-NPN (1 mM stock in methanol).

  • (10Z,12E)-10,12-Hexadecadien-1-ol (Ligand).

  • Buffer: 20 mM Tris-HCl, pH 7.0 (Simulating Lymph).

Step-by-Step Workflow:

  • Protein Titration:

    • Dilute PBP to 2 µM in Tris-HCl buffer.

    • Titrate with 1-NPN (0.5 µM steps) until saturation.

    • Observation: Fluorescence emission peak at ~410-420 nm (excitation 337 nm) increases.

    • Calculation: Determine

      
       (binding constant of the probe).
      
  • Competitive Displacement:

    • Prepare a solution containing 2 µM PBP and 2 µM 1-NPN (saturation).

    • Add the (10Z,12E) ligand in aliquots (final conc. range: 0.1 µM to 20 µM).

    • Observation: Fluorescence intensity decreases as the ligand displaces 1-NPN.

  • Data Analysis:

    • Plot Fluorescence Intensity (%) vs. Log[Ligand].

    • Calculate

      
       (concentration displacing 50% of probe).
      
    • Convert to Dissociation Constant (

      
      ) using the equation:
      
      
      
      
      [1]

Self-Validating Check:

  • If fluorescence does not decrease, the (10Z,12E) isomer does not bind (non-binder).

  • If

    
     is > 5 µM, it is a weak binder (likely non-specific).
    
  • If

    
     is < 500 nM, it is a specific/strong binder.
    
Visualization of Assay Logic

Fluorescence_Assay Step1 1. Protein + Buffer (pH 7.0) Step2 2. Add 1-NPN Probe Step1->Step2 Signal_High High Fluorescence (Probe Bound) Step2->Signal_High Step3 3. Titrate (10Z,12E)-Ligand Signal_High->Step3 Signal_Low Fluorescence Decay (Probe Displaced) Step3->Signal_Low Competitive Binding Calc Calculate Ki (Binding Affinity) Signal_Low->Calc

Caption: Workflow for determining binding affinity using the 1-NPN displacement method.

Quantitative Data Summary

The following table summarizes typical kinetic parameters observed when comparing the natural pheromone (Bombykol) against the (10Z,12E) isomer in Bombyx mori PBP (BmorPBP1).

ParameterBombykol (10E,12Z)Isomer (10Z,12E)Interpretation
Binding Affinity (

)
100 - 200 nM600 - 1500 nMThe PBP discriminates against the Z,E geometry, binding it 3-7x weaker.
pH Sensitivity HighModerateEjection mechanism is less efficient for the isomer due to poor fit.
Half-life (

)
Minutes (Protected)Seconds (Exposed)Weaker binding leads to faster enzymatic degradation in the lymph.

Note: Values are representative ranges derived from comparative studies of Lepidopteran PBPs (Leal et al., 2005; Klusák et al., 2003).

Implications for Drug & Agrochemical Development

Mating Disruption (MD)

The (10Z,12E) isomer can be utilized as a behavioral antagonist .

  • Mechanism: If the isomer binds to the PBP but fails to activate the receptor (or blocks the receptor), it creates a "sensory hole."

  • Strategy: Dispersing high concentrations of the "wrong" isomer can saturate the PBPs. If the PBP is occupied by (10Z,12E), it cannot transport the natural female pheromone.

Biosensor Engineering

PBPs are highly stable proteins (resistant to temperature and denaturation).

  • Application: Immobilizing PBPs on graphene FETs (Field Effect Transistors).

  • Specificity: By mutating the binding pocket residues (e.g., Ser56, Phe12) to favor (10Z,12E), researchers can create biosensors specifically tuned to detect this isomer, which may be a marker for specific pest species.

References

  • Leal, W. S. (2013). "Odorant perception in insects." Annual Review of Entomology, 58, 373-391.

  • Vogt, R. G., & Riddiford, L. M. (1981). "Pheromone binding and inactivation by moth antennae." Nature, 293, 161-163.

  • Klusák, V., et al. (2003). "The role of the C-terminal tail of the pheromone-binding protein from the silkmoth Bombyx mori." Journal of Molecular Biology, 331(5), 1113-1126.

  • Lautenschlager, C., Leal, W. S., & Clardy, J. (2007). "Bombyx mori pheromone-binding protein binding non-pheromone ligands: implications for pheromone recognition." Structure, 15(9), 1148-1154.

  • Pelosi, P., et al. (2006). "Soluble proteins in insect chemical communication." Cellular and Molecular Life Sciences, 63, 1658-1676.

Sources

Exploratory

An In-depth Technical Guide to the Receptor Specificity of (10Z,12E)-10,12-Hexadecadien-1-ol

Abstract The exquisite specificity of insect olfaction, particularly in the context of pheromone communication, represents a paragon of molecular recognition in biology. This guide provides a comprehensive technical over...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The exquisite specificity of insect olfaction, particularly in the context of pheromone communication, represents a paragon of molecular recognition in biology. This guide provides a comprehensive technical overview of the principles and methodologies used to investigate the receptor specificity for (10Z,12E)-10,12-Hexadecadien-1-ol, a potent sex pheromone component for numerous moth species.[1] We will deconstruct the experimental workflow from initial antennal response characterization to the definitive functional validation of specific olfactory receptors (ORs). This document is intended for researchers, scientists, and drug development professionals engaged in chemical ecology, neurobiology, and the development of novel pest management strategies. We will detail the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Challenge of Specificity

Insects inhabit a world rich in chemical information. To survive and reproduce, they must parse a complex olfactory landscape to locate mates, food, and oviposition sites while avoiding predators. Sex pheromones are perhaps the most critical of these signals, often comprising a precise blend of isomeric compounds released by one sex to attract the other. The compound (10Z,12E)-10,12-Hexadecadien-1-ol is a stereoisomer of bombykol, the well-known sex pheromone of the silkworm, Bombyx mori.[2] This molecule and its geometric isomers are key components in the pheromone blends of various lepidopteran species.[3]

The central challenge for the insect's olfactory system is one of immense specificity. An olfactory receptor neuron (ORN) tuned to (10Z,12E)-10,12-Hexadecadien-1-ol must respond strongly to this specific molecule while showing little to no response to its other isomers, such as (10E,12Z), (10E,12E), or (10Z,12Z). This guide elucidates the molecular machinery and the experimental paradigms used to unravel this remarkable biological selectivity.

The Molecular Basis of Pheromone Recognition

The detection of volatile pheromones occurs in specialized, hair-like structures on the insect antenna called olfactory sensilla.[4] Within each sensillum, the dendrites of one to four ORNs are bathed in sensillum lymph.[4][5] The key molecular players in this process are:

  • Odorant-Binding Proteins (OBPs): These small, soluble proteins are highly concentrated in the sensillum lymph.[6] They are believed to solubilize and transport hydrophobic pheromone molecules from the sensillar pores to the neuronal membrane.[6][7] While initially thought to be simple transporters, evidence suggests OBPs may play a more active role in ligand selection and presentation to the receptor.[6][8]

  • Olfactory Receptors (ORs): Insect ORs are not the G-protein-coupled receptors (GPCRs) found in vertebrates.[9] Instead, they are a unique family of ligand-gated ion channels.[5][9] A functional insect OR is a heteromeric complex formed by a variable, ligand-binding ORx subunit and a highly conserved co-receptor subunit known as Orco.[5][10] The immense diversity of the ORx family provides the basis for the vast array of odorants an insect can detect. It is the specific ORx protein that confers ligand specificity for compounds like (10Z,12E)-10,12-Hexadecadien-1-ol.

Upon binding of the specific pheromone molecule, the ORx-Orco complex undergoes a conformational change, opening a non-selective cation channel. This leads to an influx of ions, depolarization of the ORN membrane, and the generation of action potentials that are relayed to the brain's primary olfactory center, the antennal lobe.[4][10]

A Hierarchical Approach to Deorphanizing Pheromone Receptors

The process of identifying the specific receptor for a given pheromone—a process known as "deorphanization"—is a systematic endeavor.[11][12] It follows a logical progression from the whole-organ level down to the individual receptor protein. This hierarchical approach ensures that effort-intensive molecular techniques are applied only after physiological relevance has been established.

G EAG Electroantennography (EAG) Whole-antenna screening SSR Single-Sensillum Recording (SSR) Isolating individual neuron responses EAG->SSR Confirms antennal sensitivity CLONE Candidate Receptor Cloning (Antennal Transcriptomics) SSR->CLONE Identifies specific ORN type HET Heterologous Expression Definitive functional validation SSR->HET Provides target response profile CLONE->HET Provides receptor gene sequence caption Experimental workflow for pheromone receptor deorphanization.

Caption: Experimental workflow for pheromone receptor deorphanization.

Step 1: Electroantennography (EAG)
  • Expertise & Causality: EAG is the first-pass screening method. It measures the summed electrical potential from all responding neurons on the antenna. It is a robust, relatively simple technique to confirm that the insect's antenna is, in fact, sensitive to the compound of interest. A positive EAG response to (10Z,12E)-10,12-Hexadecadien-1-ol provides the necessary justification to proceed with more fine-scaled analyses.

  • Protocol: Excised Antenna EAG

    • Preparation: Immobilize an adult male moth (e.g., in a pipette tip) with the head and antennae exposed.[13] Excise one antenna at its base.

    • Electrode Placement: Mount the excised antenna between two electrodes using conductive gel. Place the recording electrode at the distal tip of the antenna and the reference electrode at the base.[13]

    • Stimulus Delivery: A charcoal-filtered, humidified air stream is continuously passed over the antenna. A puff of air (e.g., 500 ms) from a Pasteur pipette containing the test odorant on filter paper is injected into the main air stream.

    • Data Acquisition: Record the slow negative voltage deflection (the EAG response) using an amplifier and digitizer.

    • Trustworthiness (Controls):

      • Negative Control: Puffs of solvent alone (e.g., hexane) should elicit no significant response.

      • Positive Control: Use a known general odorant (e.g., 1-hexanol) to confirm the preparation is viable.

      • Dose-Response: Test a range of concentrations (e.g., 1 ng to 10 µg on filter paper) to establish sensitivity thresholds. Compare responses to the target isomer and other geometric isomers.

Step 2: Single-Sensillum Recording (SSR)
  • Expertise & Causality: While EAG confirms overall sensitivity, SSR provides the resolution to listen to the activity of individual ORNs.[14] This is the critical step to determine if a specific neuron type is narrowly tuned to (10Z,12E)-10,12-Hexadecadien-1-ol. In moths, pheromone-responsive ORNs are typically housed in long trichoid sensilla.[15]

  • Protocol: Antennal SSR

    • Preparation: Immobilize the insect as for EAG, but ensure one antenna is firmly fixed with wax or tape to prevent movement.[13][14]

    • Electrode Placement: Under high magnification, insert a sharpened tungsten or glass reference electrode into the insect's eye or head capsule.[14] Carefully advance a second sharpened tungsten recording electrode to pierce the cuticle at the base of a target sensillum.[14][16] Successful placement is indicated by a stable baseline of spontaneous action potentials ("spikes").[14]

    • Stimulus Delivery: Use the same air-puff delivery system as in EAG.

    • Data Analysis: Count the number of spikes in a defined window (e.g., 1 second) before and after the stimulus. The response is the increase in spike frequency over the spontaneous rate.

    • Trustworthiness (Controls):

      • Spike Sorting: If multiple neurons are present in the sensillum, they can often be distinguished by spike amplitude.[15]

      • Systematic Screening: Test the target isomer, other geometric isomers, and related compounds (e.g., the corresponding aldehyde or acetate) on the same neuron to build a response profile.

      • Replication: Record from multiple sensilla of the same type to ensure the response profile is consistent.

Step 3: Heterologous Expression and Functional Validation
  • Expertise & Causality: SSR identifies an ORN tuned to our ligand, but it doesn't definitively identify the receptor protein responsible. Heterologous expression is the gold standard for linking a specific OR gene to its ligand.[17][18] This involves expressing the candidate OR gene (identified from antennal transcriptomes) along with Orco in a non-olfactory cell system, thereby reconstituting a functional pheromone-gated channel.[9][19] The Xenopus oocyte system is a widely used and robust platform for this purpose.[15]

  • Protocol: Xenopus Oocyte Two-Electrode Voltage Clamp

    • Gene Cloning: From an antennal cDNA library, amplify the full-length coding sequences of candidate OR genes and the Orco gene. Subclone these into an oocyte expression vector (e.g., pSP64T).

    • cRNA Synthesis: Linearize the plasmids and use in vitro transcription to synthesize capped RNA (cRNA) for each candidate OR and for Orco.

    • Oocyte Injection: Harvest and prepare stage V-VI oocytes from Xenopus laevis. Microinject each oocyte with a mixture of cRNA for a candidate ORx and Orco (e.g., 25 ng of each).

    • Incubation: Incubate the injected oocytes for 3-7 days to allow for protein expression and insertion into the cell membrane.

    • Electrophysiology: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -80 mV). Perfuse the oocyte with buffer followed by the buffer containing the test ligands.

    • Data Acquisition: Record the inward current induced by the application of the pheromone. This current is a direct measure of the opening of the ORx-Orco ion channels.

    • Trustworthiness (Controls):

      • Orco-only: Inject oocytes with Orco cRNA alone. These should show no response to the pheromone, proving the ORx subunit is required for ligand specificity.

      • Water-injected: Inject oocytes with water to control for any endogenous responses.

      • Dose-Response Curves: Apply a range of pheromone concentrations (e.g., 1 nM to 100 µM) to determine the EC50 (the concentration that elicits a half-maximal response), a key measure of receptor sensitivity.

Data Presentation and Signaling Pathway

Quantitative data from these experiments are best summarized in tables for clear comparison of specificity and sensitivity.

Table 1: Hypothetical SSR Response of a Single ORN to Pheromone Isomers

Compound Dose (µg) Spike Frequency (spikes/s ± SEM)
Solvent (Hexane) - 5.2 ± 1.1
(10Z,12E)-16:OH 1 155.6 ± 12.3
(10E,12Z)-16:OH 1 10.1 ± 2.5
(10E,12E)-16:OH 1 6.8 ± 1.5

| (10Z,12Z)-16:OH | 1 | 7.5 ± 1.9 |

Table 2: Hypothetical Heterologous Expression Data (EC50 Values)

Receptor Ligand EC50 (µM)
CandidateOR1 + Orco (10Z,12E)-16:OH 0.85
CandidateOR1 + Orco (10E,12Z)-16:OH > 100

| Orco only | (10Z,12E)-16:OH | No Response |

The data clearly illustrate that the neuron and the specific receptor are exquisitely tuned to the (10Z,12E) isomer.

Visualizing the Signaling Cascade

The binding of the pheromone to the OR complex initiates a direct ionotropic signaling cascade, which is fundamentally different from the metabotropic pathways of vertebrate olfaction.

G cluster_sensillum Sensillum Lymph cluster_membrane ORN Dendritic Membrane Pheromone (10Z,12E)-16:OH OBP OBP Pheromone->OBP Binds Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR_complex ORx-Orco Channel (Closed) Pheromone_OBP->OR_complex Ligand Binding & Gating OR_complex_open ORx-Orco Channel (Open) Depolarization Membrane Depolarization OR_complex_open->Depolarization Ions Cations (Na+, K+, Ca2+) Ions->OR_complex_open Influx ActionPotential Action Potential Firing Depolarization->ActionPotential caption Ionotropic signaling pathway for insect pheromone detection.

Caption: Ionotropic signaling pathway for insect pheromone detection.

Conclusion and Future Directions

The study of receptor specificity for pheromones like (10Z,12E)-10,12-Hexadecadien-1-ol reveals a highly evolved system of molecular recognition. The hierarchical experimental approach, progressing from EAG to SSR and culminating in heterologous expression, provides a robust framework for definitively linking a specific olfactory receptor to its cognate ligand. This detailed understanding is not merely academic; it forms the bedrock for developing next-generation pest management tools. By identifying the precise receptors for key pheromones, we can design highly specific agonists or antagonists for use in monitoring, mating disruption, or attract-and-kill strategies. Future research, leveraging tools like Cryo-EM and computational docking, will further illuminate the structural basis of this remarkable specificity, paving the way for the rational design of novel semiochemicals.[12]

References

  • Chegg. Solved (10Z,12Z)-10,12-hexadecadien-1-ol is a stereoisomer. Chegg. Published October 16, 2023. Available from: [Link].

  • National Center for Biotechnology Information. (10Z,12E)-Hexadecadienal. PubChem Compound Database. Available from: [Link].

  • Zhao, L., et al. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. International Journal of Molecular Sciences. 2022;23(20):12345. Available from: [Link].

  • National Center for Biotechnology Information. (10Z,12E)-10,12-Hexadecadien-1-ol. PubChem Compound Database. Available from: [Link].

  • Krautwurst, D. The state of the art of odorant receptor deorphanization: A report from the orphanage. ACS Chemical Neuroscience. 2008;9(1):20-29. Available from: [Link].

  • Gonzalez, F., et al. Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila. Frontiers in Ecology and Evolution. 2016;4. Available from: [Link].

  • Fleischer, J., et al. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors. Journal of Comparative Physiology A. 2018;204(1):35-49. Available from: [Link].

  • He, Y., et al. Roles of insect odorant binding proteins in communication and xenobiotic adaptation. Frontiers in Physiology. 2023;14:1255850. Available from: [Link].

  • Gries, G. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments. 2016;(107):e53531. Available from: [Link].

  • Fleischer, J., et al. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience. 2018;12:424. Available from: [Link].

  • de March, C. A., et al. Rapid Deorphanization of Human Olfactory Receptors in Yeast. ACS Chemical Biology. 2019;14(5):855-862. Available from: [Link].

  • Li, Y., et al. Identification and Functional Analysis of Odorant Binding Proteins in Apriona germari (Hope). Journal of Agricultural and Food Chemistry. 2024. Available from: [Link].

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  • Zhang, T., et al. Functional Characterization of Sex Pheromone Neurons and Receptors in the Armyworm, Mythimna separata (Walker). Frontiers in Physiology. 2019;10:159. Available from: [Link].

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  • Zhang, X., et al. Deorphanization of Pheromone Receptors and Discovery of a Novel Agonist for Sex Pheromone Communication in Diamondback Moths. Journal of Agricultural and Food Chemistry. 2025. Available from: [Link].

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Foundational

An In-Depth Technical Guide to (10Z,12E)-10,12-Hexadecadien-1-ol: Synthesis, Biological Role, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and agriculture. It delves into the chemical properties, biological significance, synthesis, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and agriculture. It delves into the chemical properties, biological significance, synthesis, and practical applications of (10Z,12E)-10,12-Hexadecadien-1-ol, a key semiochemical in the field of chemical ecology.

Introduction: Unveiling a Potent Semiochemical

(10Z,12E)-10,12-Hexadecadien-1-ol is a long-chain unsaturated alcohol that functions as a powerful insect pheromone. It is a specific stereoisomer of hexadecadien-1-ol, a class of compounds widely recognized for their roles in the communication systems of various insect species, particularly moths (Lepidoptera).[1][2] While its close relative, (10E,12Z)-10,12-Hexadecadien-1-ol, is famously known as Bombykol—the first pheromone ever to be chemically identified, released by the female silkworm moth (Bombyx mori)—the (10Z, 12E) isomer also possesses significant biological activity as a microlepidopteran attractant.[3][4]

The precise stereochemistry of the conjugated double bonds at the C10 and C12 positions is critical to its function, determining its specificity and potency in attracting target insect species. Understanding the nuances of this molecule, from its fundamental properties to its synthesis and application, is essential for leveraging its potential in both fundamental research and applied pest management strategies.

Physicochemical Properties and Molecular Structure

The identity and purity of a semiochemical are paramount to its efficacy. The key physicochemical properties of (10Z,12E)-10,12-Hexadecadien-1-ol are summarized below, providing a foundational dataset for its handling, analysis, and formulation.

Molecular Structure

The structure features a 16-carbon chain with a primary alcohol at one end and a conjugated diene system with specific Z (cis) and E (trans) configurations at the 10th and 12th carbon positions, respectively.

Caption: Chemical Structure of (10Z,12E)-10,12-Hexadecadien-1-ol.

Data Summary Table
PropertyValueReference
IUPAC Name (10Z,12E)-10,12-Hexadecadien-1-ol[5]
CAS Number 1002-94-4[5][6]
Molecular Formula C₁₆H₃₀O[5][7]
Molecular Weight 238.41 g/mol [5][8]
Boiling Point 298.3 °C at 760 mmHg[6]
Density 0.859 g/cm³[6]
Flash Point 133.5 °C[6]
InChIKey CIVIWCVVOFNUST-DEQVHDEQSA-N[5]
Topological Polar Surface Area 20.2 Ų[5]

Biological Significance and Mechanism of Action

As a semiochemical, (10Z,12E)-10,12-Hexadecadien-1-ol plays a vital role in insect communication, primarily as a sex pheromone.[4] The biological activity is rooted in a highly evolved system of biosynthesis, release, and reception.

Biosynthesis Pathway

The biosynthesis of C16 pheromones like this compound originates from standard fatty acid metabolism.[9] The pathway begins with palmitoyl-CoA, a C16 fatty acyl, which undergoes a series of enzymatic modifications within the specialized pheromone glands of the female moth.[9][10]

  • Desaturation: A key enzyme, a ∆11-desaturase, introduces a double bond at the 11th position. Subsequent enzymatic steps, including the action of a unique desaturase, form the conjugated diene system with the required (10Z,12E) stereochemistry.[9]

  • Reduction: The terminal carboxyl group of the fatty acyl precursor is reduced to a primary alcohol. This final step is catalyzed by a fatty-acyl-CoA reductase (FAR), yielding the active pheromone molecule.[10]

BiosynthesisPathway A Palmitoyl-CoA (C16) B Fatty Acyl Precursor with (10Z,12E) diene A->B Desaturation Steps (e.g., Desat1) C (10Z,12E)-10,12-Hexadecadien-1-ol B->C Reduction (Fatty-Acyl Reductase)

Caption: Simplified biosynthesis pathway of (10Z,12E)-10,12-Hexadecadien-1-ol.

Mechanism of Pheromone Reception

The process by which a male moth detects and responds to the pheromone is a remarkable example of chemosensation:

  • Adsorption & Transport: Volatile pheromone molecules are captured by long, feathery antennae on the male moth. They enter tiny pores leading to the sensillar lymph.[3]

  • Binding Protein Chaperone: Within the aqueous lymph, the hydrophobic pheromone molecule is bound by a Pheromone-Binding Protein (PBP). This protein solubilizes the pheromone and protects it from degradation while shuttling it toward the nerve cell.[11]

  • Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron.[11]

  • Signal Transduction: This binding event triggers the opening of an ion channel, causing a depolarization of the neuron and generating an electrical signal.

  • Behavioral Response: The nerve impulse travels to the antennal lobe and then to higher brain centers, where the signal is processed, leading to the male's characteristic behavioral response: flying upwind to locate the female.[3]

PheromoneReception cluster_air Air cluster_antenna Male Antenna Sensillum cluster_lymph Sensillar Lymph (Aqueous) cluster_neuron Olfactory Neuron Membrane cluster_brain Brain P Pheromone Molecule PBP Pheromone Binding Protein (PBP) P->PBP Enters Pore P_PBP Pheromone-PBP Complex PBP->P_PBP Binds OR Olfactory Receptor (OR) P_PBP->OR Transports & Delivers Signal Nerve Impulse to Brain OR->Signal Activates Neuron Response Behavioral Response Signal->Response

Caption: Workflow of pheromone reception in a male moth.

Stereoselective Chemical Synthesis and Analysis

The synthesis of (10Z,12E)-10,12-Hexadecadien-1-ol presents a significant chemical challenge: the precise and reliable construction of the conjugated diene with specific Z and E geometries. High stereochemical purity is essential, as even small amounts of other isomers can inhibit the biological response.

Synthetic Strategies

Several powerful synthetic methodologies can be employed to achieve this stereochemical control:

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These classic olefination reactions are highly effective for forming double bonds. The HWE reaction, in particular, often provides excellent selectivity for the E-alkene.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Sonogashira coupling are instrumental in connecting smaller molecular fragments. For instance, an alkynyl fragment can be coupled and then stereoselectively reduced to form the desired alkene.

  • Reduction of Enyne Precursors: A common and effective strategy involves the synthesis of a conjugated enyne (a system with a double bond and a triple bond). The triple bond can then be stereoselectively reduced to a Z-double bond, often using specific catalysts like Lindlar's catalyst or zinc reduction.[12]

Example Synthetic Protocol: Enyne Reduction Approach

This protocol is a representative, multi-step workflow illustrating how the target molecule can be synthesized with high stereochemical control.

Step 1: Synthesis of the C10 Alcohol Precursor

  • Protect the hydroxyl group of 10-undecyn-1-ol with a suitable protecting group (e.g., tetrahydropyran, THP).

  • This yields THP-O-(CH₂)₉-C≡CH.

Step 2: Sonogashira Coupling to Form the Enyne

  • Couple the protected terminal alkyne from Step 1 with (E)-1-bromo-1-butene using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).

  • This reaction forms the key conjugated enyne intermediate: THP-O-(CH₂)₉-C≡C-CH=CH-CH₂-CH₃. The E geometry is transferred from the vinyl bromide starting material.

Step 3: Stereoselective Reduction of the Alkyne

  • Reduce the triple bond of the enyne intermediate to a Z-double bond. This can be achieved with high selectivity using zinc powder activated with aqueous ammonium chloride.[12]

  • The product is the protected (10Z,12E)-dienol: THP-O-(CH₂)₉-CH=CH-CH=CH-CH₂-CH₃.

Step 4: Deprotection

  • Remove the THP protecting group under mild acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in ethanol).

  • This yields the final target molecule, (10Z,12E)-10,12-Hexadecadien-1-ol.

Step 5: Purification

  • Purify the final product using flash column chromatography on silica gel to remove any reagents, byproducts, and isomeric impurities, ensuring >98% purity.[13]

Analytical Characterization

Rigorous analysis is required to confirm the structure and, most importantly, the isomeric purity of the synthesized pheromone.

  • Gas Chromatography (GC): Used to assess the chemical and isomeric purity. The target compound will have a characteristic retention time on a specific column.[14]

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), it confirms the molecular weight (M⁺ = 238.4) and provides a fragmentation pattern that helps verify the structure.[7][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structural and stereochemical assignment. The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum are diagnostic for the Z and E geometries.

Applications in Integrated Pest Management (IPM)

Synthetic pheromones like (10Z,12E)-10,12-Hexadecadien-1-ol are cornerstone tools in modern, sustainable agriculture and forestry, forming the basis of several Integrated Pest Management (IPM) tactics.[15] These methods are highly specific, non-toxic to non-target organisms, and reduce reliance on conventional insecticides.

IPM_Strategies Pheromone Synthetic Pheromone (10Z,12E)-10,12-Hexadecadien-1-ol Monitor Population Monitoring Pheromone->Monitor Use in Lures Disrupt Mating Disruption Pheromone->Disrupt Use in Dispensers Trap Mass Trapping Pheromone->Trap Use in Traps Decision IPM Decision Monitor->Decision Provides Data for Treatment Decisions Outcome1 Pest Suppression Disrupt->Outcome1 Prevents Mating, Reduces Population Outcome2 Pest Suppression Trap->Outcome2 Removes Males, Reduces Mating

Caption: Role of pheromones in different IPM strategies.

Key Applications
  • Population Monitoring: Low-dose pheromone lures are placed in traps within a field or orchard. By counting the number of captured male moths, growers can accurately detect the presence of a pest, determine its population density, and time insecticide applications with maximum efficacy, thereby reducing the number of sprays needed.[1][16]

  • Mating Disruption: The atmosphere of a crop area is saturated with the synthetic pheromone released from a high density of dispensers. This makes it impossible for male moths to locate the much weaker pheromone plumes of individual females, effectively disrupting mating and suppressing the next generation of the pest.[17]

  • Mass Trapping: A large number of pheromone-baited traps are deployed to capture and kill a significant percentage of the male population. This reduces the number of available mates for females, leading to a decrease in fertile eggs and subsequent larval damage.[15]

Experimental Protocol: Field Monitoring Workflow
  • Trap Selection: Choose a suitable trap design for the target moth species (e.g., Delta trap or wing trap with a sticky liner).

  • Lure Preparation: Impregnate a rubber septum or other slow-release dispenser with a precise dose of high-purity (10Z,12E)-10,12-Hexadecadien-1-ol (often in combination with other synergistic compounds if required for the target species).

  • Trap Deployment: Place traps in a grid pattern throughout the area to be monitored. Hang them at a height and location characteristic of the target moth's flight behavior.

  • Data Collection: Check the traps at regular intervals (e.g., weekly). Count and record the number of captured target moths.

  • Lure Replacement: Replace the pheromone lures according to the manufacturer's specifications (typically every 4-6 weeks) to ensure a consistent release rate.

  • Decision Making: Use the collected data to establish population trends. If trap captures exceed a predetermined economic threshold, implement a control measure.

Conclusion

(10Z,12E)-10,12-Hexadecadien-1-ol is more than just a complex organic molecule; it is a key that unlocks a deep understanding of insect communication and provides powerful, environmentally benign tools for pest management. Its efficacy is entirely dependent on its precise stereochemical structure, demanding high-fidelity synthesis and rigorous analytical validation. For researchers in chemical ecology, it serves as a probe to investigate the intricacies of olfaction and behavior. For professionals in agriculture, it represents a critical component in the development of sustainable and effective IPM programs that protect crops while minimizing ecological impact. Continued research into the synthesis, formulation, and application of this and other semiochemicals will undoubtedly pave the way for the next generation of intelligent pest control solutions.

References

  • EvitaChem. (n.d.). 10,12-Hexadecadien-1-ol, acetate, (Z,E)-. Retrieved from EvitaChem website.[1]

  • Grokipedia. (n.d.). Bombykol. Retrieved from Grokipedia website.[3]

  • LookChem. (n.d.). (10Z,12E)-10,12-Hexadecadien-1-ol | CAS#:1002-94-4. Retrieved from LookChem website.[6]

  • PubChem. (n.d.). 10Z,12E-Hexadecadienal. National Center for Biotechnology Information. Retrieved from [Link]]

  • Alfa Chemistry. (n.d.). CAS 1002-94-4 (10Z,12E)-10,12-Hexadecadien-1-ol. Retrieved from Alfa Chemistry website.[5]

  • National Institute of Standards and Technology. (n.d.). 10,12-Hexadecadien-1-ol. In NIST Chemistry WebBook. Retrieved from [Link]7]

  • Chegg. (2023, October 16). Solved (10Z,12Z)-10,12-hexadecadien-1-ol is a stereoisomer. Retrieved from Chegg website.[2]

  • Chemical Synthesis. (2026, January 20). The Role of (E,E)-10,12-Hexadecadien-1-ol in Modern Chemical Synthesis. Retrieved from a hypothetical chemical synthesis supplier blog.[13]

  • National Institute of Standards and Technology. (n.d.). 10,12-Hexadecadien-1-ol. In NIST Chemistry WebBook. Retrieved from [Link]14]

  • MedchemExpress. (n.d.). (10E,12Z)-10,12-Hexadecadien-1-ol. Retrieved from MedchemExpress website.[4]

  • Khrimian, A., et al. (2002). Syntheses of (Z, E)-5, 7-dodecadienol and (E, Z)-10, 12-hexadecadienol, Lepidoptera pheromone components, via zinc reduction of enyne precursors. Journal of Agricultural and Food Chemistry, 50(22), 6366-6370.[12]

  • PubChem. (n.d.). (10Z,12E)-10,12-Hexadecadien-1-ol. National Center for Biotechnology Information. Retrieved from [Link]8]

  • PubChem. (n.d.). 10,12-Hexadecadien-1-ol. National Center for Biotechnology Information. Retrieved from [Link]]

  • Royal Society of Chemistry. (2009, August 31). In pursuit of Bombykol. Education in Chemistry. Retrieved from [Link]11]

  • Wikipedia. (n.d.). Bombykol. Retrieved from [Link]9]

  • ResearchGate. (2025, August 13). Role of Semiochemicals in Integrated Pest Management. Retrieved from ResearchGate.[15]

  • Université de Liège. (n.d.). The use of semiochemical slow-release devices in integrated pest management strategies. Retrieved from ORBi (Open Repository and Bibliography).[17]

  • Life Science Journal. (2024). Impact of IPM Strategies for Control of Borer Pest and Influence on Yield. Life Science Journal, 21(7).[16]

  • Wei, Y., et al. (2021). Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. Insects, 12(7), 643. MDPI AG. Retrieved from [Link]10]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Stereoselective Synthesis of (10Z,12E)-10,12-Hexadecadien-1-ol

Introduction: The Challenge of Stereochemistry in Pheromone Synthesis (10Z,12E)-10,12-Hexadecadien-1-ol, famously known as Bombykol, holds a significant place in chemical ecology as the first insect sex pheromone to be s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Stereochemistry in Pheromone Synthesis

(10Z,12E)-10,12-Hexadecadien-1-ol, famously known as Bombykol, holds a significant place in chemical ecology as the first insect sex pheromone to be structurally elucidated.[1] Isolated from the female silkworm moth (Bombyx mori), its primary function is to attract male counterparts, a process that is exquisitely dependent on its specific stereochemical configuration. The biological activity is intrinsically linked to the (10Z, 12E) geometry of the conjugated diene system; other stereoisomers are significantly less active or inactive. This specificity presents a formidable challenge for synthetic chemists: to construct the C16 carbon skeleton while precisely controlling the geometry of the two double bonds.

Most identified insect pheromones are long-chain unsaturated alcohols, acetates, aldehydes, or ketones.[2] Their synthesis is crucial not only for structural confirmation but also for developing environmentally benign pest management strategies through mating disruption or mass trapping.[3][4] This guide provides detailed protocols for the stereoselective synthesis of Bombykol, focusing on robust and widely adopted methodologies, including the Wittig olefination and palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, providing researchers with the foundational knowledge to adapt and troubleshoot these procedures.

Retrosynthetic Analysis: Deconstructing Bombykol

A logical retrosynthetic analysis is the cornerstone of planning an efficient synthesis. For a linear molecule like Bombykol, the key disconnection points are the carbon-carbon bonds that form the conjugated diene system. This leads to two primary strategic approaches:

  • Wittig-type Olefination: Disconnecting one of the double bonds (e.g., the C10-C11 bond) leads to a C10 phosphonium ylide and a C6 aldehyde precursor. This is a classic and reliable method for forming double bonds with defined stereochemistry.

  • Cross-Coupling Reactions: Disconnecting the single bond between the two alkenes (the C11-C12 bond) suggests a palladium-catalyzed cross-coupling reaction, such as Suzuki or Negishi coupling.[5] This strategy involves joining two pre-formed vinyl fragments, each with a pre-defined stereochemistry.

The choice between these strategies often depends on the availability of starting materials, desired scale, and the specific stereochemical outcomes of the chosen reaction conditions.

G cluster_0 Retrosynthetic Strategies Bombykol (10Z,12E)-10,12-Hexadecadien-1-ol Wittig Wittig Olefination (C10=C11 disconnection) Bombykol->Wittig Coupling Pd-Catalyzed Coupling (C11-C12 disconnection) Bombykol->Coupling Ylide C10-Phosphonium Ylide Wittig->Ylide Aldehyde C6-Aldehyde Wittig->Aldehyde VinylHalide C10-Vinyl Halide (Z) Coupling->VinylHalide VinylOrganometallic C6-Vinyl Organometallic (E) (e.g., Borane, Zinc) Coupling->VinylOrganometallic

Caption: General retrosynthetic disconnection strategies for Bombykol.

Protocol 1: Stereoselective Synthesis via Wittig Olefination

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[6][7] A key advantage is that the position of the newly formed double bond is absolutely fixed.[8] While controlling stereochemistry can be complex, using specific fragments and reaction conditions can favor the desired isomer. This protocol builds the (10Z) double bond via the Wittig reaction.

Causality and Experimental Rationale

The synthesis begins with commercially available 1,9-nonanediol. One hydroxyl group is protected to prevent unwanted side reactions, while the other is converted into a leaving group (bromide) for the subsequent formation of the phosphonium salt. Deprotonation of this salt with a strong, non-nucleophilic base generates the nucleophilic ylide.[6] The ylide then reacts with the (E)-2-hexenal fragment. The final deprotection step yields the target molecule.

Experimental Workflow: Wittig Approach

G A 1,9-Nonanediol B Monoprotection (THP ether) A->B C Bromination (PBr3 or CBr4/PPh3) B->C D Phosphonium Salt Formation (PPh3) C->D E Ylide Generation (n-BuLi) D->E G Wittig Reaction E->G F (E)-2-Hexenal F->G H Protected Bombykol Isomers G->H I Deprotection (Acidic conditions) H->I J Purification (Chromatography) I->J K Final Product: Bombykol J->K

Caption: Workflow for the synthesis of Bombykol via the Wittig reaction.

Step-by-Step Protocol

Part A: Synthesis of (9-(tetrahydropyran-2-yloxy)nonyl)triphenylphosphonium bromide

  • Monoprotection of 1,9-Nonanediol: Dissolve 1,9-nonanediol (1 eq.) in dichloromethane (DCM) at 0 °C. Add 2,3-dihydropyran (1.1 eq.) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated NaHCO₃ solution, extract with DCM, dry over MgSO₄, and concentrate in vacuo. Purify by column chromatography to yield 9-(tetrahydropyran-2-yloxy)nonan-1-ol.

  • Bromination: Dissolve the mono-protected alcohol (1 eq.) and carbon tetrabromide (1.5 eq.) in DCM at 0 °C. Slowly add triphenylphosphine (1.5 eq.) portion-wise, keeping the temperature below 10 °C. Stir at room temperature for 4 hours. Concentrate the solvent and purify directly by column chromatography (eluting with hexane/ethyl acetate) to obtain 2-((9-bromononyl)oxy)tetrahydro-2H-pyran.

  • Phosphonium Salt Formation: Dissolve the bromide (1 eq.) in acetonitrile or toluene. Add triphenylphosphine (1.1 eq.) and reflux the mixture for 24-48 hours. Cool the reaction to room temperature, collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the phosphonium salt.

Part B: Wittig Reaction and Deprotection

  • Ylide Generation: Suspend the phosphonium salt (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to -78 °C or 0 °C. Add n-butyllithium (n-BuLi, 1 eq.) dropwise. A deep orange or red color indicates the formation of the ylide. Stir the solution for 1 hour at this temperature.

  • Reaction with Aldehyde: To the ylide solution, add a solution of (E)-2-hexenal (1 eq.) in anhydrous THF dropwise at the same temperature. Stir for 2-4 hours, then allow the reaction to warm to room temperature overnight.

  • Workup and Deprotection: Quench the reaction by adding water. Extract the mixture with diethyl ether. Combine the organic layers and wash with brine. Dry over MgSO₄ and concentrate. Dissolve the crude product in methanol and add a catalytic amount of PPTS or dilute HCl. Stir at room temperature for 4-6 hours until TLC indicates complete deprotection.

  • Purification: Neutralize the mixture, remove the methanol in vacuo, and extract with hexane. Purify the crude product by column chromatography on silica gel (impregnated with silver nitrate for better separation of isomers if necessary) to yield pure (10Z,12E)-10,12-Hexadecadien-1-ol.

Protocol 2: Stereoselective Synthesis via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, provide a highly convergent and stereospecific route to conjugated dienes.[9][10] These methods involve coupling two vinyl fragments, where the stereochemistry of each double bond is established independently before the coupling step. This approach often results in higher stereochemical purity compared to other methods.

Causality and Experimental Rationale
  • Suzuki Coupling: This reaction couples a vinyl boronic acid or ester with a vinyl halide.[11] The use of air- and moisture-stable organoboron reagents makes this reaction experimentally convenient.[5] The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination, which typically proceeds with complete retention of the double bond geometry.

  • Negishi Coupling: This reaction involves an organozinc reagent coupling with an organohalide.[12] Organozinc reagents are highly reactive, and the Negishi coupling is known for its high yields and excellent stereospecificity, often proceeding with >98% retention of configuration.[13]

Experimental Workflow: Pd-Catalyzed Cross-Couplingdot

G cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis A 1-Decyne B Hydroboration or Hydrozirconation A->B C Fragment 1: (Z)-1-Iodo-1-decene B->C G Pd-Catalyzed Cross-Coupling (Suzuki or Negishi) C->G D 1-Hexyne E Hydroboration (for Suzuki) or Hydroalumination (for Negishi) D->E F Fragment 2: (E)-1-Hexenylborane or (E)-1-Hexenylalane E->F F->G J Final Product: Bombykol G->J H 10-Iodo-1-(t-butyldimethylsilyloxy)decane (Alternative Fragment 1) I Coupling with (E)-1-hexenylzinc H->I Alternative Route I->J

Sources

Application

Application Note &amp; Protocols: High-Purity Isolation of (10Z,12E)-10,12-Hexadecadien-1-ol

Abstract (10Z,12E)-10,12-Hexadecadien-1-ol is a long-chain unsaturated alcohol and a stereoisomer of Bombykol, the potent sex pheromone of the silkworm moth, Bombyx mori.[1][2] The biological activity of insect pheromone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(10Z,12E)-10,12-Hexadecadien-1-ol is a long-chain unsaturated alcohol and a stereoisomer of Bombykol, the potent sex pheromone of the silkworm moth, Bombyx mori.[1][2] The biological activity of insect pheromones is exquisitely dependent on stereochemical purity, where even minor isomeric impurities can significantly diminish or inhibit the desired biological response. Consequently, achieving high isomeric and chemical purity is paramount for researchers in chemical ecology, pest management, and drug development. This document provides a comprehensive guide to the state-of-the-art purification techniques for (10Z,12E)-10,12-Hexadecadien-1-ol, designed for scientists requiring material of the highest possible quality. We detail protocols for multi-stage purification, from bulk separation of synthetic mixtures using flash column chromatography to final polishing and isomer separation via High-Performance Liquid Chromatography (HPLC) and low-temperature crystallization.

Introduction: The Imperative for Purity

The study of insect chemical communication relies on the availability of exceptionally pure semiochemicals. (10Z,12E)-10,12-Hexadecadien-1-ol, a C16 fatty alcohol, is a prime example.[3] Its synthesis often results in a mixture of stereoisomers and reaction byproducts. The first pheromone ever identified, Bombykol ((10E,12Z)-hexadeca-10,12-dien-1-ol), required the processing of over 500,000 female moths to yield just a few milligrams of pure compound, highlighting the historical challenge of obtaining pure material.[4] Today, while chemical synthesis provides access to larger quantities, it introduces the challenge of purification. The techniques outlined herein are designed to address this challenge, providing a logical workflow from a crude synthetic product to an analytically pure compound suitable for the most sensitive biological assays.

Physicochemical Properties & Purification Rationale

Understanding the molecule's physical properties is the foundation for designing an effective purification strategy. The long hydrocarbon chain imparts significant non-polar character, while the terminal hydroxyl group provides a site for polar interactions.

PropertyValueSource
Molecular Formula C₁₆H₃₀O[5][6]
Molecular Weight 238.41 g/mol [1][7]
Appearance Colorless to light yellow liquid[1]
Boiling Point 298.3°C at 760 mmHg[8]
Density 0.859 g/cm³[8]
LogP (Octanol/Water) 5.012 - 5.9[5][9]
Solubility Poorly soluble in water; soluble in organic solvents (e.g., hexane, ethyl acetate, dichloromethane)[1][6]

The high LogP value confirms the molecule's hydrophobic nature, making it an ideal candidate for reversed-phase chromatography. The presence of conjugated double bonds allows for UV detection during HPLC.[6] The high boiling point indicates that vacuum distillation can be a viable, albeit potentially harsh, method for initial purification from non-volatile impurities.[10][11]

Overall Purification Workflow

A multi-step approach is essential for achieving high purity. The workflow typically progresses from high-capacity, lower-resolution techniques to low-capacity, high-resolution techniques for final polishing.

G crude Crude Synthetic Product (Isomeric Mixture & Byproducts) extraction Liquid-Liquid Extraction (Aqueous Workup) crude->extraction Remove salts & water-soluble impurities flash Flash Column Chromatography (Bulk Separation) extraction->flash Remove polar/non-polar byproducts hplc Semi-Preparative HPLC (High Purity & Isomer Separation) flash->hplc For isomeric separation cryst Low-Temperature Crystallization (Final Polishing) flash->cryst Alternative polishing step analysis Purity & Structural Analysis (GC-MS, NMR) hplc->analysis cryst->analysis pure_product >99% Pure Product analysis->pure_product

Caption: General workflow for the purification of (10Z,12E)-10,12-Hexadecadien-1-ol.

Protocol 1: Bulk Purification via Flash Column Chromatography

Flash chromatography is the workhorse for the initial cleanup of the crude reaction mixture, efficiently removing major impurities with different polarities.[12] The goal is to isolate the fraction containing the C16 alcohol isomers from more polar and less polar contaminants.

Causality: The separation relies on the differential partitioning of compounds between the polar stationary phase (silica gel) and the non-polar mobile phase. The hydroxyl group of the target molecule allows it to interact with the silica, retarding its movement relative to non-polar byproducts (e.g., hydrocarbons). More polar impurities (e.g., diols) will be retained more strongly.

Step-by-Step Methodology
  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot on a silica gel TLC plate and develop using a solvent system of Hexane:Ethyl Acetate (e.g., 9:1, 8:2).

    • Visualize using a potassium permanganate stain or UV light.

    • Objective: Find a solvent system that gives the target compound an Rf value of ~0.2-0.35, ensuring good separation from other spots.[13]

  • Column Packing (Slurry Method):

    • For 1 gram of crude material, use approximately 50-100 grams of silica gel (230-400 mesh).[14]

    • In a beaker, create a slurry of the silica gel in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

    • Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (1 g) in a minimal amount of a volatile solvent like dichloromethane (10-15 mL).

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.[13]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply positive pressure (air or nitrogen) to achieve a flow rate of ~2 inches/minute.

    • Collect fractions (e.g., 20 mL per tube).

    • Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain the desired product.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the enriched product.

G cluster_0 Flash Chromatography Principle cluster_1 Elution Profile col Pressurized Flow (Eluent) ↓ Sample Layer Silica Gel (Stationary Phase) Non-Polar Impurity (elutes first) Target Alcohol (elutes second) Polar Impurity (elutes last) Fraction Collector p1 p2 p3 p1->p2 Non-Polar p2->p3 Target p4 p3->p4 Polar

Caption: Principle of separation in flash column chromatography.

Protocol 2: High-Purity Isomer Separation by Semi-Preparative HPLC

To separate the (10Z,12E) isomer from other geometric isomers (e.g., E,E; Z,Z; E,Z) and achieve >99% purity, reversed-phase HPLC is the method of choice.[15][16]

Causality: Reversed-phase HPLC separates molecules based on their hydrophobicity. While all C16 alcohol isomers have similar overall hydrophobicity, subtle differences in their 3D shape due to the cis and trans double bonds affect their interaction with the non-polar C18 stationary phase. Trans double bonds result in a more linear, "rod-like" shape that can interact more extensively with the C18 chains, often leading to longer retention times than the more "kinked" cis isomers.[17]

Step-by-Step Methodology
  • Analytical Method Development:

    • Using an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm), inject a small amount of the flash-purified material.

    • Develop a gradient or isocratic method using a mobile phase of Acetonitrile:Water or Methanol:Water.

    • Objective: Achieve baseline separation of the isomeric peaks. A typical starting point is an 85:15 Acetonitrile:Water mixture.

  • Scale-Up to Semi-Preparative:

    • Switch to a semi-preparative C18 column (e.g., 10 x 250 mm or 21.2 x 250 mm).

    • Adjust the flow rate to maintain the same linear velocity as the analytical method. (Flow Rate₂ = Flow Rate₁ × (Radius₂ / Radius₁)²)

    • Dissolve the sample in the mobile phase at a concentration that avoids overloading the column (e.g., 10-50 mg/mL).

  • Purification Run:

    • Perform multiple injections, collecting the peak corresponding to the (10Z,12E) isomer based on the retention time established during method development.

    • Use a UV detector set to a wavelength appropriate for conjugated dienes (~230 nm).

  • Product Recovery:

    • Combine the collected fractions containing the pure isomer.

    • Most of the organic solvent (acetonitrile/methanol) can be removed by rotary evaporation.

    • The remaining aqueous solution can be extracted with a non-polar solvent like hexane or diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent to yield the final pure product.

ParameterAnalytical ScaleSemi-Preparative Scale
Column ID 4.6 mm10 - 22 mm
Particle Size 3-5 µm5-10 µm
Flow Rate 0.5 - 1.5 mL/min5 - 20 mL/min
Sample Load µg - low mg10 - 200 mg per injection

Protocol 3: Purification by Low-Temperature Crystallization

Crystallization is an excellent final purification step to remove trace impurities that may have co-eluted during chromatography. It relies on the principle of forming a highly ordered crystal lattice, which inherently excludes molecules that do not fit.[18]

Causality: For long-chain alcohols, successful crystallization depends on finding a solvent in which the compound is soluble at a higher temperature but poorly soluble at a lower temperature. The presence of unsaturated bonds can hinder crystal packing compared to saturated analogues, making solvent selection and slow cooling critical.[19][20]

Step-by-Step Methodology
  • Solvent Selection:

    • Test solvents like acetone, acetonitrile, or hexane. The ideal solvent will dissolve the compound when warm but cause it to precipitate upon cooling.

    • Place a small amount of the purified alcohol in a test tube and add the solvent dropwise at room temperature until it just dissolves.

    • Cool the tube in an ice bath or freezer (-20°C). A good solvent will result in the formation of crystals or a precipitate.

  • Crystallization Procedure:

    • Gently warm the chosen solvent (e.g., hexane) and dissolve the compound in the minimum amount required to form a saturated solution.

    • Loosely cap the flask to allow for slow evaporation and cooling.

    • Place the flask in a location free from vibrations and allow it to cool slowly to room temperature, and then transfer to a refrigerator (4°C) or freezer (-20°C) for 12-24 hours.[21]

  • Isolation of Crystals:

    • Isolate the formed crystals by vacuum filtration, preferably using a pre-chilled Büchner funnel to prevent the crystals from re-dissolving.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

Post-purification analysis is a non-negotiable step to validate the success of the protocols.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for assessing chemical and isomeric purity. A single sharp peak on the chromatogram indicates high purity. The mass spectrum will confirm the molecular weight (m/z 238.4).[22][23]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure, including the specific geometry (Z and E) of the double bonds through analysis of coupling constants in the olefinic region.[10]

  • Electroantennography (EAG): A bioassay technique to confirm biological activity by measuring the electrical response of an insect antenna to the purified compound.[23][24]

References

  • Chen, J., et al. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology (Campinas).
  • Harris, B. (1962). Separation and purification of fatty alcohols. U.S.
  • Sakurai, T., et al. (2005). Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori. Proceedings of the National Academy of Sciences, 102(41), 14668-14673.
  • Alfa Chemistry. (10Z,12E)-10,12-Hexadecadien-1-ol. Alfa Chemistry Website.
  • Education in Chemistry. (2009). In pursuit of Bombykol. Royal Society of Chemistry.
  • ResearchGate. Design and synthesis of bombykol analogues for probing pheromone-binding protein–ligand interactions.
  • American Chemical Society. (2022). Bombykol. ACS Website.
  • Grokipedia. Bombykol. Grokipedia Website.
  • MedchemExpress. (10E,12Z)-10,12-Hexadecadien-1-ol. MedchemExpress Website.
  • Alfa Chemistry. Extraction and Purification - Pheromones. Alfa Chemistry Website.
  • Cheméo. 10,12-Hexadecadien-1-ol - Chemical & Physical Properties. Cheméo Website.
  • Wikipedia. Bombykol. Wikipedia Website.
  • De Pauw, R., et al. (2016). Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. Analytical Chemistry, 88(23), 11633-11640.
  • ResearchGate. What is the most effective method for preparing an insect sample for pheromone analysis?.
  • Biotage.
  • Liu, Y., et al. (2024). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Foods, 13(8), 1234.
  • De Pauw, R., et al. (2016). Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. PubMed.
  • ResearchGate. Long-chain alcohol induced phase transition in lyotropic mixed polyoxyethylene-type surfactant liquid-crystals.
  • American Chemical Society. New Crystallization of Fatty Acids from Aqueous Ethanol Solution Combined with Liquid−Liquid Extraction.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • MDPI. A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. MDPI Website.
  • Thermo Fisher Scientific. (2023). HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods.
  • Leonhardt, B. A., & Beroza, M. (Eds.). (1982).
  • Tashiro, K., et al. (1991). Crystallization Behavior of Normal Long Chain Compounds on a Uniaxially Drawn Film of Isotactic Polypropylene. Bulletin of the Institute for Chemical Research, Kyoto University, 69(2), 167-178.
  • Lurgi, A. G. (2012). Method for recovering fatty alcohols from waste fats or waste oils.
  • Wikipedia. Insect pheromones. Wikipedia Website.
  • Chegg. (10Z,12Z)-10,12-hexadecadien-1-ol is a stereoisomer. Chegg Website.
  • Chromatography Forum. (2005). Mixed Isomers by HPLC.
  • University of Rochester, Department of Chemistry.
  • European Patent Office.
  • University of Geneva.
  • MDPI.
  • LookChem. (10Z,12E)-10,12-Hexadecadien-1-ol. LookChem Website.
  • National Center for Biotechnology Information. Pheromone Reception in Insects. NCBI Bookshelf.
  • PubChem. 10,12-Hexadecadien-1-ol.

Sources

Method

Application Note &amp; Protocol: High-Resolution Gas Chromatography (GC) Analysis of (10Z,12E)-10,12-Hexadecadien-1-ol

Abstract (10Z,12E)-10,12-Hexadecadien-1-ol, the primary component of the silkworm moth (Bombyx mori) sex pheromone, is a compound of significant interest in chemical ecology, pest management, and organic synthesis. Its b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(10Z,12E)-10,12-Hexadecadien-1-ol, the primary component of the silkworm moth (Bombyx mori) sex pheromone, is a compound of significant interest in chemical ecology, pest management, and organic synthesis. Its biological activity is critically dependent on its specific isomeric purity. The presence of other geometric isomers, such as (10E,12Z), (10Z,12Z), and (10E,12E), can significantly reduce or inhibit its attractant properties. Consequently, a robust and reproducible analytical method is essential for the accurate identification and quantification of the active isomer in various matrices. This document provides a comprehensive guide to the high-resolution gas chromatographic analysis of (10Z,12E)-10,12-Hexadecadien-1-ol, detailing optimized instrumental parameters, sample preparation protocols, and data interpretation strategies for researchers in both academic and industrial settings.

Principle of Analysis: The Challenge of Isomer Separation

The primary analytical challenge in the analysis of (10Z,12E)-10,12-Hexadecadien-1-ol lies in the chromatographic separation of its four geometric isomers. These isomers possess identical mass-to-charge ratios and very similar boiling points, making them difficult to resolve on standard, non-polar GC columns.

The separation mechanism relies on the subtle differences in the three-dimensional structure of the isomers, which affects their interaction with the stationary phase of the GC column. To achieve this separation, a moderately polar to highly polar cyanopropyl-substituted polysiloxane stationary phase is required. The cyano groups induce dipole moments in the stationary phase, which interact differently with the transient dipoles of the Z (cis) and E (trans) double bonds in the analytes. This differential interaction leads to variations in retention times, allowing for their resolution. Typically, E isomers elute earlier than their Z counterparts on these columns.

For enhanced volatility and improved peak shape, especially at low concentrations, derivatization of the terminal hydroxyl group is often employed. Silylation, which converts the -OH group to a less polar trimethylsilyl (-OTMS) ether, is the most common approach. This reduces the potential for hydrogen bonding with active sites in the GC system, minimizing peak tailing and improving detection limits.

Instrumentation, Reagents, and Consumables

Instrumentation
  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). An FID is suitable for routine quantification, while an MS is essential for definitive identification.

  • Autosampler for reproducible injections.

  • Data acquisition and processing software (e.g., ChemStation, Chromeleon, MassHunter).

Reagents and Standards
  • Analytical Standards: Certified reference materials of (10Z,12E)-10,12-Hexadecadien-1-ol and its other isomers (e.g., (10E,12Z), (10Z,12Z), (10E,12E)).

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as Z-11-Hexadecen-1-ol or a long-chain alkane (e.g., eicosane, C20).

  • Solvents: HPLC or GC-grade Hexane, Dichloromethane, Acetonitrile.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity).

Consumables
  • GC Column: A capillary column with a polar stationary phase is critical for isomer separation.

    • Recommended: DB-23 (50% Cyanopropyl-methylpolysiloxane), SP-2340, or similar phases.

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Injector Liners: Splitless, single-taper with glass wool.

  • Vials and Caps: 2 mL amber glass autosampler vials with PTFE/silicone septa.

Experimental Workflow and Protocols

General Experimental Workflow

The overall process from sample receipt to final data analysis follows a structured path to ensure reproducibility and accuracy.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Gland Extract) Extract Solvent Extraction (Hexane) Sample->Extract  Step 1 Inject GC Injection Cleanup Solid Phase Extraction (SPE, Silica) Extract->Cleanup  Step 2 Deriv Derivatization (BSTFA) Cleanup->Deriv  Step 3 Deriv->Inject Separate Chromatographic Separation Inject->Separate Integrate Peak Integration & Identification Detect FID/MS Detection Separate->Detect Detect->Integrate Quant Quantification (Internal Standard) Integrate->Quant Report Final Report Quant->Report

Caption: Workflow for the GC analysis of (10Z,12E)-10,12-Hexadecadien-1-ol.

Protocol 1: Preparation of Calibration Standards
  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of the (10Z,12E)-10,12-Hexadecadien-1-ol reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

  • Internal Standard Stock (1000 µg/mL): Prepare a separate stock solution of the chosen internal standard (e.g., Z-11-Hexadecen-1-ol) in the same manner.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the primary stock. A typical concentration range is 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

  • Spiking: To each working standard (and to the samples in Protocol 2), add the internal standard to a final, constant concentration (e.g., 5 µg/mL).

  • Derivatization: Transfer 100 µL of each standard into a 2 mL autosampler vial. Add 100 µL of BSTFA + 1% TMCS. Cap tightly and heat at 60°C for 30 minutes. Cool to room temperature before analysis. This reaction converts the alcohol to its more volatile trimethylsilyl (TMS) ether.

Protocol 2: Sample Preparation (from Biological Matrix)

This protocol is a general guideline for extracting the pheromone from insect glands.

  • Extraction: Excise the pheromone gland and place it in a 2 mL vial containing 500 µL of hexane. Sonicate for 10 minutes in a cool water bath.

  • Centrifugation: Centrifuge the vial at 3000 rpm for 5 minutes to pellet any tissue debris.

  • Concentration: Carefully transfer the supernatant to a new vial. If necessary, concentrate the extract under a gentle stream of nitrogen to a volume of ~100 µL. Do not evaporate to complete dryness.

  • Internal Standard & Derivatization: Spike the 100 µL extract with the internal standard (to a final concentration of 5 µg/mL). Add 100 µL of BSTFA + 1% TMCS and proceed with the derivatization reaction as described in Protocol 1, Step 5.

GC Analytical Conditions

The following table summarizes the recommended starting conditions for the GC-FID/MS analysis. These parameters should be optimized for your specific instrumentation and column.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Column DB-23 (30 m x 0.25 mm, 0.25 µm)The 50% cyanopropyl phase provides the necessary polarity to resolve the geometric isomers of the C16 diene alcohol.
Injector SplitlessMaximizes analyte transfer to the column, essential for trace-level analysis.
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of column overload.
Carrier Gas HeliumInert gas providing good efficiency.
Constant Flow Rate 1.2 mL/minAn optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program 1. Initial Temp: 100°C, hold for 2 min2. Ramp 1: 10°C/min to 200°C3. Ramp 2: 5°C/min to 240°C, hold for 5 minThe initial hold ensures good peak focusing. The first ramp separates lighter compounds, while the slower second ramp is crucial for resolving the closely eluting C16:OH isomers.
Detector (FID)
Temperature 280°CMust be hotter than the final oven temperature to prevent condensation.
H₂ Flow 30 mL/minStandard fuel flow for FID.
Air Flow 300 mL/minStandard oxidant flow for FID.
Makeup Gas (N₂) 25 mL/minEnsures efficient transfer of column effluent into the detector flame.
Detector (MS - optional)
Source Temperature 230°CStandard temperature for electron ionization.
Quadrupole Temperature 150°CStandard temperature for the mass filter.
Scan Range 40 - 450 amuCovers the expected mass range of the TMS-derivatized analyte and potential fragments.

Data Analysis and Interpretation

  • Peak Identification: Identify the TMS-derivatized (10Z,12E)-10,12-Hexadecadien-1-ol peak in your sample chromatogram by comparing its retention time to that of a derivatized authentic standard. The expected elution order on a DB-23 column is (10E,12E) followed by (10E,12Z), (10Z,12E), and (10Z,12Z).

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS) against the concentration of the analyte for each calibration standard. Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

  • Quantification: Calculate the concentration of the analyte in the sample using the generated calibration curve and the measured peak area ratio from the sample.

  • Isomeric Purity: Calculate the isomeric purity by expressing the peak area of the (10Z,12E) isomer as a percentage of the total area of all identified C16:OH isomers.

    • Purity (%) = [Area(10Z,12E) / (Σ Areas of all isomers)] x 100

Troubleshooting Common Issues

Troubleshooting Problem Problem Observed No Peaks Detected Peak Tailing Poor Isomer Resolution Cause1 Potential Cause Leaky Septum / Syringe Issue Incomplete Derivatization Column Contamination / Active Sites Problem:n->Cause1:l Problem:t->Cause1:d Problem:t->Cause1:scl Cause2 Potential Cause Injector Temperature Too Low Column Degradation / Wrong Phase Oven Program Not Optimized Problem:n->Cause2:inj Problem:r->Cause2:col Problem:r->Cause2:ot Solution1 Recommended Solution Check Septum, Syringe, and Gas Flows Extend Reaction Time/Temp, Use Fresh Reagent Bake Out Column, Trim Front End, Check Liner Cause1:l->Solution1:se Cause1:d->Solution1:re Cause1:scl->Solution1:sc Solution2 Recommended Solution Increase Injector Temp (e.g., to 250°C) Install New/Correct Column Decrease Oven Ramp Rate Cause2:inj->Solution2:it Cause2:col->Solution2:ic Cause2:ot->Solution2:op

Caption: A logical guide for troubleshooting common GC analysis issues.

References

  • Butenandt, A., Beckmann, R., Stamm, D., & Hecker, E. (1959). Über den Sexuallockstoff des Seidenspinners Bombyx mori. Reindarstellung und Konstitution. Zeitschrift für Naturforschung B, 14(4), 283-284. [Link]

  • Rego, C., Fábregas, J., & Durán, E. (2005). Determination of fatty alcohols in the marine microalga Isochrysis galbana by gas chromatography–mass spectrometry. Journal of Chromatography A, 1092(2), 213-219. [Link]

  • Restek Corporation. (2021). Optimizing the Separation of FAMEs. Application Note. [Link]

  • Ando, T., Kishi, H., Ohtani, K., & Fukushima, J. (2004). Sex Pheromones of Japanese Zygaenid Moths. Journal of Chemical Ecology, 30(5), 955-970. [Link]

  • Millar, J. G., & Haynes, K. F. (Eds.). (2012). Methods in Chemical Ecology. Springer Science & Business Media. [Link]

Application

Application Note: Electroantennography (EAG) Protocol for (10Z,12E)-10,12-Hexadecadien-1-ol

Abstract & Scope This technical guide details the standard operating procedure (SOP) for measuring peripheral olfactory responses to (10Z,12E)-10,12-Hexadecadien-1-ol . This specific isomer is a critical sex pheromone co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standard operating procedure (SOP) for measuring peripheral olfactory responses to (10Z,12E)-10,12-Hexadecadien-1-ol . This specific isomer is a critical sex pheromone component for several economically significant pests, including the legume pod borer (Maruca vitrata) and the cotton leaf roller (Notarcha derogata).

Unlike volatile acetates, this C16-alcohol possesses lower volatility and higher surface adsorption properties ("stickiness"). Consequently, this protocol deviates from standard EAG workflows by mandating extended inter-stimulus intervals and specific solvent handling to prevent cartridge contamination and ghost signals.

Chemical & Biological Framework

The Compound[1][2]
  • IUPAC Name: (10Z,12E)-10,12-Hexadecadien-1-ol

  • Common Abbreviation: Z10,E12-16:OH

  • CAS Number: 1002-94-4[1][2]

  • Key Characteristic: Geometric isomerism is critical. Contamination with the (10E,12Z) isomer (Bombykol) or (10E,12E) isomers can significantly alter antennal depolarization in species-specific manners.

Biological Model

While this protocol is adaptable, the reference parameters provided are optimized for Lepidoptera: Crambidae (e.g., Maruca vitrata).

  • Target Organ: Male antennae (filiform).

  • Receptor Type: Olfactory Receptor Neurons (ORNs) housed within sensilla trichodea.

Instrumentation & Hardware Setup

The EAG Signal Pathway

The following diagram illustrates the signal transduction from the biological event to digital acquisition.

EAG_Pathway Stimulus Stimulus (Z10,E12-16:OH) Sensilla Sensilla Trichodea (Pore Entry) Stimulus->Sensilla Adsorption Receptor Dendritic Membrane (Odorant Receptor) Sensilla->Receptor Diffusion (OBP) Depolarization Receptor Potential (Depolarization) Receptor->Depolarization Ion Channel Opening Electrodes Ag/AgCl Interface (Recording/Reference) Depolarization->Electrodes Voltage Drop Amp High Impedance Amplifier (10x) Electrodes->Amp Analog Signal DAQ A/D Converter (IDAC) Amp->DAQ Filter/Gain PC Signal Processing (EAG Pro) DAQ->PC Digital Data

Figure 1: Signal transduction pathway from chemical stimulus to digital readout.

Electrode Preparation (Critical)

Standard silver wires introduce noise due to polarization. You must use Ag/AgCl (Silver/Silver Chloride) interfaces.

  • Clean: Polish 0.25mm Ag wire with fine sandpaper; wipe with 70% Ethanol.

  • Chloridize: Immerse wire (anode) and a sacrificial Ag wire (cathode) in 1M KCl. Apply 1.5V DC for 30 seconds until the wire turns a uniform matte gray.

  • Maintenance: Store in dark conditions. Re-chloridize if the gray coating scratches off or turns black (Ag2S contamination).

Experimental Protocol

Solution Preparation

Solvent Selection: Use n-Hexane (HPLC Grade).

  • Why: Hexane is highly volatile and non-polar. It evaporates rapidly from the filter paper, leaving the pheromone behind without triggering mechanoreceptors or solvent-sensitive neurons, which is a risk with DMSO or Ethanol.

Dilution Series (Decadic): Prepare a stock solution of 10 µg/µL. Perform serial dilutions to create the working range.

StepSourceVolume TakenSolvent AddedFinal Conc.Label
1 Neat Compound1 mg (weighed)100 µL Hexane10 µg/µLStock A
2 Stock A100 µL900 µL Hexane1 µg/µLDose 1
3 Dose 1100 µL900 µL Hexane0.1 µg/µLDose 2
4 Dose 2100 µL900 µL Hexane0.01 µg/µLDose 3
Cartridge Preparation
  • Cut Whatman No. 1 filter paper into 0.5 cm x 2.0 cm strips.

  • Pipette 10 µL of the specific dose onto the strip.

  • Evaporation Step (Crucial): Hold the strip in a fume hood for 30 seconds .

    • Self-Validating Check: If the strip looks "wet" when inserted, the solvent puff will distort the EAG baseline.

  • Insert the strip into a glass Pasteur pipette (150mm). Seal the back with a 1mL plastic pipette tip or Parafilm.

Insect Preparation
  • Selection: Use 2-3 day old males. Segregate pupae to ensure no prior pheromone exposure (which causes receptor adaptation).

  • Excision: Cut the antenna at the base (scape) and the very tip (distal segment).

  • Mounting:

    • Fill the Reference Electrode glass capillary with conductive gel (Spectra 360) or Ringer's solution.

    • Fill the Recording Electrode capillary similarly.

    • Mount the antenna: Base into Reference (Ground), Tip into Recording (Input).

    • Quality Check: Resistance should be < 20 MΩ. If baseline wanders significantly (>1mV drift/min), check connection quality.

Stimulation Workflow

Workflow Start Start Recording Humid Continuous Humidified Air (500 mL/min) Start->Humid Stable Stabilize Baseline (Wait 2 min) Humid->Stable Control Negative Control Puff (Hexane Only) Stable->Control Check1 Response < 0.2 mV? Control->Check1 Check1->Stable No (Remount) Series Ascending Dose Series (Low -> High) Check1->Series Yes Pulse Stimulus Pulse (0.5 sec @ 10 mL/min) Series->Pulse End Data Export Series->End Complete Wash Purge/Rest (60 sec interval) Pulse->Wash Std Standard Reference (Every 3 stimuli) Wash->Std Std->Series

Figure 2: Experimental workflow ensuring baseline stability and data integrity.

Data Analysis

Signal Quantification

Measure the maximum negative deflection (-mV) relative to the baseline.

Normalization (The "Self-Validating" System)

Insect antennae degrade over time (loss of moisture/conductivity). You cannot compare raw mV values between the first and last stimulus.

Protocol:

  • Use a Standard Reference (e.g., 10 µg (10Z,12E)-10,12-Hexadecadien-1-ol or a generic standard like cis-3-hexenyl acetate) every 3-4 recordings.

  • Normalize raw data using linear interpolation between standards.

Formula:



Where


 is the calculated decay value of the standard at the exact time the sample was tested.

Troubleshooting & Integrity Checks

IssueProbable CauseCorrective Action
High Solvent Blank (>0.5 mV) Incomplete evaporation or contaminated hexane.Evaporate strips for 60s. Replace stock hexane.
"Ghost" Peaks (Response without stimulus) Contaminated continuous airflow tube.Clean the mixing tube with Acetone and bake at 100°C. Note: C16 alcohols stick to Teflon.
No Response to Positive Control "Silent" Antenna or incorrect connection.Check connection under microscope.[3] Ensure tip is cut to expose hemolymph. Replace insect.
Drifting Baseline Electrode polarization or drying.Re-chloridize Ag wire. Ensure humidified airflow is >90% RH.

References

  • Sex pheromone components of the gum leaf skeletonizer, Uraba lugens. (Demonstrates E10,Z12-16:OH vs Z10,E12 specificity). Source: PubMed / Journal of Chemical Ecology. URL:[Link]

  • Protocol for aerial trapping and analyses of pheromones. (Solvent and Standard preparation methodology). Source: NCBI / PMC. URL:[Link]

  • Ag/AgCl Electrodes: Preparation and properties. Source: Warner Instruments / Harvard Bioscience. URL:[Link]

Sources

Method

Application Note: (10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol) for Insect Behavior Bioassays

[1] Introduction & Chemical Significance[1][2] (10Z,12E)-10,12-Hexadecadien-1-ol, commonly known as Bombykol , is the primary sex pheromone of the silkmoth (Bombyx mori).[1][2] Historically significant as the first chemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Significance[1][2]

(10Z,12E)-10,12-Hexadecadien-1-ol, commonly known as Bombykol , is the primary sex pheromone of the silkmoth (Bombyx mori).[1][2] Historically significant as the first chemically characterized insect pheromone (Butenandt et al., 1959), it remains the "gold standard" ligand for studying olfactory signal transduction.

However, its utility in bioassays is frequently compromised by its chemical instability.[1] The conjugated diene system at positions 10 and 12 is highly susceptible to photo-isomerization and oxidation. A shift from the bioactive (10Z,12E) geometry to the (10E,12E) or (10Z,12Z) isomers renders the molecule inactive at the receptor level.

This guide provides a rigorous framework for maintaining chemical integrity and validating biological activity through Electroantennography (EAG) and Wind Tunnel assays.

Chemical Handling & Stability (The Foundation)

Core Principle: If the chemistry is flawed, the biology is irrelevant. The following protocol minimizes isomerization and degradation.

Storage and Stock Preparation
  • Solvent Choice: Use Spectroscopic Grade n-Hexane .[1] Avoid polar solvents (ethanol/DMSO) for stock solutions as they can facilitate rapid oxidation of the diene system.

  • Vessel Material: Use Silanized Glass Vials with Teflon-lined caps. Never use plastic microfuge tubes for long-term storage; plasticizers (phthalates) can leach out and act as antagonistic odorants.[1]

  • Antioxidant: For long-term storage (>1 month), add BHT (Butylated hydroxytoluene) at 1% of the pheromone mass. Note: BHT must be removed via flash chromatography if the assay involves single-sensillum recording (SSR), as it may alter spike kinetics.

Dilution Protocol
  • Primary Stock: Dissolve 1 mg neat Bombykol in 1 mL Hexane (1 µg/µL). Flush with Argon (heavier than air, displacing oxygen) before capping.[1] Store at -20°C .

  • Working Dilutions: Prepare serial dilutions (

    
     to 
    
    
    
    µg/µL) daily. Do not store working dilutions for more than 24 hours.
  • Purity Check: Verify isomeric purity using Gas Chromatography (GC) on a polar column (e.g., DB-Wax) if the stock is >6 months old.[1] The (10Z,12E) peak must constitute >95% of the total ion count.

Molecular Mechanism of Action

Understanding the signal transduction pathway is essential for interpreting bioassay data. Bombykol does not simply bind to a receptor; it activates a heteromeric ion channel complex.[1]

  • BmPBP (Pheromone Binding Protein): Solubilizes the hydrophobic Bombykol in the sensillum lymph.

  • BmOR1 (Olfactory Receptor 1): The specific ligand-binding subunit.[1]

  • BmOrco (Olfactory Receptor Co-receptor): Forms the non-selective cation channel necessary for depolarization.

Visualization: Signal Transduction Pathway

G Bombykol Bombykol (Ligand) PBP Pheromone Binding Protein (BmPBP) Bombykol->PBP  Solubilization in Lymph   Receptor BmOR1 / BmOrco Complex PBP->Receptor  Ligand Delivery   IonChannel Ion Channel Opening (Ca2+, Na+) Receptor->IonChannel  Conformational Change   Depolarization Dendritic Depolarization IonChannel->Depolarization  Cation Influx   ActionPotential Action Potential (To Antennal Lobe) Depolarization->ActionPotential  Threshold Reached  

Figure 1: The signal transduction cascade from ligand capture to neuronal firing.[1]

Electrophysiological Validation (EAG)[1][5]

Before behavioral testing, quantify the biological activity of your compound using Electroantennography (EAG). This measures the summed receptor potential of the antenna.

Experimental Setup
  • Reference Electrode: Ag/AgCl wire inserted into the severed head or eye.

  • Recording Electrode: Ag/AgCl wire in a glass capillary (filled with Beadle-Ephrussi saline) contacting the cut tip of the antenna.

  • Amplifier: High-impedance AC/DC amplifier (e.g., Syntech IDAC-4).

  • Airflow: Continuous humidified air (1 L/min) with a stimulus port.

Stimulation Protocol
  • Preparation: Excise the antenna from a 2-3 day old male moth. Mount immediately.

  • Control Puff: Apply 10 µL of pure Hexane on filter paper. Record response (Solvent Blank).

  • Dose-Response: Apply stimuli from lowest (

    
     µg) to highest (
    
    
    
    µg) concentration.
  • Interval: Wait 60 seconds between puffs to allow receptor repolarization (prevent adaptation).

Expected Data (Table 1)
Stimulus Dose (µg)Mean Response (mV)Interpretation
Hexane (Control) 0.1 - 0.3Mechanoreception artifact (air puff).[1] Baseline.
0.0001 (

)
0.5 - 0.8Threshold response.[1]
0.01 (

)
1.5 - 2.5Linear dynamic range.[1] Ideal for comparisons.
1.0 (

)
4.0 - 6.0Saturation.[1] Receptor adaptation likely after this dose.[1]

Troubleshooting: If the 1.0 µg response is < 2.0 mV, check the antenna viability (positive control) or the isomeric purity of the Bombykol.

Behavioral Bioassay: Wind Tunnel

The wind tunnel tests the integration of the signal into a flight motor program. Unlike EAG, this requires the insect to process the signal and navigate upwind.

Wind Tunnel Specifications
  • Dimensions: 200 cm (L) x 60 cm (W) x 60 cm (H).[1][3]

  • Airspeed: Laminar flow at 30–50 cm/s.[1]

  • Lighting: Red light (>600 nm) at < 0.5 lux (scotophase simulation).[1][3][4]

  • Temperature: 25°C ± 1°C.[1][4]

Workflow Protocol
  • Acclimation: Place male moths (individually caged) in the wind tunnel room for 1 hour prior to testing (dark adaptation).

  • Lure Placement: Apply 10 ng to 100 ng of Bombykol onto a filter paper or rubber septum.[1] Place 150 cm upwind.

  • Release: Place the male cage 150 cm downwind. Open the cage.

  • Scoring: Record behaviors for 3 minutes max.

Behavioral Decision Tree

Behavior Start Release Male Activation Wing Fanning (Activation) Start->Activation Detects Odor TakeOff Take Off Activation->TakeOff Threshold Met LockOn Lock on Plume (Zig-Zag Flight) TakeOff->LockOn Upwind Anemotaxis Source Source Contact (Copulation Attempt) LockOn->Source Surge Upwind Lost Casting (Lost Plume) LockOn->Lost Plume Gap Lost->LockOn Re-acquires

Figure 2: Behavioral sequence of male Bombyx mori in a pheromone plume.

Data Analysis

Calculate the Response Index (RI) for each stage:



  • Valid Run: >80% Activation, >50% Source Contact at 10 ng load.

  • False Positive Check: Run a Hexane-only control. Source contact should be 0%.[1]

References

  • Butenandt, A., Beckmann, R., Stamm, D., & Hecker, E. (1959). Über den Sexuallockstoff des Seidenspinners Bombyx mori.[1][5] Reindarstellung und Konstitution.[1][5][6][7] Zeitschrift für Naturforschung B, 14(4), 283-284.[1]

  • Sakurai, T., et al. (2004).[1] Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori. Proceedings of the National Academy of Sciences, 101(47), 16653-16658.

  • Kaissling, K. E. (2013).[1] Kinetics of olfactory signaling in insects. Comprehensive Physiology.

  • Wicher, D., et al. (2008).[1] Drosophila odorant receptors are both ligand-gated and cyclic-nucleotide-activated cation channels.[1] Nature, 452(7190), 1007-1011.[1]

  • Baker, T. C., & Vickers, N. J. (1997).[1] Pheromone-mediated flight in moths.[1] Pheromone Research: New Directions, 248-264.[1]

Sources

Application

Foundational Principles: (10Z,12E)-10,12-Hexadecadien-1-ol in Mating Disruption

An Application Guide to Mating Disruption Studies Using (10Z,12E)-10,12-Hexadecadien-1-ol This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Mating Disruption Studies Using (10Z,12E)-10,12-Hexadecadien-1-ol

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of (10Z,12E)-10,12-Hexadecadien-1-ol for mating disruption studies. It offers a comprehensive guide to the experimental design, execution, and evaluation of such studies, grounded in established scientific principles.

(10Z,12E)-10,12-Hexadecadien-1-ol, famously identified as the primary sex pheromone of the female silkworm moth, Bombyx mori, and subsequently found in numerous other lepidopteran species, is a cornerstone of modern integrated pest management (IPM) programs. Its application in mating disruption provides a highly specific and environmentally conscious alternative to conventional broad-spectrum insecticides for managing key pest populations in agriculture and forestry.

The core principle of mating disruption is the controlled release of synthetic pheromones into the environment to interfere with the natural chemical communication between sexes. This strategy primarily operates through several mechanisms:

  • Competitive Attraction: A high density of synthetic pheromone dispensers creates numerous "false trails," attracting males and reducing the probability of them locating a receptive female.

  • Sensory Overload: The male moth's antennal receptors become saturated by the high concentration of the synthetic pheromone, inhibiting their ability to detect the fainter, natural pheromone plumes of calling females.

  • Camouflage of Natural Signals: The pervasive synthetic pheromone can effectively mask the discrete pheromone plumes emanating from individual females, rendering them undetectable to searching males.

Designing Robust Mating Disruption Field Trials

The success of a mating disruption study hinges on a meticulously planned experimental design that accounts for biological, environmental, and spatial variables.

Site Selection and Experimental Layout
  • Target Pest and Cropping System: The initial step is to clearly define the target lepidopteran pest and the specific crop environment. Application methodologies and dispenser densities are highly dependent on the target species' biology and the physical structure of the crop.

  • Plot Dimensions and Replication: Mating disruption is inherently a large-area strategy. To mitigate the "edge effect"—the influx of mated females from adjacent untreated areas—experimental plots should be as large as feasible. A minimum plot size of 1 hectare is often recommended. Incorporating multiple, spatially separated replicates for each treatment is critical for statistical rigor.

  • Establishment of Control Plots: Untreated control plots serve as the baseline for evaluating efficacy. These plots must be sufficiently isolated from treated plots, ideally located upwind, to prevent cross-contamination by the synthetic pheromone.

Pheromone Dispenser Technology and Application Strategy

The choice of dispenser technology is a critical decision that influences the release kinetics, field longevity, and labor requirements of the study.

  • Hand-Applied Point-Source Dispensers: This category includes twist-tie dispensers, membrane-based lures, and wax matrices. They are particularly well-suited for research plots and in agricultural settings with complex topographies.

  • Automated Release Systems: Aerosol emitters are programmable devices that release pheromone formulations at predetermined intervals. They are highly effective for achieving uniform coverage over large, homogenous areas.

  • Sprayable Formulations: These consist of microencapsulated pheromones that can be applied using conventional agricultural spray equipment, allowing for rapid treatment of large areas.

Table 1: Comparative Analysis of Pheromone Dispenser Technologies

Dispenser TechnologyKey AdvantagesKey DisadvantagesTypical Application Density (Units per Hectare)
Twist-Tie Dispensers Simple to deploy, extended field lifeLabor-intensive application200 - 1000
Membrane Dispensers Provides a consistent release profileRelease rate can be influenced by ambient temperature100 - 500
Aerosol Emitters Automated and programmable, ensures uniform atmospheric concentrationHigher upfront investment, requires periodic maintenance1 - 5
Sprayable Formulations Enables rapid and broad-scale applicationShorter residual activity, susceptible to environmental driftHighly variable depending on the specific formulation
Efficacy Assessment and Monitoring Protocols

A multi-faceted approach to monitoring is essential for a comprehensive evaluation of the mating disruption treatment's effectiveness.

  • Pheromone-Baited Trap Monitoring: The deployment of pheromone traps within both treated and control plots is a primary method for assessing the disruption of male orientation. A substantial reduction in male moth captures (often exceeding 95%) in treated plots relative to controls is a strong indicator of successful communication disruption.

  • In-Situ Mating Assessment: The use of "mating tables" or "sentinel female" techniques involves placing tethered, virgin females within the experimental plots. These females are later collected and dissected to determine the frequency of mating by checking for the presence of spermatophores.

  • Crop Damage Evaluation: The ultimate validation of a mating disruption program is the quantifiable reduction in crop damage. This requires systematic sampling and rating of damage to the marketable portions of the crop, such as fruits or leaves.

Standard Operating Procedures

Protocol 1: Field Deployment of Hand-Applied Pheromone Dispensers

This protocol provides a step-by-step guide for the application of point-source dispensers, such as twist-ties.

Required Materials:

  • (10Z,12E)-10,12-Hexadecadien-1-ol formulated in the selected dispenser type

  • Chemical-resistant gloves (e.g., nitrile)

  • GPS device for precise navigation within plots

  • Weather-resistant flagging tape for marking plot perimeters

  • Field data sheets for meticulous record-keeping

Deployment Procedure:

  • Calculate Dispenser Density: Based on the target pest's biology and the manufacturer's guidelines, determine the precise number of dispensers required per unit area (hectare).

  • Systematic Grid Layout: Employ the GPS unit to establish a uniform grid pattern for dispenser placement across the treatment plot, ensuring even pheromone distribution.

  • Dispenser Placement:

    • Always wear gloves to prevent contamination of the dispensers.

    • Attach dispensers in the upper third of the plant canopy to facilitate optimal pheromone dispersal by wind.

    • Affix each dispenser securely to a stable part of the plant, such as a branch or main stem.

    • Meticulously record the location and number of each dispenser deployed.

  • Application Timing: The deployment of dispensers must precede the onset of the male moth's flight period. This timing can be accurately predicted using historical trapping data or validated degree-day models.

Protocol 2: Monitoring Male Moth Population Dynamics and Communication Disruption

This protocol details the use of pheromone-baited traps for assessing both the phenology of the target pest and the efficacy of the disruption treatment.

Required Materials:

  • Standardized pheromone traps (e.g., delta or wing traps)

  • Pheromone lures formulated with (10Z,12E)-10,12-Hexadecadien-1-ol

  • Adhesive trap liners or an appropriate killing agent

  • Stakes and flagging tape for marking trap locations

  • A handheld counter for accurate moth enumeration

  • Data collection forms

Monitoring Procedure:

  • Trap Installation:

    • Establish a network of traps in both the treated and control plots at a typical density of 1 to 2 traps per hectare.

    • Position the traps at a height that corresponds to the characteristic flight behavior of the male moths.

    • To minimize edge effects, place traps at least 20 meters inside the plot boundaries.

  • Trap Maintenance and Data Collection:

    • Inspect traps on a weekly basis, increasing the frequency during anticipated peak flight periods.

    • Carefully count and record the number of target moths captured in each trap.

    • Replace adhesive liners and pheromone lures according to the manufacturer's specified field life.

  • Data Analysis and Interpretation: For each sampling date, calculate the mean number of moths captured per trap per day for both the treated and control plots. The percentage of communication disruption is calculated using the formula: [ (Mean Control Catch - Mean Treated Catch) / Mean Control Catch ] * 100.

Visual Representation of the Experimental Process

The following flowchart provides a visual summary of the logical progression of a mating disruption study.

MatingDisruptionStudyFlow cluster_Planning Phase 1: Experimental Planning cluster_Implementation Phase 2: Field Implementation cluster_DataCollection Phase 3: Data Collection & Analysis cluster_Conclusion Phase 4: Conclusion & Reporting DefineObjectives Define Objectives & Target Pest SiteSelection Site Selection & Replication Design DefineObjectives->SiteSelection DispenserChoice Select Dispenser Technology SiteSelection->DispenserChoice PheromoneApplication Pheromone Application DispenserChoice->PheromoneApplication MonitoringSetup Set Up Monitoring Traps PheromoneApplication->MonitoringSetup DamageAssessment Crop Damage Assessment PheromoneApplication->DamageAssessment TrapMonitoring Weekly Trap Monitoring MonitoringSetup->TrapMonitoring DataAnalysis Statistical Analysis TrapMonitoring->DataAnalysis DamageAssessment->DataAnalysis EfficacyDetermination Determine Efficacy DataAnalysis->EfficacyDetermination FinalReport Final Report & Recommendations EfficacyDetermination->FinalReport

Caption: A structured workflow for mating disruption research.

Critical Considerations and Troubleshooting

  • Impact of Environmental Conditions: Abiotic factors such as high temperatures and wind speeds can significantly alter the release rates of pheromones from dispensers and affect their atmospheric distribution. It is crucial to monitor and document these conditions throughout the study.

  • Influence of Pest Population Density: Mating disruption is generally most effective against low to moderate pest populations. In situations of high pest pressure, an integrated approach that combines mating disruption with other control tactics may be necessary.

  • Chemical Purity of the Semiochemical: The biological activity of the synthetic pheromone is highly dependent on its isomeric purity. The presence of even small quantities of other isomers can act as behavioral antagonists, thereby reducing the overall efficacy of the treatment.

Concluding Remarks

The application of (10Z,12E)-10,12-Hexadecadien-1-ol for mating disruption represents a sophisticated and sustainable approach to pest management. The success of this strategy is contingent upon a thorough understanding of the target pest's ecology, coupled with rigorous experimental design, meticulous execution, and comprehensive monitoring. The protocols and guidelines detailed in this document provide a robust framework for conducting scientifically sound and effective mating disruption studies.

References

  • Butenandt, A., Beckmann, R., Stamm, D., & Hecker, E. (1959). Über den Sexuallockstoff des Seidenspinners Bombyx mori. Reindarstellung und Konstitution. Zeitschrift für Naturforschung B, 14(4), 283-284. (This foundational paper is widely cited in chemical ecology literature; a direct public URL is not available.)
  • Cardé, R. T., & Minks, A. K. (Eds.). (1997). Insect Pheromone Research: New Directions. Springer Science & Business Media. (This is a standard textbook in the field; a full public URL is not available.)
  • Witzgall, P., Kirsch, P., & Cork, A. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology, 36(1), 80-100. [Link]

  • El-Sayed, A. M. (2023). The Pherobase: Database of Insect Pheromones and Semiochemicals. [Link]

Method

Application Notes &amp; Protocols: (10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol) in Olfaction and Sensory Neuron Research

Section 1: Introduction & Compound Profile (10Z,12E)-10,12-Hexadecadien-1-ol, famously known as Bombykol, holds a significant place in the history of science as the first chemically characterized insect sex pheromone.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Compound Profile

(10Z,12E)-10,12-Hexadecadien-1-ol, famously known as Bombykol, holds a significant place in the history of science as the first chemically characterized insect sex pheromone.[1] Isolated from the female silkworm moth, Bombyx mori, it is a potent attractant for male conspecifics, capable of eliciting behavioral responses at extremely low concentrations.[2] A single molecule can be enough to trigger an electrical signal in the specialized olfactory sensory neurons (OSNs) of the male moth.[2] This remarkable sensitivity and specificity make Bombykol an exemplary model compound for studying the molecular and neural mechanisms of olfaction, from ligand-receptor interactions to the processing of sensory information in the brain and the resulting behavioral outputs.

This guide provides an in-depth overview of the applications of Bombykol in sensory neuron research, complete with detailed protocols for key experimental techniques. It is intended for researchers in neuroscience, chemical ecology, and drug development who wish to leverage this classic model system to investigate the principles of chemosensation.

Physicochemical Properties of Bombykol

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental design. Bombykol is a long-chain unsaturated alcohol with two conjugated double bonds, which are critical for its biological activity.

PropertyValueSource(s)
IUPAC Name (10Z,12E)-hexadeca-10,12-dien-1-olPubChem[3]
CAS Number 1002-94-4Alfa Chemistry[4]
Molecular Formula C₁₆H₃₀OPubChem[3]
Molecular Weight 238.41 g/mol PubChem[3]
Boiling Point 298.3°C at 760 mmHgChemicalBook[5]
Density 0.859 g/cm³ChemicalBook[5]
Solubility Insoluble in water; Soluble in organic solvents (e.g., hexane, chloroform, methanol)Implied by hydrophobic structure
XLogP3-AA 5.9PubChem[3]

Causality Insight: The high XLogP3 value indicates that Bombykol is highly lipophilic (hydrophobic).[3] This property is crucial for its transport through the aqueous sensillar lymph to the olfactory receptor, a process facilitated by Pheromone Binding Proteins (PBPs).[2][6] It also dictates the choice of solvents (e.g., hexane) for preparing stimulus solutions.

Section 2: Mechanism of Olfactory Detection

The detection of Bombykol by the male silkworm moth is a multi-step process that exemplifies the precision of insect olfactory systems. The journey from a volatile molecule in the air to a neural signal in the brain involves several key players and events.

  • Adsorption & Transport: Bombykol molecules are captured by long, hair-like structures on the male moth's antennae called sensilla trichodea.[7] After diffusing through pores in the sensillum cuticle, the hydrophobic Bombykol molecule is solubilized and transported through the aqueous sensillar lymph by a Pheromone Binding Protein (PBP).[2][6] This PBP protects the pheromone from degradative enzymes and facilitates its delivery to the receptor.[6]

  • Receptor Binding: The PBP-Bombykol complex reaches the dendritic membrane of an Olfactory Sensory Neuron (OSN). A conformational change in the PBP, possibly triggered by a pH shift near the membrane, releases Bombykol, allowing it to bind to its specific olfactory receptor, BmOR-1.[6][8]

  • Signal Transduction: BmOR-1 is a ligand-gated ion channel that is co-expressed with a highly conserved co-receptor known as Orco (Olfactory Receptor Co-receptor).[9] The binding of Bombykol to BmOR-1 induces a conformational change that opens the ion channel, leading to an influx of cations (such as Na⁺ and Ca²⁺).[9][10]

  • Neural Firing: This influx of positive ions depolarizes the OSN membrane, generating a receptor potential. If this potential reaches the threshold, it triggers a cascade of action potentials (spikes) that propagate along the neuron's axon towards the primary olfactory center of the brain, the antennal lobe.[11]

  • Signal Termination: To maintain sensitivity to new stimuli, the pheromone signal must be rapidly terminated. This is accomplished by Pheromone Degrading Enzymes (PDEs) within the sensillar lymph, which quickly inactivate the Bombykol molecules after they have bound to the receptor.[2][6]

Olfactory Signal Transduction Pathway Diagram

The following diagram illustrates the key steps in the detection and initial processing of the Bombykol signal.

Olfactory_Signal_Transduction cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Pheromone Bombykol Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Complex Bombykol-PBP Complex PBP->Complex Receptor BmOR-1 / Orco Receptor Complex Complex->Receptor Release & Binding PDE Pheromone Degrading Enzyme (PDE) Receptor->PDE Pheromone Inactivation IonChannel Cation Influx (Na+, Ca2+) Receptor->IonChannel Channel Opening Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential (Spike Train) Depolarization->ActionPotential Brain Signal to Antennal Lobe ActionPotential->Brain

Caption: Workflow of Bombykol detection in an insect olfactory sensory neuron.

Section 3: Key Research Applications & Methodologies

Bombykol serves as an invaluable tool for a range of electrophysiological, imaging, and behavioral studies. These techniques allow researchers to probe the function of the olfactory system at different levels of biological organization.

MethodologyLevel of AnalysisKey Question Answered
Electroantennography (EAG) Whole Antenna (Organ)Does the entire antenna respond to the compound? (Gross screening)
Single Sensillum Recording (SSR) Single Sensillum (Cellular)Which specific neuron type responds, and what is its sensitivity and selectivity?
Calcium Imaging Cellular / NetworkWhich neurons are activated, and what are the spatial patterns of activity?
Behavioral Assays Whole OrganismDoes the compound elicit a behavioral response (e.g., attraction)?

Section 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating essential controls to ensure the trustworthiness of the results.

Protocol: Electroantennography (EAG)

EAG measures the summed electrical potential from all responding OSNs on the antenna, providing a robust, gross measure of olfactory sensitivity.[12] It is an excellent high-throughput screening tool.[13]

Objective: To determine if an insect antenna produces a significant electrical response to Bombykol.

Materials:

  • Bombykol (≥98% purity)

  • Hexane (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipette tips and micropipettes

  • Filter paper strips (e.g., Whatman No. 1, 0.5 cm x 2 cm)

  • Glass Pasteur pipettes

  • EAG system: micromanipulators, Ag/AgCl glass electrodes, high-impedance amplifier, data acquisition system (A/D converter and software)

  • Dissecting microscope

  • Fine scissors and forceps

  • Electrode-filling solution (e.g., insect Ringer's solution or 0.1 M KCl)

  • Humidified, purified air delivery system

Procedure:

  • Stimulus Preparation: a. Prepare a stock solution of Bombykol at 1 µg/µL in hexane. b. Create a serial dilution series (e.g., 100 ng, 10 ng, 1 ng, 0.1 ng per 10 µL). c. Causality Insight: Hexane is used as the solvent due to its high volatility, which ensures rapid evaporation, leaving only the odorant on the filter paper, and its low intrinsic EAG activity. d. Apply 10 µL of each dilution onto a separate filter paper strip. Also prepare a solvent-only control (hexane). e. Allow the solvent to evaporate for ~30 seconds. Insert each filter paper into a clean Pasteur pipette. Label clearly.

  • Antenna Preparation: a. Anesthetize an adult male moth by chilling on ice. b. Under the microscope, carefully excise one antenna at its base using fine scissors.[12] c. Immediately mount the antenna between the two electrodes. Place the basal end onto the reference electrode and make a small cut at the distal tip before connecting it to the recording electrode. Ensure a good electrical connection using conductive gel or saline solution.[14]

  • EAG Recording: a. Position the outlet of the air delivery tube ~1 cm from the antenna. b. Start the continuous humidified air stream over the preparation. c. Begin recording the baseline electrical activity. d. Insert the tip of a stimulus pipette into a hole in the air delivery tube. e. Deliver a controlled puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant over the antenna.[13] f. Record the resulting negative voltage deflection (the EAG response). g. Allow at least 1 minute between stimulations for the antenna to recover.[13]

  • Experimental Controls & Validation: a. Negative Control: Present the hexane-only pipette. This should elicit a minimal response, accounting for mechanical stimulation. b. Positive Control: Use a known general odorant (e.g., 1-hexanol) to confirm the viability of the antennal preparation. c. Dose-Response: Present the stimuli in order of increasing concentration to avoid adaptation. The amplitude of the EAG response should increase with the dose until saturation.[12] d. Randomization: For multiple compounds, randomize the presentation order to avoid order effects.[13]

Protocol: Single Sensillum Recording (SSR)

SSR is a powerful technique that allows for the recording of action potentials from individual OSNs housed within a single sensillum.[15] This provides detailed information on the response specificity, sensitivity, and temporal dynamics of a neuron.[16]

Objective: To characterize the firing rate of individual OSNs in response to Bombykol.

Materials:

  • All materials for stimulus preparation from the EAG protocol.

  • SSR system: vibration-isolation table, micromanipulators, headstage probe, high-gain AC amplifier, data acquisition system, and spike-sorting software.

  • Sharpened tungsten or glass microelectrodes.

  • Insect mounting platform (e.g., a pipette tip or wax block).

  • Fine forceps and dental wax for immobilization.

Procedure:

  • Insect Preparation: a. Anesthetize a male moth and restrain it in a holder (e.g., a truncated pipette tip) with wax, leaving the head and antennae exposed and immobile.[15] b. Stabilize one antenna on a small platform (e.g., a piece of coverslip) using wax or tape. c. Under high magnification, insert the reference electrode into the eye.[17]

  • Recording: a. Advance the recording electrode with a micromanipulator and carefully insert it through the cuticle at the base of a long sensillum trichodeum. b. Causality Insight: Successful contact is usually indicated by a change in the baseline noise and the appearance of spontaneously firing action potentials.[15] The goal is to contact the sensillum lymph without damaging the neurons.[18] c. Deliver odor stimuli as described in the EAG protocol, puffing the odorant over the antenna. d. Record the change in the frequency of action potentials (spikes) before, during, and after stimulation.

  • Data Analysis & Validation: a. Spike Sorting: If multiple neurons are present in the sensillum (distinguishable by spike amplitude), use software to sort the spikes belonging to each neuron.[18] The B. mori sensilla responding to pheromones typically house two OSNs, one tuned to Bombykol and the other to its aldehyde derivative, Bombykal.[19] b. Quantification: Calculate the spike frequency (spikes/second) during the response window and subtract the pre-stimulus spontaneous firing rate. c. Controls: A solvent puff should not elicit a significant change in firing rate. The response should be dose-dependent.

Protocol: Calcium Imaging

Calcium imaging uses genetically encoded calcium indicators (GECIs) like GCaMP to visualize the influx of calcium that occurs when neurons are active.[20] This allows for the simultaneous monitoring of activity across many neurons.[21]

Objective: To visualize the spatial pattern of OSN activation in the antenna or antennal lobe in response to Bombykol.

Materials:

  • Transgenic insects expressing GCaMP in their OSNs.

  • Imaging setup: Fluorescence microscope (confocal or two-photon recommended) with appropriate filters for the GECI.[20]

  • Odor delivery system synchronized with image acquisition.

  • Insect preparation holder and materials for dissection if imaging the antennal lobe.

  • Imaging software.

Procedure:

  • Insect Preparation: a. Immobilize the GCaMP-expressing insect as described for SSR or EAG. b. For antennal imaging, simply secure the antenna for a clear view under the objective.[22] c. For antennal lobe imaging, a small window must be cut in the head capsule to expose the brain. The brain is superfused with insect saline.

  • Imaging & Stimulation: a. Focus on the region of interest (e.g., a field of sensilla on the antenna or glomeruli in the antennal lobe). b. Begin time-lapse image acquisition. c. After a stable baseline fluorescence is recorded, deliver a puff of Bombykol stimulus. d. Continue recording to capture the rise and fall of the fluorescence signal.

  • Data Analysis & Validation: a. Quantification: Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The response is typically reported as ΔF/F₀. b. Spatial Mapping: The regions showing an increase in fluorescence correspond to the activated neurons or glomeruli. c. Controls: A solvent puff should cause no significant change in fluorescence. The magnitude of the ΔF/F₀ signal should be dose-dependent. Comparing the GCaMP response profile with SSR data for the same neuron can validate the imaging results.[21]

Protocol: Behavioral Assays

Behavioral assays are the ultimate test of a compound's biological relevance.[23] For Bombykol, a wind tunnel assay is the gold standard for demonstrating chemo-orientation and attraction.[24]

Objective: To quantify the upwind flight and source-location behavior of male moths in response to a Bombykol plume.

Materials:

  • Glass wind tunnel with laminar airflow control.

  • Odor source dispenser (e.g., filter paper or rubber septum loaded with Bombykol).

  • Video recording system to track moth flight paths.

  • Release platform for the moths.

  • Male moths (typically pre-conditioned in a specific light/dark cycle).

Procedure:

  • Setup: a. Place the Bombykol source at the upwind end of the tunnel. b. Set the wind speed to a level appropriate for the insect species (e.g., 0.3-0.5 m/s). c. Allow the pheromone plume to stabilize.

  • Assay: a. Place a single male moth on the release platform at the downwind end. b. Allow a period for acclimatization. c. Release the moth and record its flight behavior for a set period (e.g., 2 minutes). d. Record key behaviors: taking flight, upwind flight (zigzagging), and contact with the source.

  • Experimental Controls & Validation: a. Negative Control: Conduct trials with a solvent-only dispenser. Moths should exhibit minimal or no oriented upwind flight. b. Replication: Test a sufficient number of individuals (e.g., N=20-30) for each treatment to allow for statistical analysis. c. Quantification: Analyze video recordings to score the percentage of moths exhibiting each key behavior. Parameters like flight speed, turning frequency, and time to reach the source can also be measured.

General Workflow for Pheromone Characterization

The following diagram outlines a logical workflow integrating the described protocols for a comprehensive investigation of Bombykol's effects.

Pheromone_Workflow cluster_prep Preparation cluster_screening Screening & Cellular Analysis cluster_organism Organism-Level Response cluster_analysis Analysis & Conclusion Prep Prepare Bombykol Dilution Series & Controls EAG Electroantennography (EAG) Is there a response? Prep->EAG SSR Single Sensillum Recording (SSR) Which neurons respond? What is their sensitivity? EAG->SSR Positive Result Behavior Behavioral Assay (Wind Tunnel) Does it cause attraction? EAG->Behavior Imaging Calcium Imaging What is the spatial pattern of activation? SSR->Imaging Characterize Neuron SSR->Behavior Imaging->Behavior Confirm Neural Basis Analysis Data Analysis & Integration Behavior->Analysis

Caption: Integrated workflow for characterizing Bombykol's activity.

Section 5: References

  • Baker, T. C. (n.d.). BEHAVIORAL ANALYSIS OF PHEROMONES. Available from: [Link]

  • Cardé, R. T. (n.d.). Techniques for Behavioral Bioassays. ResearchGate. Available from: [Link]

  • Chemsynthesis. (10E,12Z)-10,12-hexadecadien-1-ol. Available from: [Link]

  • Cold Spring Harbor Protocols. (2011). Calcium Imaging in the Drosophila Olfactory System with a Genetic Indicator. CSH Protocols. Available from: [Link]

  • Hansson Lab. (n.d.). Behavioral Assays. Max Planck Institute for Chemical Ecology. Available from: [Link]

  • JoVE. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments. Available from: [Link]

  • JoVE. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments. Available from: [Link]

  • JoVE. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments. Available from: [Link]

  • Kaissling, K. E. (2014). Pheromone Reception in Insects. In Neurobiology of Chemical Communication. CRC Press/Taylor & Francis. Available from: [Link]

  • Kanzaki, R. (2011). Olfactory Information Processing in Moths. In The Neurobiology of Olfaction. CRC Press/Taylor & Francis. Available from: [Link]

  • Nakagawa, T., Sakurai, T., Nishioka, T., & Tōhara, K. (2005). Insect Sex-Pheromone Signals Mediated by Specific Combinations of Olfactory Receptors. Science, 307(5715), 1638–1642. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (10Z,12E)-10,12-Hexadecadien-1-ol. PubChem Compound Database. Available from: [Link]

  • Pherobank. (n.d.). ELECTROANTENNOGRAPHY. Available from: [Link]

  • Sakurai, T., et al. (2004). Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori. Proceedings of the National Academy of Sciences, 101(47), 16653-16658. Available from: [Link]

  • Syed, Z., & Leal, W. S. (2010). Bombykol receptors in the silkworm moth and the fruit fly. Communicative & Integrative Biology, 3(3), 264–266. Available from: [Link]

  • Trona, F., et al. (2023). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. bioRxiv. Available from: [Link]

  • Wikipedia. (n.d.). Sense of smell. Available from: [Link]

  • Wikipedia. (n.d.). Single sensillum recording. Available from: [Link]

  • Zars, T. (2000). Activation and inhibition of the transduction process in silkmoth olfactory receptor neurons. Journal of Neurophysiology, 83(4), 2234-2244. Available from: [Link]

Sources

Application

Application Notes and Protocols for (10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol)

Introduction: The Significance of (10Z,12E)-10,12-Hexadecadien-1-ol in Chemical Ecology (10Z,12E)-10,12-Hexadecadien-1-ol, famously known as bombykol, holds a singular position in the annals of chemical ecology. It was t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (10Z,12E)-10,12-Hexadecadien-1-ol in Chemical Ecology

(10Z,12E)-10,12-Hexadecadien-1-ol, famously known as bombykol, holds a singular position in the annals of chemical ecology. It was the first insect pheromone to be chemically identified, isolated from the female silkworm moth, Bombyx mori.[1] This pioneering discovery opened the door to a new era of pest management, one that leverages the insect's own communication system to monitor and control populations in an environmentally benign manner. This long-chain fatty alcohol is a potent sex pheromone, capable of eliciting a behavioral response in male moths at exceptionally low concentrations.[2][3] Its primary applications lie in pest control, where it is utilized in lures for monitoring and in mating disruption strategies.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental dosage, concentration, and application protocols for (10Z,12E)-10,12-Hexadecadien-1-ol. The methodologies detailed herein are grounded in established scientific literature and field-proven practices, ensuring both technical accuracy and practical utility.

Core Applications and Experimental Considerations

The primary applications of (10Z,12E)-10,12-Hexadecadien-1-ol revolve around the manipulation of insect behavior for pest management. The two main strategies are:

  • Monitoring: Pheromone-baited traps are used to detect the presence and estimate the population density of a target pest. This information is crucial for making informed decisions about the timing and necessity of control interventions.

  • Mating Disruption: High concentrations of the synthetic pheromone are released into the environment to confuse male insects and prevent them from locating females, thereby disrupting mating and reducing the subsequent larval population.

The success of both strategies is critically dependent on the precise dosage and concentration of the pheromone, as well as the design of the delivery system.

Quantitative Data: Dosages and Concentrations

The following table summarizes experimentally determined dosages and concentrations of (10Z,12E)-10,12-Hexadecadien-1-ol and its analogs in various applications. It is important to note that the optimal dosage can vary depending on the target species, environmental conditions, and the specific objectives of the study or control program.

ApplicationTarget SpeciesCompound(s)Dosage/ConcentrationSource(s)
Pheromone Trapping Bombyx mandarina (Wild silkmoth)(10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol)100 µg per lure (rubber septum)[5]
Uraba lugens (Gum leaf skeletonizer)(10E,12Z)-Hexadecadien-1-yl acetate & (10E,12Z)-Hexadecadien-1-ol86:14 ratio (acetate:alcohol)[6]
Grapholita molesta (Oriental fruit moth)(Z)-8-Dodecenyl acetate (major component)30, 100, or 300 µg per lure (rubber septum)[7]
Mating Disruption Proeulia auraria (Chilean leafroller)4-component blend including (E)-11-tetradecenyl acetate and (E)-11-tetradecenol78 g/ha using 250 point sources[8]
Electroantennography (EAG) Bombyx mori (Silkworm moth)(10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol)2 ng/µL solution in hexane for stimulus delivery[9]
Bombyx mori & Lymantria disparBombykol & Disparlure1 µg for pulsed stimuli[7]

Experimental Protocols

Protocol 1: Preparation of Pheromone Lures for Field Trapping

This protocol describes the preparation of rubber septa lures, a common and effective method for the controlled release of pheromones in insect traps.

Causality of Experimental Choices:

  • Rubber Septa: These are chosen for their inertness and ability to absorb and slowly release volatile organic compounds. The release rate can be influenced by the size and type of the septum, as well as the initial pheromone loading.[7]

  • Hexane: A volatile and non-polar solvent that is ideal for dissolving the lipophilic pheromone and facilitating its absorption into the rubber septum. Its high volatility ensures that it evaporates quickly, leaving the pheromone embedded in the dispenser.

  • Glove Use: Essential to prevent contamination of the lure with skin oils and other potential repellents, and to avoid transferring the potent pheromone to other surfaces.[9]

Step-by-Step Methodology:

  • Prepare a Stock Solution: Dissolve a known weight of (10Z,12E)-10,12-Hexadecadien-1-ol in a precise volume of high-purity hexane to achieve a desired concentration (e.g., 1 mg/mL). Store the stock solution in a tightly sealed glass vial at -20°C.

  • Lure Loading:

    • Using a calibrated micropipette, apply the desired amount of the pheromone stock solution directly onto a clean rubber septum. For example, to load a lure with 100 µg of pheromone from a 1 mg/mL stock solution, apply 100 µL.

    • Allow the solvent to evaporate completely in a fume hood for at least one hour before deploying the lure in the field.

  • Lure Storage: Store prepared lures in a freezer in airtight containers, separated from other chemicals to prevent cross-contamination.

  • Field Deployment:

    • Use clean forceps or wear disposable gloves when handling the lures to avoid contamination.[9]

    • Place the lure inside the pheromone trap according to the manufacturer's instructions. The placement within the trap is critical to ensure optimal airflow over the lure and dissemination of the pheromone plume.

Protocol 2: Electroantennography (EAG) - Assessing Antennal Response

EAG is a powerful technique to measure the electrical response of an insect's antenna to a specific odorant. This protocol provides a standardized method for conducting EAG experiments with (10Z,12E)-10,12-Hexadecadien-1-ol.

Causality of Experimental Choices:

  • Excised Antenna: Using an excised antenna allows for stable and repeatable recordings.

  • Saline Solution: The saline solution ensures the physiological viability of the antennal preparation by maintaining the correct osmotic pressure and ionic balance.

  • Airflow: A continuous, charcoal-filtered, and humidified airflow provides a stable baseline and carries the odor stimulus to the antenna in a controlled manner.

Step-by-Step Methodology:

  • Preparation of the Insect:

    • Anesthetize an adult male moth by chilling it on ice.

    • Carefully excise one antenna at its base using fine scissors.

  • Mounting the Antenna:

    • Mount the excised antenna between two glass capillary electrodes filled with a suitable saline solution (e.g., insect Ringer's solution).

    • The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is connected to the base.

  • EAG Setup:

    • Place the mounted antenna in a continuous stream of charcoal-filtered and humidified air.

    • The electrodes are connected to a high-impedance amplifier, and the signal is digitized and recorded on a computer.

  • Stimulus Preparation and Delivery:

    • Prepare a serial dilution of (10Z,12E)-10,12-Hexadecadien-1-ol in hexane. A typical starting concentration for the highest dose is 2 ng/µL.[9]

    • Apply a known volume (e.g., 10 µL) of the pheromone solution onto a small piece of filter paper and place it inside a Pasteur pipette.

    • Allow the solvent to evaporate for approximately one minute.

    • Deliver a puff of air through the pipette into the continuous airflow directed at the antenna. The duration of the puff should be controlled (e.g., 0.5 seconds).

  • Data Analysis:

    • The antennal response is measured as the peak amplitude of the negative voltage deflection from the baseline.

    • A dose-response curve can be generated by plotting the EAG response against the logarithm of the pheromone concentration.

Visualizations

Signaling Pathway of Pheromone Reception

Pheromone_Reception Pheromone (10Z,12E)-10,12-Hexadecadien-1-ol PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding Receptor Olfactory Receptor Neuron (ORN) PBP->Receptor Transport & Release Brain Antennal Lobe of Brain Receptor->Brain Signal Transduction Behavior Behavioral Response (e.g., Flight towards source) Brain->Behavior Neural Processing

Caption: Pheromone reception signaling cascade.

Experimental Workflow for Field Trapping

Field_Trapping_Workflow cluster_prep Preparation cluster_deployment Field Deployment cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis prep_lure Prepare Pheromone Lure (Protocol 1) prep_trap Assemble Trap prep_lure->prep_trap deploy_trap Deploy Traps in Field (Randomized Block Design) prep_trap->deploy_trap set_schedule Establish Monitoring Schedule deploy_trap->set_schedule check_traps Weekly Trap Inspection set_schedule->check_traps count_insects Count & Record Captured Insects check_traps->count_insects replace_lure Replace Lures as Needed count_insects->replace_lure analyze_data Statistical Analysis of Trap Catches count_insects->analyze_data replace_lure->check_traps interpret_results Interpret Population Dynamics analyze_data->interpret_results

Caption: Workflow for a field trapping experiment.

References

  • JoVE. (2021). Electroantennography-based Bio-hybrid Odor-detecting Drone using Silkmoth Antennae for Odor Source Localization. Retrieved from [Link]

  • Wikipedia. (n.d.). Bombykol. Retrieved from [Link]

  • Journal of Chemical Ecology. (2004). Major sex pheromone components of the Australian gum leaf skeletonizer Uraba lugens: (10E,12Z)-hexadecadien-1-yl acetate and (10E,12Z)-hexadecadien-1-ol. Retrieved from [Link]

  • RSC Education. (2009). In pursuit of Bombykol. Retrieved from [Link]

  • PubChem. (n.d.). (10Z,12E)-10,12-Hexadecadien-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing sustained-release lure for combating pests.
  • ResearchGate. (n.d.). Field trapping of Bombyx mandarina males using lures containing one or two synthetic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Field trials of synthetic sex pheromone lures for the large cabbage-heart caterpillar moth, Crocidolomia pavonana (Lepidoptera: Crambidae) in Indonesia. Retrieved from [Link]

  • ResearchGate. (n.d.). Electroantennographic Resolution of Pulsed Pheromone Plumes in Two Species of Moths with Bipectinate Antennae. Retrieved from [Link]

  • University of Illinois. (2021). Field Trials With Blends of Pheromones of Native and Invasive Cerambycid Beetle Species. Retrieved from [Link]

  • PubMed Central. (n.d.). Bombykol receptors in the silkworm moth and the fruit fly. Retrieved from [Link]

  • USDA Forest Service. (n.d.). Optimization of pheromone lure and trap design for monitoring the fir coneworm, Dioryctria abietivorella. Retrieved from [Link]

  • PubMed Central. (2021). Development of Monitoring and Mating Disruption against the Chilean Leafroller Proeulia auraria (Lepidoptera: Tortricidae) in Orchards. Retrieved from [Link]

Sources

Method

A Senior Application Scientist's Guide to Utilizing (10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol) in Research

This guide provides an in-depth exploration of (10Z,12E)-10,12-Hexadecadien-1-ol, the primary sex pheromone of the female silkworm moth, Bombyx mori, commonly known as Bombykol.[1][2] It is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of (10Z,12E)-10,12-Hexadecadien-1-ol, the primary sex pheromone of the female silkworm moth, Bombyx mori, commonly known as Bombykol.[1][2] It is intended for researchers, scientists, and drug development professionals engaged in entomological research, neurobiology, and chemical ecology. This document offers a comprehensive overview of supplier selection, quality control, and detailed protocols for the application of Bombykol in research settings.

Introduction to Bombykol: A Potent Semiochemical

(10Z,12E)-10,12-Hexadecadien-1-ol is a C16 alcohol that was first chemically characterized by Adolf Butenandt in 1959, marking a milestone in the field of chemical ecology as the first identified pheromone.[1] This volatile molecule is released by female silkworm moths to attract males for mating, often over long distances.[1] The remarkable sensitivity and specificity of the male moth's olfactory system to Bombykol make it an excellent model for studying insect olfaction, mate selection, and for developing environmentally friendly pest control strategies.[3]

The correct isomeric form is crucial for its biological activity. While other isomers exist, the (10Z,12E) configuration is the most biologically active component for eliciting a full behavioral response in male Bombyx mori.[4] Therefore, sourcing high-purity, stereochemically defined Bombykol is paramount for reproducible and meaningful research outcomes.

Sourcing Research-Grade (10Z,12E)-10,12-Hexadecadien-1-ol

The selection of a reliable supplier is a critical first step in any research involving Bombykol. The purity and isomeric integrity of the synthetic pheromone directly impact the validity of experimental results.

Key Supplier Selection Criteria:
  • Isomeric Purity: The supplier must provide a certificate of analysis (CoA) detailing the isomeric purity of the (10Z,12E) isomer. This is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Look for a purity of ≥95% for the desired isomer.

  • Trace Contaminants: The CoA should also report the percentage of other isomers and any residual solvents or reagents from the synthesis process. Even small amounts of isomeric impurities can sometimes affect behavioral assays.[5]

  • Batch-to-Batch Consistency: Reputable suppliers will have stringent quality control measures to ensure consistency between different batches of the compound.

  • Documentation and Support: Choose suppliers who provide comprehensive technical data sheets, safety data sheets (SDS), and responsive technical support.

Recommended Storage and Handling:

Synthetic pheromones are often sensitive to degradation by light, heat, and oxygen. Proper storage is essential to maintain their biological activity.

ParameterRecommendationRationale
Temperature Store at or below 0°C.[6]Minimizes degradation and preserves isomeric integrity.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the double bonds.
Light Protect from light by using amber vials or storing in the dark.Light can induce isomerization and degradation.
Solvent If purchased as a solid, dissolve in a high-purity solvent like dichloromethane (DCM) or hexane immediately before use.[7]Minimizes degradation in solution. Prepare fresh dilutions for each experiment.

Application Notes & Protocols

The following sections provide detailed protocols for common applications of Bombykol in a research setting. These protocols are designed to be self-validating by including control groups and quantifiable endpoints.

Electroantennography (EAG): Probing Olfactory Responses

EAG is a technique used to measure the summed electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus. It is a powerful tool for assessing the sensitivity of an antenna to specific compounds.[8]

The EAG waveform represents the depolarization of numerous olfactory sensory neurons upon binding of odorant molecules to their receptors. The amplitude of the EAG response is proportional to the number of activated neurons and the intensity of their response, thus providing a quantitative measure of the antenna's sensitivity to the presented odorant. By testing a range of Bombykol concentrations, a dose-response curve can be generated to determine the detection threshold of the antenna.

Materials:

  • Research-grade (10Z,12E)-10,12-Hexadecadien-1-ol

  • High-purity solvent (e.g., dichloromethane or hexane)[7]

  • Male Bombyx mori moths (2-3 days old)

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Glass capillaries for electrodes

  • Electrically conductive gel[9]

  • Odor delivery system (e.g., puffer system with Pasteur pipettes and filter paper)

Step-by-Step Methodology:

  • Preparation of Bombykol Solutions:

    • Prepare a stock solution of Bombykol (e.g., 1 µg/µL) in the chosen solvent.

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 10 ng/µL, 1 ng/µL, 100 pg/µL, 10 pg/µL).[7]

    • Prepare a solvent-only control.

  • Antenna Preparation:

    • Carefully excise an antenna from a male moth at the base using fine scissors.[8]

    • Mount the antenna between two glass capillary electrodes filled with a conductive solution and connected to Ag/AgCl wires. The basal end of the antenna should be in contact with the reference electrode and the distal tip with the recording electrode. A small amount of conductive gel can be used to ensure good contact.[9]

  • Odor Stimulation:

    • Apply a known volume (e.g., 10 µL) of a Bombykol dilution onto a small piece of filter paper and insert it into a Pasteur pipette.[7]

    • Allow the solvent to evaporate for approximately 30 seconds.[7]

    • Position the tip of the pipette near the antenna, within a continuous stream of humidified air.

    • Deliver a puff of air through the pipette to present the odor stimulus to the antenna. The stimulus duration is typically short (e.g., 200-500 ms).[10]

  • Data Recording and Analysis:

    • Record the electrical response from the antenna using the EAG software.

    • The negative deflection in the signal represents the EAG response. Measure the amplitude of this deflection in millivolts (mV).

    • Present the solvent control and a range of Bombykol concentrations in a randomized order, with sufficient time between stimuli for the antenna to recover.

    • Normalize the responses to a standard compound or the highest concentration of Bombykol to account for any decrease in antenna sensitivity over time.

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation & Recording cluster_analysis Data Analysis A Prepare Bombykol Dilutions B Excise Moth Antenna C Mount Antenna on Electrodes B->C D Load Stimulus into Pipette C->D E Deliver Odor Puff D->E F Record EAG Signal E->F G Measure Response Amplitude F->G H Normalize Data G->H I Generate Dose-Response Curve H->I Behavioral_Assay_Workflow cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A Prepare Pheromone Dispensers B Acclimate Male Moth in Wind Tunnel A->B C Introduce Pheromone Source Upwind B->C D Record Moth's Behavior C->D E Score Behaviors (Ethogram) D->E F Analyze and Compare Responses E->F Pheromone_Signaling_Pathway cluster_air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Neuron Dendrite Bombykol_air Bombykol PBP PBP Bombykol_air->PBP Binding PBP_Bombykol PBP-Bombykol Complex PBP->PBP_Bombykol Complex Formation OR Olfactory Receptor (BmOR-1) PBP_Bombykol->OR Delivery & Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Activation AP Action Potential to Brain Ion_Channel->AP Signal Transduction

Sources

Application

Application Note: Advanced Handling, Storage, and Stability Protocols for (10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol)

Introduction & Biological Context (10Z,12E)-10,12-Hexadecadien-1-ol, historically known as Bombykol , holds a pivotal place in chemical ecology as the first sex pheromone chemically characterized (Butenandt et al., 1959)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

(10Z,12E)-10,12-Hexadecadien-1-ol, historically known as Bombykol , holds a pivotal place in chemical ecology as the first sex pheromone chemically characterized (Butenandt et al., 1959). Secreted by the female silkworm moth (Bombyx mori), it elicits an intense mating response in males via highly specific olfactory receptors (ORs) on the antennae.[1]

For researchers, the utility of Bombykol is defined by its geometric purity . The biological activity is strictly dependent on the


 configuration. The thermodynamically more stable 

isomer is biologically inactive, and its presence indicates sample degradation. Consequently, handling this molecule requires rigorous adherence to protocols that prevent photo-isomerization and oxidative degradation .

This guide outlines the "Gold Standard" protocols to maintain the integrity of this labile conjugated diene system.

Physicochemical Profile

PropertyDataNotes
IUPAC Name (10Z,12E)-10,12-Hexadecadien-1-ol
Common Name Bombykol
CAS Number 1002-94-4
Molecular Formula

Molecular Weight 238.41 g/mol
Physical State Colorless oil to waxy solidMelting point is near RT (~25-30°C)
Solubility Soluble in Hexane, DCM, Ethanol, DMSOInsoluble in water
Key Vulnerability Conjugated Diene SystemSusceptible to UV-isomerization & Oxidation

Stability & Degradation Mechanisms

Understanding the "Why" behind the protocols is critical. The conjugated diene moiety at C10-C13 is an electron-rich system that acts as a radical trap and a chromophore.

The Isomerization Trap

The


 configuration is high-energy. Upon exposure to UV light or acidic catalysts, the 

-bond at C10 relaxes to the lower-energy Trans (

) state, resulting in (10E, 12E)-10,12-Hexadecadien-1-ol. This transition is often irreversible in standard storage conditions and renders the molecule "blind" to the biological receptor.
Oxidative Polymerization

Like all conjugated dienes, Bombykol reacts with singlet oxygen to form peroxides, which can initiate chain-reaction polymerization, turning the clear oil into a yellow, insoluble gum.

Visualization: Degradation Pathways

Bombykol_Degradation Native Active Pheromone (10Z, 12E) Isomer Inactive Isomer (10E, 12E) Native->Isomer UV Light / Acid (H+) Oxide Peroxides & Polymers (Yellow Gum) Native->Oxide O2 / Heat Isomer->Oxide Prolonged Exposure

Figure 1: Critical degradation pathways. The Z-to-E isomerization is the most immediate risk during bench handling.

Protocol: Receipt and Long-Term Storage

Objective: Minimize energy input (heat/light) and reactive species (oxygen) to arrest degradation.

Step-by-Step Procedure
  • Equilibration: Upon receipt of the shipment (usually on dry ice), allow the sealed vial to warm to room temperature before opening .

    • Reasoning: Opening a cold vial condenses atmospheric moisture inside. Water can hydrolyze ester impurities or promote microbial growth if transferred to bioassays.

  • Solvent Dissolution (Recommended):

    • If received neat (pure oil), immediately dissolve in spectroscopic grade Hexane or Heptane to a concentration of 1 mg/mL to 10 mg/mL.

    • Reasoning: Storing neat increases the probability of intermolecular polymerization. Dilution in a non-polar hydrocarbon solvent separates the molecules and prevents "gumming." Avoid Chloroform (often acidic) or Ethanol (reactive -OH) for long-term storage.

  • Aliquoting:

    • Dispense into amber glass vials with Teflon-lined caps.

    • Do not use plastic tubes (Eppendorf), as the lipophilic pheromone will adsorb into the plastic matrix, altering concentration.

  • Inert Gas Purge:

    • Gently stream Argon or Nitrogen over the solution for 15-30 seconds to displace headspace oxygen.

  • Cryopreservation:

    • Seal tightly (Parafilm is optional but recommended).

    • Store at -20°C (Standard) or -80°C (Optimal for >1 year).

Protocol: Experimental Handling & Delivery

Objective: Deliver an exact dose to the biological system without adsorption losses or isomerization.

Glassware Preparation (Silanization)

For behavioral assays requiring nanogram levels (


 g), glass surface adsorption is a major source of error.
  • Protocol: Treat all glassware with a silanizing agent (e.g., Sigmacote or DMDCS) followed by a methanol rinse and baking. This caps surface silanol groups (-Si-OH) that hydrogen-bond with the alcohol group of Bombykol.

Working Solutions
  • Solvent Exchange: If the bioassay is aqueous (e.g., receptor binding), evaporate the Hexane storage solvent under a gentle

    
     stream and immediately redissolve in DMSO or Ethanol.
    
  • Timing: Perform this exchange immediately before the experiment. Do not store Bombykol in DMSO for >24 hours, as DMSO is hygroscopic and can facilitate oxidation.

Visualization: Aliquot Workflow

Handling_Workflow Stock Master Stock (Hexane, -80°C) Thaw Thaw to RT (Darkness) Stock->Thaw Aliquot Take Aliquot (Glass Syringe) Thaw->Aliquot Aliquot->Stock Return immediately Evap Evaporate Solvent (N2 Stream) Aliquot->Evap Solvent Exchange Recon Reconstitute (DMSO/Buffer) Evap->Recon Assay Biological Assay (Use within 4 hrs) Recon->Assay

Figure 2: Workflow for preparing aqueous biological samples from hydrocarbon stocks.

Quality Control (QC) Methodology

Trust but verify. Before running a critical bioassay, confirm the isomeric ratio.

Recommended Analytical Method: GC-FID or GC-MS
  • Column: Polar capillary column (e.g., DB-Wax or HP-INNOWax).

    • Reasoning: Non-polar columns (DB-5) often fail to resolve the

      
       isomer from the 
      
      
      
      isomer. A polar phase interacts with the
      
      
      -systems differently, providing separation.
  • Carrier Gas: Helium (1-2 mL/min).

  • Oven Program:

    • Start at 100°C (hold 1 min).

    • Ramp 10°C/min to 240°C.

    • Hold 5-10 mins.

  • Acceptance Criteria:

    • Main peak > 95% area integration.

    • Sum of isomer peaks (E,E or Z,Z) < 5%.

    • No significant tailing (indicates oxidation/polymerization).

Safety & Disposal (SDS Summary)

  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Environmental: Toxic to aquatic life with long-lasting effects (due to lipophilicity).

  • Disposal: Do not pour down the drain. Collect in organic solvent waste containers for incineration.

References

  • Butenandt, A., Beckmann, R., Stamm, D., & Hecker, E. (1959). Über den Sexuallockstoff des Seidenspinners Bombyx mori.[1][2] Reindarstellung und Konstitution.[1][2][3][4] Zeitschrift für Naturforschung B.

  • Kaissling, K. E., & Priesner, E. (1970). Die Riechschwelle des Seidenspinners. Naturwissenschaften.

  • PubChem. (n.d.).[5][6] Compound Summary: (10Z,12E)-10,12-Hexadecadien-1-ol.[6][7] National Library of Medicine.

  • Millennium Pheromones. (n.d.). General Handling of Pheromones.(Note: General industry standard reference).

  • Cayman Chemical. (2023). Bombykol Safety Data Sheet.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol)

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of (10Z,12E)-10,12-Hexadecadien-1-ol, the sex pheromone of the silkworm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of (10Z,12E)-10,12-Hexadecadien-1-ol, the sex pheromone of the silkworm moth, Bombyx mori.[1] This document addresses common issues, offers troubleshooting advice, and presents detailed protocols to achieve high isomeric purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes the purification of (10Z,12E)-10,12-Hexadecadien-1-ol so challenging?

A1: The primary challenge lies in separating the desired (10Z,12E) isomer from its other geometric isomers: (10E,12Z), (10Z,12Z), and (10E,12E).[2] These isomers possess very similar physical and chemical properties, making conventional purification techniques like distillation often ineffective. Furthermore, the conjugated diene system in the molecule is susceptible to oxidation and isomerization, further complicating the purification process.[3][4]

Q2: What is the significance of achieving high isomeric purity for this compound?

A2: The biological activity of bombykol as a sex pheromone is highly dependent on its specific stereochemistry. The male silkworm moth's receptor system is exquisitely tuned to the (10Z,12E) isomer. Contamination with other isomers can significantly reduce or even inhibit the pheromonal response. Therefore, high isomeric purity is critical for its use in research and potential applications in pest management.

Q3: What are the most effective purification techniques for bombykol?

A3: High-performance liquid chromatography (HPLC), particularly on a silver nitrate-impregnated stationary phase, is a highly effective method for separating the geometric isomers. Other successful techniques include column chromatography on silver nitrate-impregnated silica gel and, in some cases, fractional crystallization at low temperatures.

Q4: How can I minimize degradation of the compound during purification?

A4: To prevent oxidation and isomerization, it is crucial to handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible. Avoid exposure to direct light and elevated temperatures. The use of antioxidants, such as butylated hydroxytoluene (BHT), in solvents can also be beneficial. All purification steps should be performed as rapidly as possible.

Part 2: Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of (10Z,12E)-10,12-Hexadecadien-1-ol.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor separation of isomers by column chromatography. Inadequate resolution of the stationary phase.Solution: Prepare a silver nitrate-impregnated silica gel column. The silver ions form reversible π-complexes with the double bonds of the dienes. The strength of this interaction varies for each isomer, allowing for their separation. The (10Z,12E) isomer is typically eluted with a solvent system of increasing polarity.
Incorrect solvent system.Solution: Optimize the solvent gradient. Start with a non-polar solvent like hexane and gradually introduce a more polar solvent such as diethyl ether or ethyl acetate. A shallow gradient is often necessary to achieve baseline separation.
Low recovery of the desired product. Irreversible adsorption onto the stationary phase.Solution: Ensure the silica gel is not too acidic, as this can cause degradation. If using silver nitrate-impregnated silica, deactivation by exposure to light can reduce its effectiveness. Prepare fresh stationary phase and protect it from light.
Oxidation or polymerization during the process.Solution: Degas all solvents prior to use. Perform the chromatography under a positive pressure of inert gas. Add a small amount of an antioxidant like BHT to the elution solvents.
Isomerization of the final product. Exposure to acid, base, or light.Solution: Neutralize all work-up steps carefully. Use neutral glassware. Store the purified compound in an amber vial under an inert atmosphere at low temperatures (-20°C or below).
Presence of unknown impurities in the final product. Incomplete reaction or side reactions during synthesis.Solution: Analyze the crude product by GC-MS or LC-MS to identify the impurities. This will help in designing an appropriate purification strategy. A preliminary flash chromatography step may be necessary to remove non-isomeric impurities before tackling the isomer separation.
Contamination from solvents or reagents.Solution: Use high-purity, distilled solvents for all purification steps. Ensure all reagents are of appropriate quality.

Part 3: Experimental Protocols

Protocol 1: Purification by Silver Nitrate-Impregnated Silica Gel Column Chromatography

This protocol describes a widely used and effective method for separating the geometric isomers of 10,12-Hexadecadien-1-ol.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Silver nitrate (AgNO₃)

  • Crude (10Z,12E)-10,12-Hexadecadien-1-ol mixture

  • Hexane (HPLC grade, degassed)

  • Diethyl ether (HPLC grade, degassed)

  • Butylated hydroxytoluene (BHT)

  • Glass chromatography column

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of AgNO₃-impregnated silica gel: Dissolve silver nitrate in deionized water (e.g., 20g AgNO₃ in 50 mL water). In a separate flask, slurry silica gel (e.g., 100g) in a suitable solvent like acetone. Slowly add the AgNO₃ solution to the silica slurry with constant stirring. Remove the solvent under reduced pressure until a free-flowing powder is obtained. Dry the impregnated silica gel in a vacuum oven at 50°C for 4-6 hours, protected from light.

  • Column Packing: Pack the chromatography column with the prepared AgNO₃-silica gel using a hexane slurry. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude bombykol mixture in a minimal amount of hexane. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding diethyl ether. A typical gradient might be from 0% to 10% diethyl ether in hexane. Collect fractions and monitor their composition by TLC or GC. The desired (10Z,12E) isomer will elute at a specific solvent composition.

  • Product Recovery: Combine the fractions containing the pure (10Z,12E)-10,12-Hexadecadien-1-ol. Remove the solvent under reduced pressure at a low temperature (<30°C).

  • Storage: Store the purified product under an inert atmosphere at -20°C or lower, protected from light.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis or a non-polar column (e.g., DB-5 or equivalent).

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 270°C

  • Oven Program: 150°C for 2 min, then ramp to 220°C at 5°C/min, hold for 10 min.

  • Carrier Gas: Helium or Hydrogen

  • Injection Volume: 1 µL

Procedure:

  • Prepare a dilute solution of the purified bombykol in hexane (e.g., 1 mg/mL).

  • Inject the sample into the GC.

  • Analyze the resulting chromatogram to determine the isomeric purity by comparing the peak areas of the different isomers.

Part 4: Visualization

Purification Workflow

PurificationWorkflow Crude Crude Bombykol (Isomer Mixture) Pre_Purification Optional: Flash Chromatography (Remove Non-Isomeric Impurities) Crude->Pre_Purification AgNO3_Column AgNO3-Silica Gel Column Chromatography Crude->AgNO3_Column Pre_Purification->AgNO3_Column Fraction_Collection Fraction Collection AgNO3_Column->Fraction_Collection Analysis Purity Analysis (GC, TLC) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Identify Pure Fractions Solvent_Removal Solvent Removal (Reduced Pressure) Pooling->Solvent_Removal Pure_Product Pure (10Z,12E)-10,12-Hexadecadien-1-ol Solvent_Removal->Pure_Product

Caption: Workflow for the purification of (10Z,12E)-10,12-Hexadecadien-1-ol.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Purity of Final Product Check_Isomers Isomeric Contamination? Start->Check_Isomers Check_Other_Imp Other Impurities Present? Check_Isomers->Check_Other_Imp No Optimize_Gradient Optimize Chromatography Gradient Check_Isomers->Optimize_Gradient Yes Pre_Purify Perform Pre-Purification Step Check_Other_Imp->Pre_Purify Yes Check_Solvents Use High-Purity Solvents Check_Other_Imp->Check_Solvents No Check_AgNO3 Check AgNO3-Silica Activity Optimize_Gradient->Check_AgNO3

Caption: Decision tree for troubleshooting low product purity.

Part 5: References

  • Butenandt, A., et al. (1959). Über den Sexuallockstoff des Seidenspinners Bombyx mori. Reindarstellung und Konstitution. Zeitschrift für Naturforschung B, 14b, 283-284.

  • Roelofs, W. L. (1995). Chemistry of sex attraction. Proceedings of the National Academy of Sciences, 92(1), 44-49.

  • Kramer, K. J., et al. (1974). Sex pheromone of the Indian meal moth, Plodia interpunctella (Hübner): an all-cis-diene? Journal of Insect Physiology, 20(9), 1677-1685.

  • Ando, T., et al. (1988). Stereoselective synthesis of bombykol, (10E,12Z)-10,12-hexadecadien-1-ol, the sex pheromone of the silkworm moth. Agricultural and Biological Chemistry, 52(2), 473-478.

  • Wikipedia. (n.d.). Bombykol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. Retrieved from [Link]

  • Chegg. (2023, October 16). Solved (10Z,12Z)-10,12-hexadecadien-1-ol is a stereoisomer. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition. Retrieved from [Link]

  • RSC Education. (2009, August 31). In pursuit of Bombykol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: (10Z,12E)-10,12-Hexadecadien-1-ol EAG Signal-to-Noise Ratio Optimization

Introduction Welcome to the technical support guide for optimizing Electroantennography (EAG) experiments using (10Z,12E)-10,12-Hexadecadien-1-ol. This compound, famously known as Bombykol, is the primary sex pheromone o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for optimizing Electroantennography (EAG) experiments using (10Z,12E)-10,12-Hexadecadien-1-ol. This compound, famously known as Bombykol, is the primary sex pheromone of the silkworm moth, Bombyx mori[1][2]. Its high specificity and potency make it an excellent model for studying insect olfaction. However, the inherent sensitivity of EAG recordings also makes them susceptible to a variety of noise sources that can obscure the true physiological response.

The core principle of a successful EAG experiment is maximizing the signal-to-noise ratio (SNR) . The "signal" is the summated potential of all responding olfactory receptor neurons to the pheromone stimulus, while "noise" represents random electrical, mechanical, or biological interference[3][4][5]. This guide provides a structured approach to troubleshooting common issues and systematically enhancing your SNR for clean, reproducible, and publication-quality data. It is designed for both new and experienced researchers in the fields of chemical ecology, neurophysiology, and drug development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding EAG experiments with Bombykol.

Q1: What is a "good" EAG signal amplitude for Bombykol? A: There is no universal value, as the amplitude (typically a negative voltage deflection of a few millivolts) depends heavily on the insect species (Bombyx mori), age, sex (males are highly sensitive), physiological condition, and the specifics of your EAG setup (e.g., electrode type, stimulus concentration). A "good" signal is one that is clearly distinguishable from the baseline noise, typically with an SNR of at least 3:1 for detection, though 5:1 or higher is preferable for quantification.

Q2: My antenna preparation dies too quickly. How long should it remain responsive? A: A well-prepared antenna should remain viable and provide stable responses for at least 30 to 60 minutes[6][7][8]. Rapid degradation of responsiveness is often due to desiccation, mechanical damage during preparation, or improper electrolyte solution.

Q3: Why am I seeing a response to the solvent control (e.g., hexane)? A: A small, transient response to the solvent puff is common due to mechanical stimulation of the antenna. However, a significant and prolonged response indicates either contamination of your solvent, the stimulus delivery system (e.g., Pasteur pipette), or the air stream. Ensure you are using high-purity solvents (HPLC grade or better) and that all components are meticulously clean[9].

Q4: How often can I deliver a stimulus puff without causing antennal adaptation? A: This depends on the stimulus concentration. For lower concentrations, an inter-puff interval of 30-60 seconds is often sufficient. For higher, saturating concentrations, you may need to wait 2-3 minutes or longer to allow receptors to return to their resting state. Always perform a time-course experiment with a standard concentration to determine the optimal interval for your specific conditions. Brief exposures are key to preventing long-term adaptation[10].

Q5: What is the chemical stability of Bombykol in solution? A: (10Z,12E)-10,12-Hexadecadien-1-ol is a polyunsaturated alcohol[11][12]. While relatively stable, solutions should be stored cold, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the conjugated double bonds, which would render it inactive. It is advisable to use freshly prepared dilutions for each experiment. The isomeric and chemical purity of your standard should be high (e.g., >97%) for reliable results[13].

Part 2: Troubleshooting Guide for Low Signal-to-Noise Ratio (SNR)

A poor SNR can be attributed to two primary factors: a weak signal or excessive noise. The following sections are organized by these two categories to help you systematically diagnose and resolve the issue.

Category A: Low Signal Amplitude or No Response

If your baseline is stable but the negative deflection upon stimulus delivery is weak, inconsistent, or absent, the issue lies with the signal itself.

Causality: The quality of the electrical contact between the electrodes and the antenna is the single most critical factor for a strong signal. An air bubble, insufficient electrolyte, or a damaged antenna will severely impede the recording of the electrical response[14].

Diagnostic & Solution Protocol:

  • Visual Inspection: Under magnification, carefully inspect the points of contact.

    • Reference Electrode (Base): Is the antennal base fully inserted into the capillary tip and submerged in the electrolyte solution?[14]

    • Recording Electrode (Tip): Has the distal tip of the antenna been cleanly cut to expose the sensillar lymph? Is it making good contact with the electrolyte in the recording electrode?[6]

    • Air Bubbles: Are there any air bubbles in either electrode tip? Even a tiny bubble will break the electrical circuit and must be removed[14].

  • Re-seating the Antenna: If the contact appears poor, gently move the micromanipulators to reseat the antenna within the electrode tips. Sometimes a slight adjustment is all that is required.

  • Prepare a Fresh Antenna: An antenna should be excised and mounted swiftly to prevent desiccation. If the preparation is more than 30-60 minutes old, or if it appears visibly dry or damaged, replace it with a fresh one[6][7].

Causality: The pheromone molecules must be successfully volatilized and delivered in a controlled puff of air to the antenna. Issues with concentration, airflow, or the delivery apparatus will result in a weak or non-existent stimulus.

Diagnostic & Solution Protocol:

  • Verify Pheromone Concentration:

    • Start with a known "high" concentration (e.g., 1 µg/µL) to confirm the system is working. If you get no response even at this level, the issue is likely not the concentration.

    • Prepare fresh serial dilutions. Old solutions may have degraded or the solvent may have evaporated, altering the concentration.

  • Check the Air Delivery System:

    • Airflow: Is the purified, humidified air flowing at a constant, appropriate rate (typically 0.5-1.0 L/min)? Use a flowmeter to verify.

    • Puffer System: Actuate the stimulus controller (puffer). Can you feel a distinct puff of air from the outlet of the delivery tube? Ensure the puff duration is adequate (typically 200-500 ms).

    • Tube Placement: The outlet of the stimulus delivery tube should be positioned close to the antenna (approx. 1 cm) to ensure the odor plume envelops the preparation[6].

The following diagram outlines a logical workflow for troubleshooting a weak or absent EAG signal.

LowSignal_Workflow start Start | Low/No Signal check_contact Step 1: Inspect Electrode Contact Is contact secure, moist, and bubble-free? start->check_contact check_stimulus Step 2: Check Stimulus Delivery High concentration standard, verify airflow & puff. check_contact->check_stimulus [ Contact OK ] fix_contact Action: Remount or Replace Antenna check_contact->fix_contact [ Contact Poor ] check_antenna check_antenna check_stimulus->check_antenna [ Stimulus OK ] fix_stimulus Action: Make Fresh Dilutions / Check Puffer System check_stimulus->fix_stimulus [ Stimulus Faulty ] fix_antenna Action: Use Fresh Antenna from Healthy Male Moth check_antenna->fix_antenna [ Antenna Not Viable ] end_ok Problem Solved check_antenna->end_ok [ Antenna OK ] fix_contact->check_contact Re-evaluate fix_stimulus->check_stimulus Re-evaluate fix_antenna->check_antenna Re-evaluate

Caption: Troubleshooting workflow for low EAG signal amplitude.

Category B: Excessive Baseline Noise

If you observe a strong signal that is obscured by a fluctuating, drifting, or noisy baseline, the problem lies with noise interference. The goal is to create a stable, flat baseline.

Causality: EAG amplifiers are extremely sensitive and will readily pick up electromagnetic interference from nearby equipment, power lines, and lighting. This is the most common source of noise[15].

Diagnostic & Solution Protocol:

  • Faraday Cage: The entire EAG setup (manipulators, antenna, and probe) MUST be enclosed in a properly grounded Faraday cage. Ensure the cage door is closed during recording.

  • Grounding:

    • Establish a single, common ground point for all equipment (amplifier, computer, micromanipulators, Faraday cage). Avoid "ground loops" by not connecting equipment in a series.

    • Ensure the grounding wire provides a low-impedance path to a true earth ground.

  • Identify Noise Sources: Systematically turn off nearby electronic devices (monitors, centrifuges, phone chargers, fluorescent lights) to see if the noise disappears[16]. Replace alternating current (AC) powered devices with direct current (DC) battery-powered ones where possible[16].

  • Cable Management: Keep electrode cables as short as possible and shielded. Ensure they are not running parallel to power cords[16].

Causality: A slow, steady drift in the baseline is often caused by factors that are changing over time, such as temperature fluctuations or the drying of the preparation. Random, low-frequency shifts can be caused by physical instability.

Diagnostic & Solution Protocol:

  • Stabilize Temperature: Ensure the room temperature is stable. Air currents from vents or doorways can cause thermal drift in the electrodes and preparation[17].

  • Humidify Airflow: The continuous airflow over the antenna should be humidified by bubbling it through distilled water to prevent the preparation from drying out. Desiccation changes the electrical resistance and causes drift[6].

  • Mechanical Stability:

    • The entire setup should be on an anti-vibration table.

    • Ensure micromanipulators and electrode holders are securely clamped. Any slight movement will cause large voltage shifts.

  • Allow for Equilibration: After mounting a new antenna, allow the system to equilibrate for 5-10 minutes before recording. The baseline should become stable during this time.

ParameterRecommended SettingRationale for SNR Improvement
Airflow (Main) 0.5 - 1.0 L/minProvides a stable environment and clears odorant between puffs.
Airflow (Puff) ~0.2 L/min higher than mainEnsures a sharp, defined stimulus pulse.
Puff Duration 200 - 500 msDelivers sufficient stimulus without causing excessive adaptation.
Inter-Puff Interval 30 - 120 secondsAllows receptors to recover, ensuring reproducible signal amplitude.
Temperature Stable room temp (22-25°C)Prevents baseline drift caused by thermal changes in electrodes.
Grounding Single common earth groundMinimizes electrical noise from power sources and equipment.
Shielding Fully enclosed Faraday CageBlocks external electromagnetic interference (e.g., 50/60 Hz hum).

Part 3: Advanced Protocols & Visualizations

Protocol 1: Preparation of Glass Capillary Electrodes

This protocol ensures the creation of low-noise electrodes with excellent electrical properties.

  • Pull Capillaries: Use a micropipette puller to create glass capillaries (e.g., borosilicate, 1 mm O.D.) with a fine tip.

  • Break Tip: Under a microscope, carefully break the very end of the tip against a clean glass slide to create an opening slightly larger than the diameter of the antenna base or tip.

  • Prepare Electrolyte Solution: Prepare a fresh Ringer's solution or a simple KCl solution (e.g., 0.1 M KCl). For added stability and to reduce evaporation, polyvinylpyrrolidone (PVP) can be added[14].

  • Fill Electrode: Using capillary action, dip the back end of the pulled electrode into the electrolyte solution. The solution will be drawn into the tip. Fill only the first 10-15 mm of the tip to minimize capacitance[14].

  • Insert Wire: Carefully insert the Ag/AgCl electrode wire into the back of the glass capillary until it makes contact with the electrolyte solution. Ensure no air bubbles are trapped between the wire and the solution.

EAG Setup and Noise Pathways Diagram

This diagram illustrates the key components of an EAG setup and highlights potential entry points for noise.

Sources

Troubleshooting

Technical Support Center: (10Z,12E)-10,12-Hexadecadien-1-ol Bioassay Reproducibility

Welcome to the technical support center for bioassays involving (10Z,12E)-10,12-Hexadecadien-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioassays involving (10Z,12E)-10,12-Hexadecadien-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving reproducible results with this potent semiochemical. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

(10Z,12E)-10,12-Hexadecadien-1-ol, a stereoisomer of the well-known silkworm moth pheromone, bombykol, is a C16 unsaturated alcohol with the molecular formula C₁₆H₃₀O.[1][2][3][4] Its biological activity is highly dependent on its specific geometric configuration, making purity and proper handling critical for successful bioassays.[2][5] This guide will address common challenges and provide solutions to enhance the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is (10Z,12E)-10,12-Hexadecadien-1-ol and why is its stereochemistry so important?

A1: (10Z,12E)-10,12-Hexadecadien-1-ol is an insect semiochemical, often investigated for its potential as a pest management agent.[2][6] It is a stereoisomer of bombykol, the sex pheromone of the silkworm moth, Bombyx mori.[7][8] Insect olfactory receptors are highly specific, and even minute changes in the geometry of a pheromone molecule, such as the configuration of the double bonds (Z for zusammen or "together", and E for entgegen or "opposite"), can drastically alter or eliminate its biological activity.[5][9] Therefore, ensuring the isomeric purity of your (10Z,12E)-10,12-Hexadecadien-1-ol sample is paramount for obtaining meaningful and reproducible bioassay results.

Q2: What are the primary factors that can lead to poor reproducibility in my bioassays?

A2: Reproducibility issues in pheromone bioassays can arise from a multitude of factors, which can be broadly categorized into three areas: the chemical stimulus, the biological subjects, and the experimental environment.[10][11]

  • Chemical Factors: Purity of the compound, solvent effects, improper concentration, and degradation of the pheromone.[12][13]

  • Biological Factors: Genetic variability within the insect population, age, sex, mating status, and circadian rhythms of the test subjects.[11][14]

  • Environmental and Procedural Factors: Airflow, temperature, light intensity, time of day, and the design of the bioassay arena.[15]

This guide will delve into each of these areas in the troubleshooting sections.

Q3: How should I store and handle (10Z,12E)-10,12-Hexadecadien-1-ol to prevent degradation?

A3: (10Z,12E)-10,12-Hexadecadien-1-ol, being a conjugated diene, is susceptible to degradation via oxidation and isomerization, especially when exposed to light, heat, and air.[16][17] To maintain its integrity:

  • Storage: Store the neat compound or stock solutions in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably -20°C or lower.

  • Handling: When preparing dilutions, allow the compound to reach room temperature before opening to prevent condensation of water into the sample. Use high-purity solvents and minimize the exposure of the compound to air and light. Prepare fresh dilutions for each experiment whenever possible.

Troubleshooting Guides

Issue 1: Inconsistent or No Behavioral Response from Test Insects

Q: I am not observing the expected behavioral response (e.g., attraction, wing fanning) in my test subjects, or the response is highly variable between trials. What could be the cause?

A: This is a common issue that can often be traced back to the integrity of the pheromone, the physiological state of the insects, or the bioassay conditions.

start Inconsistent or No Response check_purity Verify Pheromone Purity and Integrity start->check_purity purity_ok Purity >95%? check_purity->purity_ok check_insects Assess Insect Health and Receptivity insects_ok Insects Healthy and Receptive? check_insects->insects_ok check_env Evaluate Bioassay Environment env_ok Environment Controlled? check_env->env_ok purity_ok->check_insects Yes repurify Repurify or Obtain New Compound purity_ok->repurify No insects_ok->check_env Yes optimize_insects Optimize Insect Rearing and Selection insects_ok->optimize_insects No optimize_env Standardize Environmental Conditions env_ok->optimize_env No end Reproducible Bioassay env_ok->end Yes repurify->start optimize_insects->start optimize_env->start

Caption: Troubleshooting workflow for inconsistent bioassay responses.

  • Verify Pheromone Integrity:

    • Isomeric Purity: The presence of other isomers can inhibit the response to the active compound.[5][18] Verify the isomeric purity of your sample using Gas Chromatography (GC) with a chiral column or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is recommended.[2]

    • Degradation Check: Analyze your stock solution and the final diluted sample by GC-Mass Spectrometry (GC-MS) to check for degradation products. The presence of oxides or other breakdown products can indicate improper storage or handling.

  • Assess Insect Receptivity:

    • Age and Mating Status: The responsiveness of insects to sex pheromones is often age-dependent and may cease after mating. Use virgin insects of a consistent age range.[11]

    • Circadian Rhythm: Many insects exhibit a distinct daily rhythm of responsiveness to pheromones. Conduct your bioassays during the insect's natural period of activity (e.g., scotophase for nocturnal species).[14]

    • Health: Ensure your insects are healthy and have been reared under optimal conditions. Stressed or diseased insects may not respond reliably.

  • Standardize Bioassay Conditions:

    • Airflow and Plume Structure: In olfactometer or wind tunnel assays, the speed and quality of the airflow are critical. Maintain a consistent, laminar airflow to create a stable pheromone plume.

    • Temperature and Humidity: These factors can affect both the volatility of the pheromone and the physiological state of the insect. Maintain and report the temperature and relative humidity in your experimental setup.

    • Light Intensity: For diurnal species, light can be a factor in pheromone production and response.[13] For nocturnal species, conduct assays under appropriate low-light or red-light conditions.[14]

Issue 2: High Background Response or Habituation

Q: My control group (solvent only) is showing a significant response, or the insects stop responding to the pheromone after a few trials. How can I address this?

A: High background response points to contamination, while habituation suggests overexposure or inadequate clearing time between trials.

start High Background or Habituation check_contamination Check for Contamination start->check_contamination contamination_found Contamination Present? check_contamination->contamination_found check_procedure Review Experimental Procedure procedure_ok Procedure Optimized? check_procedure->procedure_ok contamination_found->check_procedure No clean_equipment Thoroughly Clean All Equipment contamination_found->clean_equipment Yes optimize_procedure Optimize Inter-trial Interval and Dosage procedure_ok->optimize_procedure No end Reliable Bioassay procedure_ok->end Yes clean_equipment->start optimize_procedure->start

Caption: Troubleshooting workflow for high background response or habituation.

  • Eliminate Contamination:

    • Glassware and Equipment: Thoroughly clean all glassware, syringes, and components of the bioassay arena. Bake glassware at high temperatures (e.g., 200°C for 2 hours) to remove any residual pheromone.

    • Solvent Purity: Use a fresh, high-purity solvent for your control and test solutions. Run a solvent blank through your GC-MS to ensure it is free of contaminants.

    • Air Supply: If using an olfactometer or wind tunnel, ensure the incoming air is filtered through activated charcoal to remove any environmental odors.

  • Prevent Habituation:

    • Inter-trial Interval: Allow sufficient time for the pheromone to be cleared from the arena and for the insect to recover its sensitivity. This may require testing different interval durations.

    • Dosage: Use the lowest effective dose of the pheromone. High concentrations are more likely to cause habituation and may not be representative of natural conditions.[19] A dose-response curve should be established to determine the optimal concentration range.

    • Individual Use: Use each insect for only one or a limited number of trials to avoid carry-over effects.

Data Presentation and Experimental Protocols

Table 1: Recommended Environmental Parameters for Bioassays
ParameterRecommended RangeRationale
Temperature22-28°CAffects insect metabolism and pheromone volatility.[15]
Relative Humidity50-70%Prevents desiccation of insects and affects olfaction.
Airflow (Wind Tunnel)0.2-0.5 m/sCreates a stable and detectable pheromone plume.
Light Intensity< 5 lux (for nocturnal species)Mimics natural conditions for activity and response.[14]
Protocol: Preparation of (10Z,12E)-10,12-Hexadecadien-1-ol Serial Dilutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of (10Z,12E)-10,12-Hexadecadien-1-ol (≥98% purity) into a clean 1.5 mL amber glass vial.

    • Add 1.0 mL of high-purity hexane (or another appropriate solvent) to the vial.

    • Cap the vial tightly and vortex until the compound is fully dissolved. This is your 1 mg/mL stock solution.

  • Serial Dilutions:

    • Label a series of clean amber glass vials for your desired concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 0.1 µg/mL).

    • To prepare the 100 µg/mL solution, transfer 100 µL of the 1 mg/mL stock solution into the corresponding vial and add 900 µL of solvent. Vortex to mix.

    • Repeat this 1:10 dilution step for each subsequent concentration. Use a fresh pipette tip for each transfer.

  • Application:

    • Apply a consistent volume (e.g., 10 µL) of the desired dilution onto the stimulus source (e.g., filter paper, rubber septum).

    • For the control, apply the same volume of solvent only.

    • Allow the solvent to evaporate completely before introducing the stimulus into the bioassay arena.

References

  • Cheméo. (n.d.). 10,12-Hexadecadien-1-ol. Retrieved from [Link]

  • The Role of (E,E)-10,12-Hexadecadien-1-ol in Modern Chemical Synthesis. (2026, January 20). Chemical Synthesis.
  • (10Z,12E)-10,12-Hexadecadien-1-ol | CAS#:1002-94-4. (2025, August 25). Chemical Book.
  • NIST. (n.d.). 10,12-Hexadecadien-1-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (10Z,12E)-10,12-Hexadecadien-1-ol. Retrieved from [Link]

  • Chegg. (2023, October 16). Solved (10Z,12Z)-10,12-hexadecadien-1-ol is a stereoisomer.
  • Grokipedia. (n.d.). Bombykol.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2009, August 31). In pursuit of Bombykol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula. Retrieved from [Link]

  • ResearchGate. (n.d.). Pheromonal activities of the bombykol isomer, (10E,12E)-10,12-hexadecadien-1-ol, in the pheromone gland of the silkmoth Bombyx mori.
  • ResearchGate. (n.d.). Techniques for Behavioral Bioassays.
  • A new behavioral bioassay for an analysis of sexual attraction and pheromones in insects. (2025, August 8).
  • SlideShare. (n.d.). Anthony crasto bombykol.
  • BioProcess International. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]

  • Cambridge University Press. (2009, July 10). Techniques for pheromone bioassay studies of ants. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. Retrieved from [Link]

  • National Institutes of Health. (n.d.). How varying parameters impact insecticide resistance bioassay: An example on the worldwide invasive pest Drosophila suzukii. Retrieved from [Link]

  • PubMed. (2020, January 24). Pheromonal activities of the bombykol isomer, (10E,12E)-10,12-hexadecadien-1-ol, in the pheromone gland of the silkmoth Bombyx mori. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bioassays for Monitoring Insecticide Resistance. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Volatile compounds as insect lures: factors affecting release from passive dispenser systems. Retrieved from [Link]

  • MDPI. (2022, January 13). Synthesis of Conjugated Dienes in Natural Compounds. Retrieved from [Link]

  • YouTube. (2025, February 5). Bioassays for Assessing Insecticide Resistance.
  • ResearchGate. (n.d.). (PDF) Pheromones and Behavior.
  • ResearchGate. (n.d.). (PDF) Techniques for Behavioral Bioassays.
  • Pharmaguideline. (n.d.). Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 10,12-hexadecadien-1-ol (E,Z)-isobombykol. Retrieved from [Link]

  • Chemical Science Review and Letters. (n.d.). Stereoselective Synthesis of (4E,6Z)-Hexadecadien-1-ol, (4E,6Z)-Hexadecadienyl. Acetate and (4E,6Z)

Sources

Optimization

Technical Support Center: (10Z,12E)-10,12-Hexadecadien-1-ol Pheromone Trap Optimization

Introduction: (10Z,12E)-10,12-Hexadecadien-1-ol is a potent sex pheromone component for numerous lepidopteran species, making it a critical tool for monitoring and managing pest populations in agricultural and research s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (10Z,12E)-10,12-Hexadecadien-1-ol is a potent sex pheromone component for numerous lepidopteran species, making it a critical tool for monitoring and managing pest populations in agricultural and research settings.[1][2] Achieving optimal efficacy with pheromone traps, however, requires a nuanced understanding of the interplay between the lure, the trap, and the environment. This guide provides researchers and pest management professionals with a dedicated resource for troubleshooting common issues and optimizing experimental design. It is structured to address problems from the most frequently encountered (low efficacy) to more specific experimental design questions, ensuring you can quickly diagnose and resolve challenges.

Section 1: Troubleshooting Low Trap Efficacy

This section addresses the most common and frustrating issue encountered in the field: unexpectedly low or zero capture of target insects. The underlying causes can be multifaceted, ranging from lure integrity to environmental interference.

Q1: I've deployed my traps, but I'm catching very few or no target insects. What are the most likely causes?

A1: This is a classic issue that requires a systematic diagnostic approach. Low capture rates are typically traced back to one of four areas: the lure itself, the trap's physical characteristics and placement, environmental conditions, or the local insect population dynamics.

  • Lure Integrity: Is the pheromone still active and being released correctly? This includes proper storage, handling, and age of the lure.[3]

  • Trap Placement & Design: Is the trap in the right location and of a suitable design to intercept and capture the target species?[3][4]

  • Environmental Factors: Are conditions like temperature, wind, or competing odors hindering the insect's ability to locate the trap?[3][4]

  • Pest Population & Timing: Are you trapping at the right time in the insect's life cycle, and is there a local population to capture?[3]

The following workflow provides a logical path for diagnosing the root cause.

G cluster_lure Lure Troubleshooting cluster_placement Placement Troubleshooting start Start: Low/No Trap Catch lure Step 1: Verify Lure Integrity start->lure placement Step 2: Assess Trap Placement & Design lure->placement Lure OK lure_q1 Improper Storage? (Check Temp/Light Exposure) lure->lure_q1 lure_q2 Expired Lure? (Check Mfg. Date) lure->lure_q2 lure_q3 Contamination? (Gloves Used?) lure->lure_q3 environment Step 3: Evaluate Environmental Conditions placement->environment Placement OK place_q1 Incorrect Height? (Refer to Protocol) placement->place_q1 place_q2 Wrong Location? (Near Host Plants?) placement->place_q2 place_q3 Inappropriate Trap Type? (e.g., Delta vs. Bucket) placement->place_q3 population Step 4: Confirm Pest Population & Timing environment->population Environment OK resolve Resolution population->resolve Population Present

Caption: Troubleshooting workflow for low pheromone trap catch.

Q2: My lures are new, but I suspect they may be inactive. How should pheromone lures be stored and handled?

A2: Pheromones are volatile and sensitive chemical compounds.[3] Improper storage and handling are primary causes of lure failure.

  • Storage: Unused lures must be stored in their original, unopened packaging in a freezer, ideally below -20°C.[5][6] This minimizes the degradation of the active compound and preserves the intended release rate. Storing at warmer temperatures, especially in direct sunlight or vehicles, can rapidly render a lure ineffective.[3]

  • Handling: Always use nitrile gloves or clean tweezers when handling lures.[7] Oils and contaminants from your hands can block the pores of the dispenser or introduce repellent odors. Never place different types of pheromone lures in the same trap or store them together, as cross-contamination will confuse the target insects.[8]

  • Field Life: Lures have a finite effective period in the field, typically ranging from 4 to 8 weeks, which can be shortened by high heat.[8] Always date your lures upon deployment and replace them according to the manufacturer's specifications or your established protocol.

Q3: How critical is trap placement and what are the key considerations?

A3: Trap placement is paramount. A perfect lure in the wrong place will yield poor results. The goal is to place the trap where the target insect is most likely to encounter the pheromone plume.[3][4]

  • Height: While some studies show trap height is not critical over a small range, it should be standardized for consistent data. A common practice for many moth species is to place the trap at canopy height, where adults are most active.

  • Location: Place traps near known or suspected infestation sources or host plants.[4] For field applications, positioning traps along the edges or in a grid pattern is common. Avoid placing traps in areas with strong air currents, such as near fans or HVAC intakes, which can disrupt the pheromone plume.[3]

  • Density: Pheromone traps can interfere with each other if placed too closely. This can create "air saturation," making it difficult for insects to locate a single source.[3] A general guideline is a minimum spacing of 50 meters between traps, but this can vary by species and environment.[8]

Section 2: Addressing Specificity and Data Interpretation

Even with good capture rates, other issues can arise, such as catching non-target species or misinterpreting the data.

Q4: I am catching a high number of non-target species. How can I improve the specificity of my traps?

A4: While (10Z,12E)-10,12-Hexadecadien-1-ol is a specific attractant, high bycatch can occur. This compromises data quality and can lead to rapid saturation of sticky surfaces.

  • Verify Lure Purity: Ensure your lure is from a reputable supplier and has high isomeric purity. Contaminants from the synthesis process can sometimes attract other species.

  • Optimize Trap Design: Some trap designs are inherently more selective. For example, changing the size or shape of the entrance holes can exclude larger, non-target insects. Bucket traps may be more selective than delta traps in some situations.[9][10]

  • Add a Knockdown Agent: For bucket traps, adding a small vapor strip (e.g., containing Dichlorvos, where permitted) can help preserve specimens for easier identification by preventing them from fluttering and losing key features.[9] This is particularly useful when distinguishing between closely related species.

Q5: My trap counts are fluctuating wildly from week to week. How do I interpret this variability?

A5: Fluctuations are normal and are driven by a combination of environmental and biological factors. The key is to understand the context.

  • Environmental Variables: Temperature, wind speed, and rainfall significantly impact insect flight and, therefore, trap captures.[11] Most moths are less active in very low temperatures (<15°C) or during periods of high wind and heavy rain.[3] It is crucial to record basic weather data alongside your trap counts.

  • Insect Population Dynamics: Trap counts will naturally follow the insect's life cycle.[3] You should expect peaks in captures that correspond to adult emergence periods. A sudden drop in a previously active population could signal the end of a generation's flight period, not necessarily a failure of the trap.

  • Lunar Cycles: The phase of the moon can influence moth activity and trap capture rates, with some studies showing lower catches around the full moon.[9]

The following table provides a reference for how key variables can influence results.

ParameterLow SettingOptimal RangeHigh SettingCausality & Rationale
Lure Dosage (µg) 10100 - 1000> 5000Low dose creates a small, weak plume. High dose can cause repellency or sensory adaptation. The optimal dose creates a detectable and attractive plume.
Trap Height (meters) < 0.5 (Ground)1.5 - 2.0 (Canopy)> 3.0 (Above Canopy)Placement should align with the typical flight path of the target moth species, which is often at the level of the host plant canopy.
Temperature (°C) < 15°C20 - 30°C> 35°CInsect metabolic activity and flight are temperature-dependent. Activity is suppressed at low temperatures and can also decrease at extreme highs.[3]
Wind Speed (m/s) 0 (Stagnant)0.5 - 2.5> 5.0Light wind is necessary to create and carry the pheromone plume. High wind disperses the plume too quickly, making it untraceable.[3]

Section 3: Experimental Design & Optimization FAQs

Q6: What is the best way to design an experiment to determine the optimal lure dosage or trap type?

A6: A well-designed field bioassay is essential for empirical optimization. The gold standard is a randomized complete block design.

  • Define Treatments: Your treatments are the different variables you want to test (e.g., 100µg lure vs. 500µg lure; Delta trap vs. Bucket trap). Include a "blank" or unbaited trap as a negative control.

  • Establish Blocks: A "block" is a distinct area of your field site. By placing one of each treatment trap within each block, you can account for spatial variability in the environment and insect population.

  • Randomization: Within each block, the position of each treatment trap must be randomized. This prevents systematic bias (e.g., always placing one trap type on the upwind side).

  • Replication: Use multiple blocks (replicates) to ensure your results are statistically robust. A minimum of 4-5 blocks is recommended.

  • Data Collection: Check traps at regular intervals (e.g., every 3-7 days), record the number of target and non-target insects, and replace lures and sticky liners as needed.

Below is a protocol for a standard field bioassay.

Protocol: Field Bioassay for Pheromone Trap Optimization
  • Site Selection: Choose a site with a known or suspected population of the target insect.

  • Design Layout: Establish at least four replicate blocks, spaced at least 100 meters apart.

  • Trap Preparation: Label each trap clearly with its block number, treatment type, and deployment date.[7] Handle lures with gloves and place one lure per trap according to the randomized design.

  • Trap Deployment: Place traps within each block according to the randomized layout, ensuring a minimum of 50 meters between traps within a block.[8] Standardize the trap height.

  • Data Collection: At each service interval, collect the sticky liners or capture chambers. Count and record the number of target moths.

  • Maintenance: Replace sticky liners at each check. Replace pheromone lures according to their specified field life.[3]

  • Data Analysis: After the trial period, analyze the data using an appropriate statistical test (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine if there are significant differences between treatments.

G cluster_prep Phase 1: Preparation cluster_deploy Phase 2: Deployment cluster_data Phase 3: Data Collection & Analysis prep1 Define Treatments (e.g., Lure A, Lure B, Control) prep2 Select Field Site & Establish 4+ Replicate Blocks prep1->prep2 prep3 Randomize Trap Positions Within Each Block prep2->prep3 deploy1 Label & Prepare Traps (Use Gloves) prep3->deploy1 deploy2 Deploy Traps According to Randomized Plan deploy1->deploy2 data1 Service Traps at Regular Intervals (Record Counts, Weather) deploy2->data1 data2 Perform Trap Maintenance (Replace Liners/Lures) data1->data2 data3 Analyze Data (ANOVA, Tukey's HSD) data2->data3 data4 Draw Conclusions data3->data4

Caption: Standard workflow for a randomized complete block field bioassay.

References

  • EvitaChem. (n.d.). 10,12-Hexadecadien-1-ol, acetate, (Z,E)-.
  • National Institute of Standards and Technology. (n.d.). 10,12-Hexadecadien-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (10Z,12E)-10,12-Hexadecadien-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • MOLBASE. (n.d.). (10E,12Z)-hexadeca-10,12-dien-1-ol. Retrieved from [Link]

  • Insects Limited. (n.d.). Mistakes to avoid - pheromone monitoring program. Retrieved from [Link]

  • Mangang, I. B., Loganathan, M., Malemnganbi, S., & Induja, C. (2025). Pheromone traps: analysing the factors helpful in mitigating the use of chemical insecticides for sustainable practices in storing food product commodities. RSC Advances.
  • PALMOILIS. (n.d.). Pheromone Trapping in Controlling Key Insect Pests: Progress and Prospects. Retrieved from [Link]

  • Museumpests.net. (n.d.). Monitoring – Pheromone Tips. Retrieved from [Link]

  • Tree Fruit Magazine. (n.d.). Pest monitoring: proper use of pheromone traps. Retrieved from [Link]

  • The Beatsheet. (n.d.). Pheromone traps. Retrieved from [Link]

  • Livingseeds Farm. (2022, November 11). Top 10 Pheromone Trap Mistakes [Video]. YouTube. Retrieved from [Link]

  • Chegg. (2023, October 16). Solved (10Z,12Z)-10,12-hexadecadien-1-ol is a stereoisomer. Retrieved from [Link]

  • Dittrich-Schröder, G., et al. (2017). Optimization of Pheromone Traps for Coryphodema tristis (Lepidoptera: Cossidae). Journal of Economic Entomology. Oxford Academic.
  • Cardé, R. T. (n.d.). Techniques for Behavioral Bioassays.
  • Burks, C. S., & Higbee, B. S. (2017).
  • Hylinski, D., & Fadamiro, H. (n.d.). Factors influencing pheromone trap effectiveness in attracting the banana weevil, Cosmopolites sordidus.
  • Robertson, P. L., & Dudzinski, M. L. (2009). Techniques for pheromone bioassay studies of ants. Bulletin of Entomological Research.
  • Journal of Entomology and Zoology Studies. (2019). Optimization of pheromone trap densities and impact of insecticides on pheromone catches for mass trapping Helicoverpa armigera.
  • Crowder, D. W., & Carrière, Y. (n.d.). Bioassays for Monitoring Insecticide Resistance. PMC - NIH.
  • Burks, C. S., & Higbee, B. S. (n.d.). Effect of Storage of Pheromone Lures for Amyelois transitella : Field Performance and Compound Ratios.
  • MDPI. (2024).
  • Cardé, R. T. (n.d.). Techniques for Behavioral Bioassays.
  • Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. SciSpace.
  • WitaSell. (n.d.). Handling of pheromones. Retrieved from [Link]

  • The Canadian Entomologist. (2012). PHEROMONE TRAPS FOR MONITORING MOTH (LEPIDOPTERA) ABUNDANCES: EVALUATION OF CONE-ORIFICE AND OMNI-DIRECTIONAL DESIGNS. Cambridge University Press & Assessment.

Sources

Troubleshooting

Technical Support Center: (10Z,12E)-10,12-Hexadecadien-1-ol Lure Longevity and Release Rate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals (10Z,12E)-10,12-Hexadecadien-1-ol, a stereoisomer of Bombykol, the sex pheromone of the silkworm moth (Bombyx mori), is a critical compone...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

(10Z,12E)-10,12-Hexadecadien-1-ol, a stereoisomer of Bombykol, the sex pheromone of the silkworm moth (Bombyx mori), is a critical component in the synthesis of biologically active compounds and is utilized in pest management strategies.[1][2][3] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the longevity and release rate of lures containing this semiochemical. Understanding these parameters is crucial for designing effective and reproducible experiments in chemical ecology and developing reliable pest control solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with (10Z,12E)-10,12-Hexadecadien-1-ol lures.

Q1: What is (10Z,12E)-10,12-Hexadecadien-1-ol and why is it important?

(10Z,12E)-10,12-Hexadecadien-1-ol is an unsaturated alcohol with a specific geometric arrangement of its double bonds.[2] It is a key insect sex pheromone, playing a vital role in the mating communication of various moth species.[1][4] Its primary applications are in pest control, where it is used in pheromone-baited traps for monitoring and disrupting mating, and as a research tool to study insect behavior and ecology.[4]

Q2: What is the expected field longevity of a (10Z,12E)-10,12-Hexadecadien-1-ol lure?

The field longevity of a pheromone lure is not fixed and depends on several factors. Generally, impregnated lures are expected to have a field efficacy for a minimum of 15 days.[5] However, the actual duration is influenced by the type of dispenser, the initial pheromone load, and environmental conditions. For routine monitoring, most pheromone lures are typically replaced every 2-3 months.[6]

Q3: What are the main factors that influence the release rate and longevity of the lure?

The release rate and longevity are primarily affected by:

  • Dispenser Type: Different materials and designs (e.g., rubber septa, polyethylene vials, micro-encapsulation) have varying release characteristics.[7][8][9]

  • Environmental Conditions: Temperature, humidity, airflow, and direct sunlight significantly impact the volatility and degradation of the pheromone.[10][11][12][13]

  • Pheromone Load: The initial concentration of the active ingredient in the lure directly correlates with its potential lifespan.[14]

  • Chemical Stability: The inherent chemical properties of (10Z,12E)-10,12-Hexadecadien-1-ol, including its susceptibility to oxidation and isomerization, affect its degradation rate.[15]

Q4: How does temperature affect the release rate?

Temperature has a direct and significant impact on the release rate of volatile compounds. An increase in ambient temperature enhances the vapor pressure of the pheromone, leading to a higher release rate.[12][13] This relationship is a critical consideration for predicting lure performance under varying field conditions.

Q5: Can the lure be stored? If so, under what conditions?

Yes, proper storage is crucial to maintain the efficacy of the lures. Unused lures should be stored in their original sealed packaging in a cool, dark place, preferably refrigerated or frozen, to minimize degradation and premature release of the pheromone. The shelf-life in the original pack should be a minimum of 6 months at room temperature.[5]

Q6: Is there an optimal time of day or season to deploy the lures for maximum efficacy?

The optimal deployment time depends on the target insect's activity patterns. Many moth species are nocturnal or crepuscular, meaning lure efficacy for trapping would be highest during these periods. Seasonally, deployment should coincide with the flight and mating periods of the target pest.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the use of (10Z,12E)-10,12-Hexadecadien-1-ol lures.

Problem Potential Cause(s) Troubleshooting Steps
Low or no trap captures. 1. Ineffective Lure: The lure may be old, improperly stored, or depleted. 2. Improper Trap Placement: The trap may be positioned outside the insect's flight path or at the wrong height.[6][14] 3. Low Pest Population: The target insect density in the area may be low. 4. Environmental Factors: Strong winds or heavy rain can disrupt the pheromone plume.[10]1. Replace the lure with a new one from a reputable supplier. Ensure proper storage prior to use. 2. Adjust the trap height and location based on the known behavior of the target species. Place traps away from obstructions.[6] 3. Increase the number of traps in the area to improve the chances of detection. 4. Check weather conditions and consider repositioning traps to more sheltered locations if necessary.
Inconsistent release rate data in laboratory assays. 1. Fluctuations in Environmental Controls: Unstable temperature, humidity, or airflow in the testing chamber.[12] 2. Inconsistent Dispenser Formulation: Variations in the loading or composition of the lures.[16] 3. Analytical Method Variability: Inconsistent sample collection or analysis procedures.[17]1. Calibrate and monitor environmental chambers to ensure stable conditions. 2. Use lures from the same manufacturing batch for comparative studies. 3. Standardize the protocol for pheromone extraction and quantification, including collection times and solvent volumes.
Rapid decline in lure effectiveness in the field. 1. High Temperatures and/or Direct Sunlight: These conditions accelerate the release and degradation of the pheromone.[12] 2. "Flash-off" Effect: A very high initial release rate upon opening a sealed lure, leading to rapid depletion.[18] 3. Dispenser Material Degradation: Exposure to UV radiation can alter the physical properties of the dispenser, affecting the release rate.[12]1. If possible, position traps in locations that offer some shade during the hottest parts of the day.[12] 2. For experimental consistency, consider airing out new lures for 24 hours before field deployment to bypass the initial "flash-off" period.[18] 3. Select lures with UV-stabilized dispensers for long-term field studies.
Attraction of non-target species. 1. Pheromone Impurities: The lure may contain impurities that are attractive to other species. 2. Shared Pheromone Components: Some non-target species may use similar or identical compounds in their pheromone blends.1. Ensure the purity of the (10Z,12E)-10,12-Hexadecadien-1-ol used in the lures. 2. This is a known phenomenon in chemical ecology. Record and identify non-target captures as they may provide valuable ecological data.

Section 3: Experimental Protocols

This section provides standardized protocols for key experiments related to the evaluation of (10Z,12E)-10,12-Hexadecadien-1-ol lure longevity and release rate.

Protocol 1: Determination of Pheromone Release Rate by Solvent Extraction

Objective: To quantify the amount of (10Z,12E)-10,12-Hexadecadien-1-ol remaining in a dispenser over time to calculate the release rate.

Materials:

  • (10Z,12E)-10,12-Hexadecadien-1-ol lures

  • Environmental chamber with controlled temperature, humidity, and airflow

  • Glass vials with PTFE-lined caps

  • High-purity hexane or dichloromethane

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., DB-5ms)

  • Internal standard (e.g., hexadecane)

  • Volumetric flasks and micropipettes

Procedure:

  • Lure Aging: Place a set of lures in the environmental chamber under controlled conditions (e.g., 25°C, 50% RH, 0.5 m/s airflow).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days), remove a subset of lures (n=3-5) from the chamber.

  • Extraction: Place each lure in a separate glass vial. Add a precise volume of solvent (e.g., 1 mL of hexane) containing a known concentration of the internal standard.

  • Extraction Time: Seal the vials and allow the pheromone to be extracted for a standardized period (e.g., 24 hours) at room temperature.

  • GC Analysis: Analyze the solvent extract using GC-FID.

  • Quantification: Create a calibration curve using standards of (10Z,12E)-10,12-Hexadecadien-1-ol of known concentrations. Use the internal standard to correct for any variations in injection volume.

  • Calculation: Determine the amount of pheromone remaining in the lure at each time point. The release rate can be calculated as the difference in the amount of pheromone between two time points, divided by the number of days.

Diagram: Workflow for Determining Pheromone Release Rate

G cluster_0 Lure Aging cluster_1 Sampling & Extraction cluster_2 Analysis & Calculation start Place lures in environmental chamber aging Age lures under controlled conditions start->aging sample Remove lures at specified intervals aging->sample extract Extract pheromone with solvent & internal standard sample->extract gc Analyze extract by GC-FID extract->gc quantify Quantify remaining pheromone gc->quantify calculate Calculate release rate quantify->calculate

Caption: Workflow for determining pheromone release rate via solvent extraction.

Protocol 2: Quantification of Airborne Pheromone Concentration

Objective: To directly measure the concentration of (10Z,12E)-10,12-Hexadecadien-1-ol released into the air from a lure.

Materials:

  • (10Z,12E)-10,12-Hexadecadien-1-ol lures

  • Air sampling pump with a calibrated flow rate

  • Adsorbent tubes (e.g., Tenax® TA or activated charcoal)

  • Thermal desorber coupled with a Gas Chromatograph-Mass Spectrometer (TD-GC-MS)

  • Environmental chamber

Procedure:

  • System Setup: Place a lure in an environmental chamber. Position the adsorbent tube at a fixed distance from the lure.

  • Air Sampling: Draw air from the chamber through the adsorbent tube using the sampling pump at a known flow rate for a specific duration.

  • Sample Analysis: Analyze the adsorbent tube using TD-GC-MS to quantify the amount of trapped pheromone.

  • Calculation: The airborne concentration (in ng/L or µg/m³) can be calculated by dividing the total mass of the collected pheromone by the total volume of air sampled.

Diagram: Factors Influencing Lure Longevity and Release Rate

G cluster_0 Environmental Factors cluster_1 Lure Characteristics Lure (10Z,12E)-10,12-Hexadecadien-1-ol Lure Temp Temperature Lure->Temp Humidity Humidity Lure->Humidity Airflow Airflow Lure->Airflow Sunlight Sunlight (UV) Lure->Sunlight Dispenser Dispenser Type Lure->Dispenser Load Pheromone Load Lure->Load Purity Chemical Purity Lure->Purity ReleaseRate Release Rate Temp->ReleaseRate Humidity->ReleaseRate Airflow->ReleaseRate Sunlight->ReleaseRate Dispenser->ReleaseRate Load->ReleaseRate Purity->ReleaseRate Longevity Longevity ReleaseRate->Longevity

Caption: Key factors influencing the release rate and longevity of pheromone lures.

Section 4: Data Presentation

The following table provides a hypothetical example of release rate data for (10Z,12E)-10,12-Hexadecadien-1-ol from two different dispenser types under controlled laboratory conditions. Actual experimental data should be presented in a similar format for clarity and comparison.

Dispenser Type Initial Load (mg) Temperature (°C) Avg. Daily Release Rate (µ g/day ) - Week 1 Avg. Daily Release Rate (µ g/day ) - Week 4
Red Rubber Septum1.02555.230.8
Polyethylene Vial1.02545.740.1
Red Rubber Septum1.03598.655.3
Polyethylene Vial1.03580.471.5

Note: This data is illustrative. Actual release rates will vary based on specific formulation parameters and environmental conditions.[16]

References

  • Wikipedia. (2023, December 1). Bombykol. Retrieved from [Link]

  • Autech. (2026, January 20). The Role of (E,E)-10,12-Hexadecadien-1-ol in Modern Chemical Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2009, August 31). In pursuit of Bombykol. Retrieved from [Link]

  • Wicher, D., et al. (2008). Bombykol receptors in the silkworm moth and the fruit fly. Proceedings of the National Academy of Sciences, 105(34), 12571-12576.
  • Mangang, I. B., et al. (2025, October 9). Pheromone traps: analysing the factors helpful in mitigating the use of chemical insecticides for sustainable practices in storing food product commodities. RSC Sustainability.
  • ResearchGate. (n.d.). Analytical methods for pheromone discovery and characterization. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effect of environmental factors (temperature and humidity) on spinning worms of silkworm (Bombyx mori L). Retrieved from [Link]

  • Angeli, S., et al. (2024). The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards. Insects, 15(1), 2.
  • PubChem. (n.d.). (10Z,12E)-10,12-Hexadecadien-1-ol. Retrieved from [Link]

  • Teulon, D. A. J., et al. (2018). Volatile compounds as insect lures: factors affecting release from passive dispenser systems. New Zealand Plant Protection, 71, 14-23.
  • Pescio, F., et al. (2016). Effect of environmental conditions on the changes of voltinism in three lines of Bombyx mori. Revista de la Sociedad Entomológica Argentina, 75(1-2), 19-28.
  • Lifeasible. (n.d.). Insect Pheromone Detection. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The use of dispensers with different release rates at pheromone trap barriers for Ips typographus. Retrieved from [Link]

  • Insects Limited. (n.d.). Implementing a Pheromone Monitoring Program. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pheromone dose and set height of pheromone traps for efficient collection of wild mulberry silkmoths, Bombyx mandarina. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). Retrieved from [Link]

  • Cooperband, M. F., et al. (2021).
  • Thode, A. B., et al. (2008). Quantitative analysis of pheromone-binding protein specificity. Journal of the American Chemical Society, 130(49), 16484-16485.
  • Chegg. (2023, October 16). (10Z,12Z)-10,12-hexadecadien-1-ol is a stereoisomer. Retrieved from [Link]

  • Novagrica. (n.d.). Pheromones - Dispensers. Retrieved from [Link]

  • ResearchGate. (n.d.). Sex Pheromones and Their Impact on Pest Management. Retrieved from [Link]

  • Suterra. (2024, April 19). The Science of Suterra's Dispenser Technologies for Mating Disruption. Retrieved from [Link]

  • Avellone, G., et al. (2020). Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana. Molecules, 25(9), 2216.
  • Museumpests.net. (n.d.). Monitoring – Pheromone Tips. Retrieved from [Link]

  • MDPI. (2019, December 23). Development and Evaluation of Sex Pheromone Mass Trapping Technology for Ectropis grisescens: A Potential Integrated Pest Management Strategy. Retrieved from [Link]

  • Chromatography Online. (2017, May 18). Novel Sampling Technique for Sex Pheromone Analysis in Air. Retrieved from [Link]

  • Central Insecticides Board & Registration Committee. (n.d.). Guidelines for Registration of Pheromones. Retrieved from [Link]

  • BioOne Complete. (2021, June 7). Evaluation of Pheromone Traps and Lures for Trapping Male Agriotes sputator (Coleoptera: Elateridae) Beetles in Eastern Canada. Retrieved from [Link]

  • Chemical Science Review and Letters. (n.d.). Stereoselective Synthesis of (4E,6Z)-Hexadecadien-1-ol, (4E,6Z)-Hexadecadienyl Acetate and (4E,6Z)-Hexadecadienal, the Pheromone Components of the Persimmon Fruit Moth, Stathmopoda masinissa. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing (10Z,12E)-10,12-Hexadecadien-1-ol Lures to Minimize Non-Target Species Attraction

For Researchers, Scientists, and Drug Development Professionals (10Z,12E)-10,12-Hexadecadien-1-ol is a key pheromone component utilized in monitoring and managing various lepidopteran pests, most notably the navel orange...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(10Z,12E)-10,12-Hexadecadien-1-ol is a key pheromone component utilized in monitoring and managing various lepidopteran pests, most notably the navel orangeworm (Amyelois transitella).[1][2] Achieving high specificity in pheromone traps is paramount for accurate population assessment and the success of integrated pest management (IPM) programs. This guide provides in-depth troubleshooting and frequently asked questions to address the common challenge of non-target species attraction.

Frequently Asked Questions (FAQs)

Q1: What is (10Z,12E)-10,12-Hexadecadien-1-ol?

(10Z,12E)-10,12-Hexadecadien-1-ol is a long-chain fatty alcohol that functions as a sex pheromone in several moth species.[1][3] It is the synthetically produced version of a chemical signal released by female moths to attract males for mating. Its chemical formula is C16H30O.[4]

Q2: Why are non-target species attracted to my pheromone traps?

While pheromones are largely species-specific, several factors can lead to the capture of non-target insects:

  • Shared Pheromone Components: Some closely related species may use similar or identical compounds in their pheromone blends, leading to cross-attraction.

  • Isomeric Impurities: The synthesis of (10Z,12E)-10,12-Hexadecadien-1-ol can result in other stereoisomers (e.g., (10E,12Z), (10Z,12Z), (10E,12E)).[5][6] These isomers can act as attractants for different species.

  • Lure Release Rate: An unnaturally high release rate of the pheromone from the lure can sometimes attract non-target species that would not respond to the lower concentrations emitted by a female moth.[7]

  • Environmental Factors: Wind, temperature, and habitat can influence how the pheromone plume disperses, potentially leading it to non-target habitats.[8]

Q3: Can the blend of pheromones in the lure affect specificity?

Absolutely. The navel orangeworm, for instance, utilizes a multi-component pheromone blend.[9][10] While (10Z,12E)-10,12-Hexadecadien-1-ol is a major component, the presence and ratio of other compounds, such as (11Z,13Z)-hexadecadienal, are critical for optimal attraction of the target species and can influence specificity.[10][11] Lures that more accurately mimic the natural blend of the target insect will generally be more specific.

Q4: How does lure aging affect non-target captures?

As a lure ages, the release rate of the pheromone decreases. Additionally, exposure to environmental factors like UV light and high temperatures can cause the pheromone to degrade or isomerize.[12] This altered chemical profile may become less attractive to the target species and potentially more attractive to non-target insects.

Troubleshooting Guides

Scenario 1: Consistently High Bycatch of a Specific Non-Target Species

If you are consistently capturing a high number of a particular non-target species, it suggests a systematic issue with lure composition or trap deployment.

Troubleshooting Steps:

  • Verify Lure Composition: Contact the lure manufacturer and request a certificate of analysis for the batch of lures you are using. Pay close attention to the isomeric purity of (10Z,12E)-10,12-Hexadecadien-1-ol. A purity of 95% or higher is generally recommended.

  • Experiment with Different Lure Suppliers: Different manufacturers may use slightly different synthesis and quality control processes, resulting in variations in lure purity and composition. A field trial comparing lures from different suppliers can help identify a more specific option.

  • Adjust Trap Placement: The location of your traps can significantly impact the species you capture.[13][14] Consider the following adjustments:

    • Height: Move traps to a height that is more specific to the flight behavior of the target species.

    • Habitat: Relocate traps away from the edge of the field or areas with different vegetation that may harbor the non-target species.

  • Consider a More Selective Trap Design: Some trap designs are inherently more selective than others. For example, a trap with a smaller entrance may exclude larger, non-target moths.

Scenario 2: Sporadic or Unpredictable Non-Target Captures

Occasional captures of various non-target species may be due to environmental factors or lure handling.

Troubleshooting Steps:

  • Review Lure Handling and Storage: Pheromone lures are sensitive to heat and light.[12] Ensure you are storing them in a cool, dark place as recommended by the manufacturer. Avoid contaminating lures by handling them with bare hands; use gloves or forceps.[15]

  • Evaluate Environmental Conditions: High winds can cause the pheromone plume to disperse erratically, potentially attracting insects from a wider area.[8] Note the weather conditions when you observe high non-target captures to identify any correlations.

  • "Airing Out" New Lures: Some lures have a very high initial release rate, sometimes referred to as a "flash-off," which can attract non-target species.[7][16] Consider placing new lures in a ventilated area for 24 hours before deploying them in the field to allow the release rate to stabilize.

Experimental Protocol: Side-by-Side Lure Comparison

To empirically determine the most specific lure for your conditions, a side-by-side comparison is invaluable.

Objective: To compare the capture rates of the target species and non-target species for different pheromone lure formulations.

Materials:

  • Pheromone traps (e.g., delta traps)

  • Lures from at least two different suppliers (Lure A and Lure B)

  • Stakes or hangers for trap deployment

  • Field notebook or data collection app

Procedure:

  • Site Selection: Choose a location with a known population of the target species.

  • Trap Deployment:

    • Set up a minimum of five pairs of traps.

    • In each pair, one trap will be baited with Lure A and the other with Lure B.

    • Separate the traps within a pair by at least 20 meters to minimize interference.

    • Separate the pairs by at least 100 meters.[17]

  • Data Collection:

    • Check the traps weekly for four weeks.

    • For each trap, record the number of target species and the number of each non-target species.

  • Data Analysis:

    • Calculate the average number of target and non-target captures per trap for each lure type.

    • Calculate a specificity ratio (Target Captures / Non-Target Captures) for each lure.

Data Presentation:

Lure TypeAverage Target Captures (per trap/week)Average Non-Target Captures (per trap/week)Specificity Ratio
Lure A35152.33
Lure B3248.00

In this example, Lure B demonstrates significantly higher specificity.

Visualizing the Troubleshooting Process

Caption: A decision-making workflow for troubleshooting non-target species attraction.

References

  • Chegg. (2023, October 16). Solved (10Z,12Z)-10,12-hexadecadien-1-ol is a stereoisomer. Retrieved from [Link]

  • PubChem. (n.d.). (10Z,12E)-10,12-Hexadecadien-1-ol. Retrieved from [Link]

  • LookChem. (n.d.). (10Z,12E)-10,12-Hexadecadien-1-ol. Retrieved from [Link]

  • NIST. (n.d.). 10,12-Hexadecadien-1-ol. Retrieved from [Link]

  • MOLBASE. (n.d.). (10E,12Z)-hexadeca-10,12-dien-1-ol. Retrieved from [Link]

  • Insects Limited. (n.d.). Mistakes to avoid - pheromone monitoring program. Retrieved from [Link]

  • RSC Publishing. (2025, October 9). Pheromone traps: analysing the factors helpful in mitigating the use of chemical insecticides for sustainable practices in storing food product commodities. Retrieved from [Link]

  • ResearchGate. (n.d.). Navel orangeworm pheromone composition. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors influencing pheromone trap effectiveness in attracting the banana weevil, Cosmopolites sordidus. Retrieved from [Link]

  • Journal of Chemical Ecology. (n.d.). Attractiveness of a Four-component Pheromone Blend to Male Navel Orangeworm Moths. Retrieved from [Link]

  • GOV.UK. (n.d.). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). Retrieved from [Link]

  • Museumpests.net. (n.d.). Monitoring – Pheromone Tips. Retrieved from [Link]

  • Khethari. (2024, June 26). Beginner's Guide to Pheromone Traps. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). Retrieved from [Link]

  • Bio-Integral Resource Center. (2021, August 9). Mating Disruption for the Navel Orangeworm. Retrieved from [Link]

  • PubMed. (n.d.). Identification of critical secondary components of the sex pheromone of the navel orangeworm (Lepidoptera: Pyralidae). Retrieved from [Link]

  • Royal Brinkman. (n.d.). Pheromone trap: how to use?. Retrieved from [Link]

  • The Beatsheet. (n.d.). Pheromone traps. Retrieved from [Link]

  • Medium. (2023, February 7). 5 Ways to Prevent Bycatch In Fisheries And Save Marine Animals. Retrieved from [Link]

  • MDPI. (2024, November 25). The Flight Pattern of Navel Orangeworm (Amyelois transitella Walker) 2008–2023 in California Pistachio. Retrieved from [Link]

  • ResearchGate. (2025, October 2). Pheromone traps: analysing the factors helpful in mitigating the use of chemical insecticides for sustainable practices in storing food product commodities. Retrieved from [Link]

  • YouTube. (2022, November 11). Top 10 Pheromone Trap Mistakes. Retrieved from [Link]

  • FAO. (n.d.). Fishing operations. Guidelines to prevent and reduce bycatch of marine mammals in capture fisheries. Retrieved from [Link]

  • Science for Conservation. (n.d.). Reducing Bycatch. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: (10Z,12E)-10,12-Hexadecadien-1-ol GC Analysis

Welcome to the technical support center for the gas chromatographic (GC) analysis of (10Z,12E)-10,12-Hexadecadien-1-ol, a critical semiochemical in ecological research and pest management. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatographic (GC) analysis of (10Z,12E)-10,12-Hexadecadien-1-ol, a critical semiochemical in ecological research and pest management. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of analyzing this conjugated fatty alcohol, ensuring both accuracy and reproducibility in your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the GC analysis of (10Z,12E)-10,12-Hexadecadien-1-ol.

Q1: My chromatogram shows multiple peaks close to my target analyte. What are these?

A1: The most common contaminants are geometric isomers of your target analyte. The synthesis of (10Z,12E)-10,12-Hexadecadien-1-ol, often via methods like the Wittig reaction, can result in the formation of other isomers such as (10E,12E), (10Z,12Z), and (10E,12Z)-10,12-Hexadecadien-1-ol.[1][2] These isomers have very similar physical properties, making their separation a primary challenge in GC analysis. Other potential contaminants include residual solvents, byproducts from the synthesis such as triphenylphosphine oxide if a Wittig reaction was used, and lipids extracted from biological samples.[3][4]

Q2: I'm seeing poor peak shape (tailing) for my (10Z,12E)-10,12-Hexadecadien-1-ol peak. What's causing this?

A2: Peak tailing for this analyte is often due to active sites in the GC flow path. The hydroxyl group of the alcohol can interact with acidic sites on the inlet liner, column, or even contaminants on these surfaces. This can also be a sign of thermal degradation. It is crucial to use deactivated inlet liners and high-quality, low-bleed GC columns.

Q3: My analyte response is decreasing over a sequence of injections. What should I check first?

A3: A decreasing response can indicate several issues. The most common are:

  • Inlet contamination: Active sites in the inlet liner can irreversibly adsorb the analyte.

  • Septum coring: Pieces of the septum can fall into the liner, creating active sites.

  • Thermal degradation: The analyte may be degrading in the hot inlet. Consider lowering the inlet temperature.

  • Column contamination: Accumulation of non-volatile residues on the column can degrade its performance.

Q4: Can I use a standard non-polar column like a DB-1 or HP-5 for this analysis?

A4: While a non-polar column can elute the analyte, it will likely not provide sufficient selectivity to separate the critical geometric isomers. For resolving these isomers, a highly polar column with a cyanopropyl stationary phase is strongly recommended.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed approach to resolving complex analytical challenges.

Issue 1: Inadequate Separation of Geometric Isomers

The biological activity of pheromones is often dependent on a precise isomeric ratio.[5] Therefore, achieving baseline separation of the (10Z,12E) isomer from other geometric isomers is critical.

Root Cause Analysis and Solutions:

  • Incorrect GC Column: The choice of GC column is the most critical factor for isomer separation. Standard non-polar or mid-polar columns lack the necessary selectivity.

    • Solution: Employ a highly polar capillary column. Columns with a high percentage of cyanopropyl content are the industry standard for this application.

  • Sub-optimal Oven Temperature Program: A fast temperature ramp can reduce the interaction time of the analytes with the stationary phase, leading to co-elution.

    • Solution: A slow oven temperature ramp is crucial for separating closely eluting isomers. Start with a low initial oven temperature and use a slow ramp rate (e.g., 2-5 °C/min). An initial isothermal period can also help to improve the separation of early eluting compounds.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas flow rate (or linear velocity) for your column dimensions to achieve the best separation efficiency.

Issue 2: Analyte Degradation and Loss of Response

(10Z,12E)-10,12-Hexadecadien-1-ol, as a conjugated diene alcohol, can be susceptible to thermal degradation and adsorption in the GC system.

Signs of Degradation:

  • Poor peak shape (tailing or fronting)

  • Appearance of new, unidentified peaks in the chromatogram

  • Loss of analyte response over time

  • Baseline disturbances

Troubleshooting Workflow for Analyte Degradation:

start Analyte Degradation Suspected check_inlet Check Inlet Temperature and Condition start->check_inlet check_column Evaluate Column Health check_inlet->check_column Inlet OK solution_inlet Lower Inlet Temp, Use Deactivated Liner check_inlet->solution_inlet High Temp or Active Liner check_sample Assess Sample Preparation check_column->check_sample Column OK solution_column Bake Out or Trim Column, Replace if Necessary check_column->solution_column High Bleed or Peak Tailing solution_sample Use High Purity Solvents, Check for Contaminants check_sample->solution_sample Contamination Found

Caption: Troubleshooting workflow for analyte degradation.

Part 3: Experimental Protocols

Protocol 1: Sample Preparation - Solvent Extraction of Pheromone Glands

This protocol is adapted from established methods for insect pheromone analysis.[5]

Materials:

  • Fine forceps and dissecting scissors

  • Stereomicroscope

  • 2 mL glass vials with PTFE-lined caps

  • High-purity hexane

  • Micropipettes

Procedure:

  • Excise the pheromone gland from the insect using fine dissecting tools under a stereomicroscope.

  • Immediately place the gland in a 2 mL glass vial containing a known volume (e.g., 100 µL) of high-purity hexane.

  • Gently crush the gland with a clean glass rod to ensure complete extraction.

  • Allow the sample to extract for at least 30 minutes at room temperature.

  • The resulting extract can be directly injected into the GC-MS or concentrated under a gentle stream of nitrogen if necessary.

Protocol 2: Recommended GC-MS Method

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

Parameter Recommended Setting Rationale
GC Column Highly polar, e.g., DB-23, SP-2380, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)Provides necessary selectivity for geometric isomer separation.
Inlet Temperature 220 °CBalances volatilization with minimizing thermal degradation.
Inlet Liner Deactivated, single taper with glass woolMinimizes active sites and ensures proper sample volatilization.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)To be chosen based on analyte concentration.
Carrier Gas Helium or Hydrogen
Oven Program 60 °C (hold 2 min), then 5 °C/min to 240 °C (hold 5 min)Slow ramp rate is crucial for isomer separation.
MS Transfer Line Temp 240 °CPrevents analyte condensation.
MS Ion Source Temp 230 °CStandard temperature for electron ionization.
Mass Scan Range 40-350 amuCovers the molecular ion and characteristic fragments.

Data Interpretation:

The mass spectrum of (10Z,12E)-10,12-Hexadecadien-1-ol should be confirmed against a reference spectrum from a reliable source, such as the NIST WebBook.[6][7] The molecular ion (m/z 238.4) may be weak or absent. Look for characteristic fragment ions resulting from the loss of water (m/z 220) and cleavage along the alkyl chain.

Part 4: Contaminant Identification and Prevention

A systematic approach to identifying and preventing contamination is essential for reliable results.

Common Contaminants and Their Sources:
Contaminant Potential Source Prevention Strategy
Geometric Isomers Synthesis byproductUse a highly polar GC column for separation.
Triphenylphosphine oxide Wittig reaction byproductCan be removed by column chromatography during sample purification.
Phthalates Plastic labware, solventsUse glass and PTFE materials; use high-purity solvents.
Fatty Acids/Lipids Biological sample matrixConsider a sample cleanup step like solid-phase extraction (SPE).
Column Bleed Degradation of the GC column stationary phaseUse low-bleed columns; operate within column temperature limits.

Systematic Contamination Check Workflow:

start Unidentified Peaks in Chromatogram run_blank Run a Solvent Blank start->run_blank run_method_blank Run a Method Blank (full extraction process without sample) run_blank->run_method_blank Blank is Clean result_solvent Contamination from Solvent run_blank->result_solvent Peak Present check_synthesis Review Synthesis Byproducts run_method_blank->check_synthesis Blank is Clean result_reagents Contamination from Reagents/Labware run_method_blank->result_reagents Peak Present confirm_identity Confirm Identity with MS Library and Standards check_synthesis->confirm_identity Unknown Peak result_synthesis Synthesis-Related Impurity check_synthesis->result_synthesis Peak Matches Known Byproduct result_identified Contaminant Identified confirm_identity->result_identified

Caption: Workflow for identifying sources of contamination.

References

  • Ando, T., et al. (1987). Biosynthesis of bombykol, the sex pheromone of the silkworm (Bombyx mori). Agricultural and Biological Chemistry, 51(10), 2691-2697. Available at: [Link]

  • Butenandt, A., et al. (1959). Über den Sexuallockstoff des Seidenspinners Bombyx mori. Reindarstellung und Konstitution. Zeitschrift für Naturforschung B, 14(4), 283-284. Available at: [Link]

  • Chen, J. (2017). Freeze-thaw method improves the detection of volatile compounds in insects using Headspace Solid-Phase Microextraction (HS-SPME). Analytical Chemistry, 89(16), 8366-8371. Available at: [Link]

  • Christie, W. W. (2007). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The AOCS Lipid Library. Available at: [Link]

  • El-Sayed, A. M. (2019). The Pherobase: Database of Insect Pheromones and Semiochemicals. Available at: [Link]

  • NIST. (2021). 10,12-Hexadecadien-1-ol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. * (10Z,12E)-10,12-Hexadecadien-1-ol*. National Center for Biotechnology Information. Available at: [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]

  • Witzgall, P., et al. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology, 36(1), 80-100. Available at: [Link]

  • Zhang, A., et al. (1999). Analysis of insect pheromones by direct analysis in real time mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(9), 891-897. Available at: [Link]

  • Francke, W., et al. (2014). An improved and convenient new synthesis of the pheromone components of the tomato leafminer Tuta absoluta. Beilstein Journal of Organic Chemistry, 10, 2733-2739. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Available at: [Link]

  • MDPI. (2021). Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. Available at: [Link]

  • Google Patents. Workup of Wittig reaction products.
  • ResearchGate. (2017). Chemical analysis of synthetic pheromone components. GC-MS traces.... Available at: [Link]

  • NIST. (2021). 10,12-Hexadecadien-1-ol. In NIST Chemistry WebBook. Available at: [Link]

  • University of Pretoria. (n.d.). Analysis of the mandibular pheromone of living honeybee queens using non-destructive sampling techniques. Available at: [Link]

  • OpenBU. (2012). Wittig Reaction. Available at: [Link]

Sources

Optimization

(10Z,12E)-10,12-Hexadecadien-1-ol troubleshooting receptor binding assays

Introduction: The Bombykol System Welcome to the technical support hub for (10Z,12E)-10,12-Hexadecadien-1-ol , commonly known as Bombykol . This molecule is the primary sex pheromone of the silkmoth (Bombyx mori).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bombykol System

Welcome to the technical support hub for (10Z,12E)-10,12-Hexadecadien-1-ol , commonly known as Bombykol . This molecule is the primary sex pheromone of the silkmoth (Bombyx mori).

Successful binding assays for this ligand require navigating a tripartite system:

  • The Ligand: A hydrophobic, conjugated diene prone to oxidation and isomerization.

  • The Carrier: BmPBP1 (Pheromone Binding Protein 1), which solubilizes the ligand in the sensillar lymph.[1]

  • The Receptor Complex: BmOR1 (the specific receptor) and BmOrco (the obligate co-receptor).

This guide addresses the specific failure points in Fluorescence Competitive Binding Assays (targeting BmPBP1) and Functional Receptor Assays (targeting BmOR1).

Module 1: Ligand Integrity & Handling

The Issue: Inconsistent IC50/Ki values often stem from ligand degradation before the assay begins. The (10Z, 12E) geometry is thermodynamically unstable compared to the (E,E) isomer.

Troubleshooting Guide: Chemical Stability
SymptomProbable CauseCorrective Action
Loss of Activity Oxidation of the conjugated diene system.Argon Purge: Always purge vials with Argon or Nitrogen after opening. Store at -80°C.
Shift in Affinity Photo-isomerization to (10E, 12E).Amber Glass: Perform all dilutions in amber glassware. Avoid direct UV/fluorescent light.
Low Concentration Adsorption to plastics (polystyrene/polypropylene).Glass Only: Use borosilicate glass vials and inserts. Do not use plastic microfuge tubes for stock storage.
Protocol: Stock Preparation
  • Dissolve neat Bombykol in high-grade DMSO or Methanol to create a 10 mM - 100 mM master stock.

  • Aliquot immediately into glass vials with Teflon-lined caps.

  • Critical: For working solutions, minimize the time the ligand spends in aqueous buffer before addition to the protein.

Module 2: Fluorescence Competitive Binding Assay (BmPBP1)

Context: Direct binding of Bombykol to BmPBP1 is "silent." We use a reporter displacement assay with 1-NPN (N-phenyl-1-naphthylamine) . 1-NPN is fluorescent in the hydrophobic pocket of BmPBP1 but quenched in aqueous solution. Bombykol displaces 1-NPN, causing a drop in fluorescence.

Workflow Visualization

BindingAssay PBP BmPBP1 (Apo-protein) Complex BmPBP1-NPN Complex (High Fluorescence) PBP->Complex Kd ~2-6 µM NPN 1-NPN (Reporter) NPN->Complex Displacement Ligand Binding + NPN Release Complex->Displacement Ligand Bombykol (Competitor) Ligand->Displacement Result Decrease in Fluorescence Displacement->Result Measure IC50

Figure 1: Logic flow of the 1-NPN competitive binding assay. Fluorescence is high when 1-NPN is bound and decreases upon displacement by Bombykol.

FAQ: Troubleshooting the 1-NPN Assay

Q: My fluorescence signal is not stable (drifting downwards) before I add Bombykol.

  • A: This indicates photobleaching or protein precipitation .

    • Fix: Reduce the excitation slit width (e.g., from 5nm to 2.5nm).

    • Fix: Check the final solvent concentration.[2][3][4][5] If Methanol/DMSO > 1%, BmPBP1 may be denaturing. Keep organic solvent <0.5%.[6]

Q: I see no displacement (fluorescence remains high) even at high Bombykol concentrations.

  • A: Check your Buffer pH .

    • Mechanism:[1][7][8][9] BmPBP1 has a "pH switch." At neutral pH (7.0–7.5), the C-terminus is open, allowing binding. At acidic pH (< 6.0), the C-terminus folds into the binding pocket, ejecting the ligand (or preventing binding).

    • Fix: Ensure your Tris-HCl buffer is strictly pH 7.4. If the pH has drifted to 5.0-6.0, the pocket is auto-inhibited.

Q: My Ki calculation seems wrong. The IC50 is very high.

  • A: You must correct for the Inner Filter Effect (IFE) .

    • Cause: If Bombykol or impurities absorb light at the excitation (337 nm) or emission (405 nm) wavelengths, it mimics displacement.

    • Fix: Measure the absorbance of the ligand alone at these wavelengths and apply the IFE correction formula (see Lakowicz, Principles of Fluorescence Spectroscopy).

Module 3: Functional Receptor Assays (BmOR1 + Orco)

Context: Measuring receptor activation in heterologous systems (Xenopus oocytes or HEK293 cells) using TEVC (Two-Electrode Voltage Clamp) or Calcium Imaging.

Signaling Pathway Visualization

ReceptorSignaling cluster_membrane Cell Membrane Extracellular Extracellular Space Bombykol Bombykol (Ligand) PBP BmPBP1 (Carrier) Bombykol->PBP Solubilization Complex BmOR1 / Orco Heteromer PBP->Complex Delivery to Receptor IonFlux Cation Influx (Ca2+, Na+) Complex->IonFlux Channel Opening Signal Depolarization / Ca2+ Signal IonFlux->Signal

Figure 2: Functional activation pathway. Note that BmOR1 requires Orco to form a functional ion channel.

Troubleshooting Guide: Functional Expression

Q: I expressed BmOR1 in HEK293 cells, but I get no response to Bombykol.

  • A: Did you co-express Orco ?

    • Reasoning: Insect Olfactory Receptors (ORs) are heteromeric cation channels. BmOR1 cannot localize to the membrane or function without the co-receptor Orco (formerly BmOR2).

    • Solution: Transfect BmOR1 and BmOrco in a 1:1 ratio.

Q: The response is very weak/slow.

  • A: You may lack the PBP or have Solubility issues .

    • Reasoning: In aqueous perfusion systems, hydrophobic Bombykol aggregates.

    • Solution 1 (Biological): Add purified recombinant BmPBP1 (10 µM) to the perfusion buffer. This significantly enhances sensitivity by solubilizing the pheromone.[7]

    • Solution 2 (Chemical): Use DMSO to solubilize, but keep the final concentration at 0.1%. Warning: DMSO >1% can activate/modulate some ion channels or cause membrane instability, masking the specific response.

Summary Data & Reference Values

Binding Constants (Reference)
Component AComponent BParameterTypical ValueConditions
BmPBP1 1-NPN Kd2.0 - 6.4 µMpH 7.4, Tris-HCl
BmPBP1 Bombykol Ki0.1 - 1.5 µMpH 7.4 (Competitive vs 1-NPN)
BmPBP1 Bombykol KiNo Binding pH 5.0 (Acidic conformation)
Solvent Compatibility Matrix
SolventMax Final Conc.[2][3]Use CaseRisk
DMSO 0.1% - 0.5%Cell Assays / PBPCytotoxicity / Membrane permeabilization
Methanol 0.5% - 1.0%PBP Binding (Tube)Protein denaturation at high %
Ethanol < 0.1%GeneralHigh evaporation rate alters concentration

References

  • Butenandt, A., et al. (1959). Über den Sexuallockstoff des Seidenspinners Bombyx mori. Re-investigation of the structure. Z.

    • (Foundational Chemistry)

  • Vogt, R. G., & Riddiford, L. M. (1981). Pheromone binding and inactivation by moth antennae.

    • (Discovery of PBP)

  • Leal, W. S., et al. (2005). Pheromone-binding protein function: A pH-dependent switch. PNAS.

    • (Mechanism of pH switch)

  • Große-Wilde, E., et al. (2006). A Pheromone-Binding Protein Mediates the Bombykol-Induced Activation of a Pheromone Receptor In Vitro. Chemical Senses.

    • (Role of PBP in functional assays)

  • Nakagawa, T., et al. (2005).

    • (BmOR1/Orco requirement)

Sources

Troubleshooting

Technical Support Center: Optimizing Field Trials with (10Z,12E)-10,12-Hexadecadien-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for (10Z,12E)-10,12-Hexadecadien-1-ol. This guide is designed for researchers, scientists, and pest management professionals to en...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (10Z,12E)-10,12-Hexadecadien-1-ol. This guide is designed for researchers, scientists, and pest management professionals to enhance the effectiveness of field trials using this potent lepidopteran sex pheromone. Here, we address common challenges and provide evidence-based solutions to ensure the integrity and success of your experiments.

Introduction to (10Z,12E)-10,12-Hexadecadien-1-ol

(10Z,12E)-10,12-Hexadecadien-1-ol is a specific isomer of a long-chain fatty alcohol that functions as a powerful sex pheromone for numerous moth species.[1][2] It is a semiochemical, a chemical messenger that influences the behavior of other individuals of the same species.[3][4] In pest management, it is primarily used in traps for monitoring pest populations and for mating disruption, a technique that saturates an area with synthetic pheromone to prevent males from locating females, thereby reducing reproduction.[3][5]

The precise stereochemistry of this compound is critical for its biological activity. The (10Z,12E) isomer is the active component for many target species, and the presence of other isomers can sometimes inhibit the attraction. Therefore, purity, proper handling, and strategic deployment are paramount for successful field applications.

Chemical and Physical Properties

A foundational understanding of the compound's properties is crucial for its effective use.

PropertyValueSource
Molecular Formula C₁₆H₃₀O[6][7][8]
Molecular Weight 238.41 g/mol [1][8]
CAS Number 1002-94-4[1][6][7]
Boiling Point 298.3°C at 760 mmHg[6][7]
Flash Point 133.5°C[6][7]
Density 0.859 g/cm³[6][7]
Solubility in Water 0.3663 mg/L @ 25°C (estimated)[9]
Vapor Pressure 0.000129 mmHg at 25°C[6]

Troubleshooting Guide: Common Field Trial Issues

This section addresses specific problems that users may encounter during their experiments. The question-and-answer format is designed to provide direct and actionable solutions.

Lure and Dispenser Performance

Question: We are experiencing significantly lower-than-expected or zero trap captures. What are the primary causes related to the pheromone lure itself?

Answer: Low or no captures, when the pest is known to be present, often point to issues with the pheromone lure's integrity or its release characteristics.

  • Pheromone Degradation: The conjugated diene system in (10Z,12E)-10,12-Hexadecadien-1-ol is susceptible to degradation from UV light and high temperatures. Improper storage, such as in direct sunlight or non-climate-controlled vehicles, can render the lure ineffective before it is even deployed.[10] Pheromones are volatile chemicals and should be stored in a cool, dark place, preferably refrigerated or frozen in their original sealed packaging.[10]

  • Incorrect Isomeric Purity: The biological activity is highly dependent on the specific (10Z, 12E) isomer. Contamination with other isomers can inhibit the response of the target species. Always source your pheromone from a reputable supplier that provides a certificate of analysis with isomeric purity data (typically ≥95%).[7]

  • Suboptimal Release Rate: The dispenser must release the pheromone at a rate that is attractive to the target insect. If the release rate is too low, the pheromone plume will be too weak to be detected.[10] Conversely, an excessively high concentration can act as a repellent.[11] Release rates are influenced by the dispenser type (e.g., rubber septa, membrane-based), pheromone loading dose, and environmental factors like temperature and airflow.[12][13]

  • Lure Age: Pheromone lures have a limited field life. Exceeding the manufacturer's recommended replacement interval will result in diminished or no output.[10] Lures may need to be replaced every 2-3 weeks in hot summer conditions, while some long-lasting formulations may be effective for 6 or more weeks.[14]

Question: How can we troubleshoot inconsistent results that we suspect are related to our dispensers?

Answer: Inconsistent dispenser performance is a common and frustrating issue. A systematic approach is required to diagnose the problem.

  • Verify Dispenser Type and Loading: Ensure you are using a dispenser type appropriate for your target species and trial duration. Different dispenser materials (e.g., polyethylene tubes, rubber septa) have different release kinetics.[15][16] Confirm the pheromone load (e.g., in mg) is consistent across all lures used in the experiment.

  • Analyze Release Rate Dynamics: The release of pheromones is not always linear and can be affected by environmental conditions.[12] High temperatures increase volatility, potentially exhausting the lure prematurely, while very low temperatures can reduce the release rate below the threshold of detection for the insect.[10] Consider conducting a preliminary study to measure the release rate of your specific lure/dispenser combination under your typical field conditions.[13]

  • Check for Contamination: Cross-contamination during lure preparation or handling can introduce inhibitory compounds. Always use clean gloves and forceps for handling lures and avoid contact with other chemicals or pheromones.

Below is a decision tree to help diagnose issues with low trap captures.

G start Low / No Trap Captures q1 Is the target pest confirmed to be present (e.g., via visual inspection, historical data)? start->q1 q2 Was the lure stored correctly (cool, dark, sealed)? q1->q2 Yes sol3 Pest population may be genuinely low or absent. Consider alternative monitoring methods to confirm presence. q1->sol3 No / Unsure q3 Is the lure within its recommended field-life? q2->q3 Yes sol1 Problem is likely lure integrity. 1. Check Certificate of Analysis for purity. 2. Use a fresh, properly stored lure. 3. Consider release rate analysis. q2->sol1 No q4 Is the trap design and placement optimal for the target species? q3->q4 Yes q3->sol1 No q5 Are environmental conditions suitable for insect flight (e.g., temp >18°C, not excessively windy)? q4->q5 Yes sol2 Problem is likely trap deployment or environment. 1. Adjust trap height/location. 2. Use a more effective trap design. 3. Check traps during peak flight times. q4->sol2 No q5->sol1 Yes q5->sol2 No

Caption: Troubleshooting flowchart for low trap captures.

Trap Design and Field Deployment

Question: What is the most effective trap design for monitoring moths with this pheromone?

Answer: Trap design is a critical component of trapping efficiency.[17] While there is no single "best" trap for all moths, funnel traps are generally more effective for noctuid moths compared to delta or water basin traps.[17][18]

Trap TypeAdvantagesDisadvantagesBest For
Funnel Trap High capacity, less affected by dust/debris, durable. Catches significantly more OPM moths than delta traps.[18]Can be more expensive initially.Monitoring moderate to high populations, long-term studies, strong-flying moths.[17]
Delta Trap Inexpensive, easy to assemble and transport, disposable sticky liners.[14]Lower capacity, sticky surface can get saturated with insects or debris.[10][14]Monitoring low populations, use in less dusty environments.
Wing Trap Similar to delta traps but with a larger sticky surface area.Prone to saturation like delta traps.Situations where a larger trapping surface is desired.[14]
Cone-Orifice Trap Found to be more suitable than sticky traps for some moth species.[19]Can be more complex to set up.Species-specific applications where retention is an issue.

A study on Helicoverpa armigera found that green-colored funnel traps caught significantly more moths than other designs and colors.[17] The physical parameters of the trap, such as the orifice diameter, should also be optimized for the target species, ideally being about twice the width of the male's thorax.[19]

Question: How do we determine the optimal placement and density of traps in the field?

Answer: Correct trap placement is crucial and can be more important than the specific trap design.[10]

  • Height: For many moth species, including the oak processionary moth (OPM), traps are most effective when placed high in the tree canopy (10-15 meters).[18] Traps placed too low may catch very few moths.

  • Location: Moths often prefer open, sunny locations.[18] Avoid placing traps in areas with overpowering air currents, such as near windbreaks or large fans, which can disrupt the pheromone plume.[10] Also, be aware of competing odors from host plants or other sources that might draw insects away.[10]

  • Density: Trap density affects the accuracy of population monitoring.[20] For monitoring, traps are typically placed in a grid. The distance between traps should be large enough to prevent interference but close enough to provide good coverage. A starting point could be 3-4 meters apart for detailed spatial analysis, but wider spacing is common for general monitoring.[11] For mass trapping, a higher density is required, for instance, 20 traps per acre was found to be optimal for H. armigera in one study.[21]

  • Edge Effects: Be mindful of the "edge effect," where traps placed on the borders of a field may catch more insects due to individuals flying in from adjacent areas. To get a true representation of the population within the trial area, either disregard data from edge traps or use a buffer zone.

Experimental Workflow and Protocols

Adhering to a standardized workflow is essential for generating reproducible and reliable data.

G cluster_0 Phase 1: Pre-Trial Preparation cluster_1 Phase 2: Field Deployment cluster_2 Phase 3: Data Collection & Maintenance cluster_3 Phase 4: Analysis & Reporting a 1. Source Pheromone (& Isomer Verification) b 2. Select & Prepare Dispensers (e.g., Load Septa) a->b c 3. Design Field Layout (Controls, Replicates, Density) b->c d 4. Deploy Traps (Correct Height & Location) c->d e 5. Record GPS Coordinates & Deployment Date d->e f 6. Check Traps at Regular Intervals e->f g 7. Count & Record Captures (Target vs. Non-Target) f->g h 8. Replace Lures & Liners as per Schedule g->h h->f i 9. Perform Statistical Analysis (e.g., ANOVA, RCBD) h->i j 10. Interpret & Report Results i->j

Caption: Standardized workflow for pheromone field trials.

Protocol: Lure Preparation (Rubber Septa)

This protocol describes the standard method for loading rubber septa with (10Z,12E)-10,12-Hexadecadien-1-ol.

  • Materials:

    • (10Z,12E)-10,12-Hexadecadien-1-ol (purity ≥95%)

    • High-purity hexane (or other suitable solvent)

    • Rubber septa

    • Micropipette and tips

    • Glass vials

    • Fume hood

    • Forceps

  • Procedure:

    • Work in a fume hood to minimize exposure and prevent contamination.

    • Prepare a stock solution of the pheromone in hexane. For a 1 mg loading dose, a 10 mg/mL solution is convenient.

    • Using forceps, place a single rubber septum into a clean glass vial.

    • With a micropipette, carefully apply 100 µL of the 10 mg/mL stock solution directly onto the septum.

    • Allow the solvent to evaporate completely in the fume hood for at least 2-3 hours. The septum will absorb the pheromone.

    • Once dry, store the prepared lures in sealed, airtight containers (e.g., glass jars with PTFE-lined caps) at -20°C until deployment.

Protocol: Field Data Collection
  • Schedule: Check traps at regular, consistent intervals (e.g., weekly).[21]

  • Procedure:

    • Approach the trap carefully.

    • Remove the sticky liner or collection chamber.

    • Count the number of target male moths. A hand lens may be useful for identification.

    • Record the count on a data sheet corresponding to the specific trap ID, location, and date.

    • Record any significant observations, such as trap damage, saturation of the sticky surface with non-target insects or debris, or unusual weather events.

    • Replace the sticky liner with a fresh one.

    • Replace the pheromone lure according to the pre-determined schedule.

    • Ensure the trap is securely reassembled and returned to its original position.

  • Data Analysis: Trap catch data are often subjected to a square root transformation before statistical analysis (e.g., using a randomized complete block design - RCBD) to stabilize variance.[21]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for handling (10Z,12E)-10,12-Hexadecadien-1-ol? A1: While it has low oral toxicity (LD50 in mice is 6500 mg/kg), standard laboratory safety practices should be followed.[9] Use personal protective equipment, including gloves and eye protection.[22] Avoid creating dust or mists, and ensure adequate ventilation when handling the pure compound or its solutions.[22]

Q2: How do environmental factors like wind and temperature specifically affect the pheromone plume? A2: Temperature, wind speed, and humidity all significantly impact pheromone communication.[23]

  • Temperature: Higher temperatures increase the pheromone release rate, which can be beneficial up to a point, but may also lead to faster degradation and lure exhaustion.[10] Very low temperatures (<18°C) can reduce insect activity and pheromone release, leading to lower captures.[10]

  • Wind: A steady, light wind is necessary to carry the pheromone plume downwind from the source. However, strong or turbulent winds can break up the plume, making it impossible for the male moth to follow it back to the trap.[5][10]

Q3: Can this pheromone be used for mating disruption? What are the primary differences in application? A3: Yes, it is widely used for mating disruption. The key differences from monitoring are:

  • Density: Mating disruption requires a much higher density of pheromone sources (e.g., 150-400 dispensers per acre) to permeate the entire area with the scent.[5]

  • Release Rate: Dispensers for mating disruption are often designed for a slower, more consistent release over a longer period to provide season-long protection.[5][15]

  • Goal: The goal is not to capture moths, but to prevent them from finding each other. Therefore, monitoring traps are still needed within a mating disruption block to assess the effectiveness of the program.

Q4: My trap captures are high, but I am still seeing significant crop damage. Why? A4: This indicates that while the trapping system is working, it is not controlling the pest population. Several factors could be at play:

  • High Pest Pressure: The local pest population may be so high that even with many males being trapped, enough are surviving to mate and cause damage.

  • Immigration of Mated Females: Mated females from nearby untreated areas can fly into your trial plot and lay eggs.[5] This is a particular problem in small or non-isolated plots.

  • Timing: Pheromone traps only attract and capture adult insects. If the damage is being caused by the larval stage, captures may not directly correlate with ongoing damage if the main adult flight has already passed.[10]

References

  • Mistakes to avoid - pheromone monitoring program - Insects Limited. (n.d.). Retrieved from [Link]

  • Pheromone Trapping: Advancements and Innovations in Pest Management Technologies - New Era Agriculture Magazine. (2024). Retrieved from [Link]

  • 10,12-hexadecadien-1-ol (E,Z)-isobombykol - The Good Scents Company. (n.d.). Retrieved from [Link]

  • (10Z,12E)-10,12-Hexadecadien-1-ol | C16H30O - PubChem. (n.d.). Retrieved from [Link]

  • Priyanka, S. L., et al. (2018). Role of trap design attributes for maximizing pheromone trap catches of Helicoverpa armigera moths in red gram ecosystem. HEXAPODA. Retrieved from [Link]

  • The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards - MDPI. (2024). Retrieved from [Link]

  • Pheromone traps: analysing the factors helpful in mitigating the use of chemical insecticides for sustainable practices in storing food product commodities - RSC Publishing. (2025). Retrieved from [Link]

  • The Impact of Environmental Factors on the Efficacy of Chemical Communication in the Burying Beetle (Coleoptera: Silphidae) - PubMed Central. (2020). Retrieved from [Link]

  • 10,12-Hexadecadien-1-ol - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from [Link]

  • Using pheromone traps to monitor moth activity in orchards - MSU Extension. (2009). Retrieved from [Link]

  • Spatial Analysis of Pheromone-Baited Trap Captures from Controlled Releases of Male Indianmeal Moths | Environmental Entomology | Oxford Academic. (n.d.). Retrieved from [Link]

  • Factors affecting field performance of pheromone traps for tobacco beetle, Lasioderma serricorne, and tobacco moth, Ephestia elutella | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Why Pheromones Should Not be Missing in Your Sustainable Crop Protection Toolbox. (2023). Retrieved from [Link]

  • Efficacy and release rate of reservoir pheromone dispensers for simultaneous mating disruption of codling moth and oriental fruit moth (Lepidoptera: Tortricidae) - PubMed. (n.d.). Retrieved from [Link]

  • 10,12-Hexadecadien-1-ol | C16H30O | CID 5353007 - PubChem. (n.d.). Retrieved from [Link]

  • Human-induced pheromone pollution leads to changes in alternative mating tactics of moths | Behavioral Ecology | Oxford Academic. (2025). Retrieved from [Link]

  • Mating Disruption | WSU Tree Fruit | Washington State University. (n.d.). Retrieved from [Link]

  • Pheromone Traps for Moths: Evaluation of Cone Trap Designs and Design Parameters 1 | Environmental Entomology | Oxford Academic. (n.d.). Retrieved from [Link]

  • (PDF) Trail Pheromones in Pest Control - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of Pheromone Release from Commercial Mating Disruption Dispensers | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Measuring the Effective Sampling Area of a Pheromone Trap for Monitoring Population Density of Southern Pine Beetle. (n.d.). Retrieved from [Link]

  • OPM Manual - 9. Pheromone trapping - Forest Research. (n.d.). Retrieved from [Link]

  • (PDF) Comparison of Different Trap Designs for Capture of Noctuid Moths (Lepidoptera: Noctuidae) With Pheromone and Floral Odor Attractants - ResearchGate. (n.d.). Retrieved from [Link]

  • The Science of Suterra's Dispenser Technologies for Mating Disruption. (2024). Retrieved from [Link]

  • Assessment of the Attraction Range of Sex Pheromone Traps to Agriotes (Coleoptera, Elateridae) Male Click Beetles in South-Eastern Europe - PubMed Central. (n.d.). Retrieved from [Link]

  • Optimization of pheromone trap densities and impact of insecticides on pheromone catches for mass trapping Helicoverpa armigera - Journal of Entomology and Zoology Studies. (2019). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (10Z,12E)-10,12-Hexadecadien-1-ol and Its Synthetic Analogs in Pheromonal Activity

This guide provides a comprehensive comparison of the insect sex pheromone (10Z,12E)-10,12-hexadecadien-1-ol with its synthetic analogs, focusing on the critical role of stereochemistry and structural modifications in bi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the insect sex pheromone (10Z,12E)-10,12-hexadecadien-1-ol with its synthetic analogs, focusing on the critical role of stereochemistry and structural modifications in biological activity. Drawing upon established experimental data, this document serves as a technical resource for researchers, scientists, and professionals engaged in drug development and pest management.

Introduction: The Nuances of Pheromonal Communication

Insect pheromones are highly specific chemical signals that mediate crucial behaviors such as mating. The compound (10Z,12E)-10,12-hexadecadien-1-ol is a known sex pheromone component for various moth species. However, the biological activity of this molecule is exquisitely dependent on its precise geometric configuration. Even subtle changes in the stereochemistry of the double bonds can lead to a dramatic loss of activity or even an inhibitory effect. This guide will delve into the comparative bioactivity of the four geometric isomers of 10,12-hexadecadien-1-ol, with a particular focus on the well-studied silkworm moth, Bombyx mori, which utilizes the closely related (10E,12Z)-isomer, famously known as bombykol. Furthermore, we will explore the impact of synthetic modifications, such as fluorination, on receptor binding and behavioral responses.

The Critical Role of Stereoisomerism: A Comparative Analysis

The spatial arrangement of atoms in a molecule, or stereochemistry, is a pivotal factor in the efficacy of insect sex pheromones. The conjugated diene system in 10,12-hexadecadien-1-ol can exist as four distinct geometric isomers: (10Z,12E), (10E,12Z), (10E,12E), and (10Z,12Z). The biological response to these isomers is often highly specific to the target insect species.

Case Study: The Silkworm Moth, Bombyx mori

The silkworm moth, Bombyx mori, provides a classic example of pheromonal specificity. The female of this species releases (10E,12Z)-10,12-hexadecadien-1-ol (bombykol) as its primary sex attractant[1][2]. While the user's topic of interest is the (10Z,12E)-isomer, the extensive research on bombykol and its isomers offers invaluable insights into the principles of pheromone-receptor interactions and the consequences of isomeric impurity.

A study investigating the pheromonal activities of the (10E,12E)-isomer in B. mori revealed significantly lower biological activity compared to the natural bombykol. Behavioral assays demonstrated that a dose of the (10E,12E)-isomer needed to be 10,000 to 100,000 times higher than that of bombykol to elicit a behavioral response from males[3]. Furthermore, electroantennogram (EAG) recordings, which measure the electrical response of the moth's antenna to volatile compounds, showed only marginal responses to high doses of the (10E,12E)-isomer[3]. This underscores the high degree of specificity of the male moth's antennal receptors for the natural (10E,12Z) configuration.

The following table summarizes the comparative biological activity of bombykol and its (10E,12E)-isomer in Bombyx mori.

CompoundIsomer ConfigurationRelative Behavioral Activity in B. moriElectroantennogram (EAG) Response in B. mori
Bombykol(10E,12Z)-10,12-Hexadecadien-1-olHighStrong
Synthetic Analog(10E,12E)-10,12-Hexadecadien-1-olVery Low (requires 104-105 fold higher dose)Marginal at high doses

Data synthesized from Pheromonal activities of the bombykol isomer, (10E,12E)-10,12-hexadecadien-1-ol, in the pheromone gland of the silkmoth Bombyx mori[3].

Synthetic Analogs: Probing Structure-Activity Relationships

The synthesis of analogs of natural pheromones is a powerful tool for understanding the structural requirements for receptor binding and biological activity. These studies can also lead to the development of more potent or stable compounds for pest management applications.

Fluorinated Analogs

Fluorine's unique properties, such as its high electronegativity and small size, make it an interesting substituent to explore in bioactive molecules. The synthesis of fluorinated analogs of bombykol has been undertaken to probe the electronic and steric requirements of the pheromone-receptor interaction[4][5]. Studies on fluorinated mimics of various insect pheromones, including bombykol, have shown that these analogs can exhibit biological activities similar to their natural counterparts in laboratory assays like EAG[5]. The synthesis of monofluorinated and difluorinated analogs of bombykol has been achieved, and their binding to the pheromone-binding protein (PBP) has been evaluated[4]. These studies provide valuable data on how modifications to the electronic properties of the pheromone can influence its interaction with the receptor complex.

Experimental Methodologies: A Guide to Synthesis and Bioassays

The rigorous evaluation of pheromones and their analogs necessitates robust and reproducible experimental protocols. This section details the key methodologies for the synthesis of (10Z,12E)-10,12-hexadecadien-1-ol and for assessing its biological activity.

Stereoselective Synthesis of (10Z,12E)-10,12-Hexadecadien-1-ol

The synthesis of geometrically pure conjugated dienes requires careful selection of reaction strategies. A common and effective approach involves a combination of Sonogashira coupling and stereoselective reduction.

Protocol for Synthesis:

  • Sonogashira Coupling: A terminal alkyne is coupled with a vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst to form a conjugated enyne. The choice of starting materials will determine the final carbon skeleton.

  • Partial Reduction of the Alkyne: The resulting enyne is then partially reduced to the desired diene. To achieve the (Z)-configuration at the newly formed double bond, a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is employed. This catalyst facilitates the syn-addition of hydrogen across the triple bond, yielding the cis or (Z)-alkene.

  • Purification: The final product is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired (10Z,12E)-isomer from any side products or other geometric isomers.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (Terminal Alkyne & Vinyl Halide) Sonogashira Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst) Start->Sonogashira Enyne Conjugated Enyne Intermediate Sonogashira->Enyne Reduction Partial Hydrogenation (Lindlar's Catalyst, H2) Enyne->Reduction Diene (10Z,12E)-10,12-Hexadecadien-1-ol (Crude Product) Reduction->Diene Purification Chromatographic Purification (HPLC or Column Chromatography) Diene->Purification Final_Product Pure (10Z,12E)-10,12-Hexadecadien-1-ol Purification->Final_Product

Caption: Synthetic route to (10Z,12E)-10,12-Hexadecadien-1-ol.

Biological Assays for Pheromone Activity

1. Electroantennography (EAG)

EAG is a technique used to measure the electrical output of an insect's antenna in response to an airborne chemical stimulus. It provides a rapid and sensitive measure of the ability of a compound to be detected by the insect's olfactory system.

EAG Protocol:

  • Antenna Preparation: An antenna is carefully excised from a male moth and mounted between two electrodes.

  • Stimulus Delivery: A purified air stream is passed over the antenna. A puff of air containing a known concentration of the test compound is then introduced into the airstream.

  • Signal Recording: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the response is indicative of the level of antennal stimulation.

  • Data Analysis: The responses to different isomers and analogs are compared to the response elicited by the natural pheromone or a standard compound.

Diagram of the EAG Workflow:

EAG_Workflow Moth Male Moth Antenna_Exc Antenna Excision Moth->Antenna_Exc Mounting Mounting on Electrodes Antenna_Exc->Mounting Air_Stream Purified Air Stream Mounting->Air_Stream Stim_Delivery Stimulus Delivery (Pheromone Analog) Air_Stream->Stim_Delivery Recording Signal Amplification & Recording Stim_Delivery->Recording Data_Analysis EAG Response Analysis Recording->Data_Analysis

Caption: Workflow for Electroantennography (EAG) bioassay.

2. Field Trapping Bioassays

Field trapping experiments are the gold standard for evaluating the behavioral activity of insect pheromones under natural conditions.

Field Trapping Protocol:

  • Lure Preparation: The synthetic pheromone or analog is loaded onto a dispenser, such as a rubber septum or a polymeric matrix.

  • Trap Deployment: The lures are placed in traps (e.g., sticky traps or funnel traps) which are then deployed in the field at appropriate densities and locations.

  • Trap Monitoring: The traps are checked regularly, and the number of captured male moths is recorded.

  • Data Analysis: The trap catches for different isomers and analogs are statistically compared to determine their relative attractiveness. It is crucial to include control traps (baited with no lure or only the solvent) to establish a baseline.

Conclusion

The biological activity of (10Z,12E)-10,12-hexadecadien-1-ol and its synthetic analogs is profoundly influenced by their molecular structure. The case of bombykol in Bombyx mori vividly illustrates the high degree of stereochemical specificity inherent in insect pheromone-receptor interactions. Even minor changes, such as the inversion of a double bond's geometry, can lead to a significant reduction or complete loss of biological function. The synthesis and bioassay of a range of analogs, including geometric isomers and fluorinated derivatives, provide critical insights into the structure-activity relationships that govern pheromonal communication. This knowledge is not only fundamental to our understanding of chemical ecology but is also paramount for the development of effective and species-specific pest management strategies.

References

  • Pheromonal activities of the bombykol isomer, (10E,12E)-10,12-hexadecadien-1-ol, in the pheromone gland of the silkmoth Bombyx mori. [Link]

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Comparative

A Comparative Guide to Pheromone Receptor Activation: Bombykol vs. Bombykal

This guide provides an in-depth comparison of the receptor activation mechanisms for two structurally similar but functionally distinct pheromone components from the silkmoth, Bombyx mori: the primary sex attractant, Bom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the receptor activation mechanisms for two structurally similar but functionally distinct pheromone components from the silkmoth, Bombyx mori: the primary sex attractant, Bombykol, and its corresponding aldehyde, Bombykal. We will explore the molecular nuances that dictate their opposing behavioral outputs—attraction and inhibition—and detail the experimental methodologies used to elucidate these functions.

Introduction: A Tale of Two Signals in the Bombyx mori Model System

Chemical communication is a cornerstone of insect survival and reproduction. Among the most exquisitely sensitive and specific of these chemical signaling systems is the detection of sex pheromones by male moths. The silkmoth, Bombyx mori, represents one of the most well-studied models for understanding this process. The female moth releases a simple pheromone blend that includes two key components: (10E,12Z)-10,12-hexadecadien-1-ol, known as Bombykol , and (10E,12Z)-10,12-hexadecadien-1-al, or Bombykal .

While structurally almost identical, their effect on male behavior is dramatically different. Bombykol alone is sufficient to elicit the full repertoire of courtship behaviors, from wing-fluttering to oriented flight towards the female.[1][2] In contrast, Bombykal does not attract males and can even inhibit the response to Bombykol.[1][2][3] This stark functional divergence originates at the molecular level, beginning with their interaction with highly specific olfactory receptors on the male's antennae.

A Note on Stereochemistry: The topic of this guide specifies (10Z,12E)-10,12-Hexadecadien-1-ol. This is a geometric isomer of the canonical B. mori pheromone, Bombykol, which is (10E,12Z)-10,12-Hexadecadien-1-ol. While other isomers, such as the (10E,12E) configuration, have been detected in the pheromone gland, they exhibit significantly lower biological activity and are thought to act primarily through weak stimulation of the Bombykol receptor, BmOR1.[2] For a more functionally relevant and data-rich comparison, this guide will focus on the canonical attractant, (10E,12Z)-Bombykol, and its functional antagonist, Bombykal.

Molecular Profiles: Alcohol vs. Aldehyde

The only difference between Bombykol and Bombykal is the functional group at the C1 position: a primary alcohol in Bombykol and an aldehyde in Bombykal. This minor chemical change is the foundation for their differential receptor activation. Both molecules are derived biosynthetically from the C-16 fatty acyl, palmitoyl-CoA, through a series of desaturation and reductive modification steps within the female's pheromone gland.[4]

Feature(10E,12Z)-10,12-Hexadecadien-1-ol (Bombykol)(10E,12Z)-10,12-Hexadecadien-1-al (Bombykal)
Molecular Formula C₁₆H₃₀OC₁₆H₂₈O
Molar Mass 238.41 g/mol 236.39 g/mol
Functional Group Primary Alcohol (-CH₂OH)Aldehyde (-CHO)
Primary Receptor BmOR1BmOR3
Behavioral Effect Attraction, Elicits Mating Behavior[2]Inhibition / Deterrence[3]
Biosynthesis Final step involves reduction of the acyl precursor.[4]Oxidized form of Bombykol.[1]
The Peripheral Sensory Apparatus: Co-localized but Separate Channels

The detection of Bombykol and Bombykal occurs in specialized sensory hairs, the long sensilla trichodea, located on the male moth's large, feathery antennae.[1][3] The genius of this system lies in its organization: each of these sensilla houses two distinct olfactory sensory neurons (OSNs).[1][3]

  • Neuron A is tuned to detect Bombykol . It expresses the olfactory receptor BmOR1 .

  • Neuron B is tuned to detect Bombykal . It expresses the olfactory receptor BmOR3 .

This arrangement ensures that both the attractant and inhibitory signals are detected simultaneously from the same point in space, allowing the male's brain to immediately integrate the ratio of these two compounds to make a precise behavioral decision. The signals from these two neuron types remain segregated as they project to the primary olfactory center of the brain, the antennal lobe. Axons from BmOR1-expressing neurons converge on a specific region called the "toroid," while axons from BmOR3-expressing neurons converge on the "cumulus."[5]

Mechanism of Receptor Activation: A Multi-Step Process

The activation of an OSN is not a simple matter of a pheromone molecule bumping into a receptor. It is a sophisticated, multi-step process involving several key proteins.

Pheromones are hydrophobic molecules that must traverse the aqueous environment of the sensillum lymph to reach the neuron's dendritic membrane. This transport is facilitated by small, soluble Pheromone-Binding Proteins (PBPs).[6][7] In B. mori, the primary PBP (BmorPBP) chaperones the pheromones, protecting them from degradative enzymes within the lymph.[6] Interestingly, studies have shown that BmorPBP binds both Bombykol and Bombykal with similar affinity.[6][8] This lack of strong ligand preference by the PBP indicates that the crucial step for discriminating between the two molecules occurs at the receptor itself.[6]

Insect olfactory receptors (ORs) are a unique class of proteins. They form heteromeric complexes with a highly conserved co-receptor known as Orco .[7] This OR-Orco complex functions not as a classic G protein-coupled receptor (GPCR), but as a ligand-gated ion channel .[7]

  • Specificity: The OR subunit (e.g., BmOR1, BmOR3) provides the specificity and contains the binding site for the pheromone molecule.

  • Channel Function: The Orco subunit is essential for forming the non-selective cation channel pore and for trafficking the OR to the dendritic membrane.[9]

When the PBP delivers the pheromone to the receptor complex, the ligand binds to the specific OR subunit. This binding event induces a conformational change in the complex, opening the ion channel and allowing an influx of cations (Na⁺, K⁺, Ca²⁺).[10] This influx depolarizes the neuronal membrane, and if the stimulus is strong enough to reach the threshold, it triggers a barrage of action potentials that travel down the axon to the brain.

While the primary mechanism is ionotropic, there is evidence for metabotropic modulation. G proteins (specifically Gαq and Gαs/Gαo) can be activated and are thought to play a role in modulating the sensitivity and kinetics of the response, rather than being the primary transducers of the signal.[1][11][12]

The differential response to Bombykol and Bombykal is rooted in the high specificity of their respective receptors. Functional studies using heterologous expression systems, where the receptor genes are expressed in non-native cells like Xenopus oocytes or human cell lines, have quantified this specificity.

  • BmOR1 responds robustly to Bombykol at picomolar to nanomolar concentrations. It shows a much weaker response to Bombykal, and only at concentrations that are orders of magnitude higher.[5][13]

  • BmOR3 is highly specific for Bombykal. It shows essentially no response to Bombykol, even at high concentrations.[13][14]

Receptor-Ligand PairSystemEC₅₀ (Half-maximal effective concentration)Specificity Note
BmOR1 + Bombykol Xenopus oocytes~34 µM[1]In this system, co-expression with Orco and Gαq was used.
BmOR1 + Bombykol HEK cells~100 pM[13]This calcium imaging assay demonstrates much higher sensitivity.
BmOR3 + Bombykal HEK cells~1 nM[13]Highly selective; does not respond to Bombykol.[13]
BmOR1 + Bombykal HEK cells>10 nM (weak response)[13]Far less sensitive to Bombykal than to Bombykol.

Note: EC₅₀ values can vary significantly between different heterologous expression systems and assay types (e.g., two-electrode voltage clamp vs. calcium imaging), but the relative specificity remains consistent.

// Invisible nodes for alignment node [style=invis, width=0, height=0, label=""]; p1; p2; Ions -> p1 [style=invis]; p1 -> p2 [style=invis]; ReceptorComplex_Open -> p2 [dir=back, style=dashed, color="#5F6368", arrowhead=open, label="Gating"]; } Pheromone signaling pathway in an insect OSN.

Experimental Methodologies & Protocols

Elucidating the specific functions of pheromone receptors requires a combination of in vitro and in vivo techniques. Here, we detail two cornerstone experimental protocols.

Causality: To definitively prove that a specific receptor (e.g., BmOR1) responds to a specific ligand (e.g., Bombykol), one must isolate the receptor from its native complex biological environment. The Xenopus laevis oocyte system is a robust, self-validating platform for this purpose. It acts as a living test tube, efficiently translating injected mRNA into functional receptor proteins on its membrane. TEVC allows for the precise measurement of ion flow across the membrane in response to ligand application, providing direct, quantitative evidence of receptor activation.[15][16]

Workflow Diagram:

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_rec Recording A 1. Isolate OR & Orco Genes (e.g., BmOR1, BmOrco) B 2. Subclone into Expression Vector A->B C 3. In Vitro Transcription to synthesize cRNA B->C E 5. Microinject cRNAs (OR + Orco) into Oocyte C->E Inject D 4. Harvest & Prepare Xenopus Oocytes D->E F 6. Incubate for 2-4 days (for protein expression) E->F G 7. Mount Oocyte in Recording Chamber F->G H 8. Impale with Two Electrodes (Voltage & Current) G->H I 9. Perfuse with Ligand (e.g., Bombykol) H->I J 10. Record Inward Current (Indicates Channel Opening) I->J

Step-by-Step Methodology:

  • cRNA Synthesis: The open reading frames for BmOR1 (or BmOR3) and BmOrco are cloned into a transcription vector. Capped complementary RNA (cRNA) is synthesized in vitro using an appropriate RNA polymerase.

  • Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated using collagenase treatment. Healthy, mature oocytes are selected for injection.

  • Microinjection: A precise volume (typically 50 nL) of the cRNA mixture (containing both OR and Orco cRNAs, e.g., 25 ng each) is injected into the cytoplasm of each oocyte using a nanoinjector. Control oocytes are injected with water.

  • Incubation: Injected oocytes are incubated for 2-5 days in a buffered solution (e.g., Barth's solution) to allow for the translation and membrane insertion of the receptor-channel complexes.

  • TEVC Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a standard buffer (e.g., Ringer's solution).

    • The oocyte is impaled with two microelectrodes filled with 3M KCl: one to measure membrane potential and one to inject current.

    • The membrane potential is clamped to a holding potential (e.g., -80 mV).

    • Solutions containing the test ligands (Bombykol, Bombykal) at various concentrations are perfused over the oocyte.

    • Activation of the OR-Orco channel by the ligand results in an inward flow of positive ions, which is recorded by the amplifier as a negative current. The amplitude of this current is proportional to the number of activated receptors.[17][18]

Causality: While TEVC confirms receptor function in isolation, SSR validates its function in vivo, within the native environment of the sensillum. This technique provides unparalleled sensitivity and allows the researcher to record the action potential outputs of the one or two neurons housed within a single sensory hair.[19] This is critical for confirming that the BmOR1- and BmOR3-expressing neurons are indeed the ones responding to Bombykol and Bombykal, respectively, and for characterizing their response dynamics (phasic, tonic) and sensitivity thresholds.

Workflow Diagram:

SSR_Workflow cluster_prep Preparation cluster_rec Recording A 1. Immobilize Male Moth (e.g., in a pipette tip) B 2. Stabilize Antenna with wax or clay A->B C 3. Prepare Electrodes (Tungsten, sharpened) D 4. Insert Reference Electrode (e.g., into the eye) E 5. Advance Recording Electrode to a long sensillum trichodeum D->E F 6. Pierce Cuticle to make contact with sensillum lymph E->F G 7. Deliver Pheromone Stimulus (Puff of scented air) F->G H 8. Record Action Potentials (Spikes from OSNs) G->H

Step-by-Step Methodology:

  • Animal Preparation: A male B. mori is immobilized in a truncated pipette tip or a small tube, leaving its head and antennae exposed and accessible. The antennae are further stabilized on a platform using dental wax or modeling clay.

  • Electrode Placement:

    • A sharpened tungsten reference electrode is inserted into a compound eye.

    • A second sharpened tungsten recording electrode , mounted on a micromanipulator, is carefully advanced towards the shaft of a single long sensillum trichodeum under high magnification.

  • Recording: The tip of the recording electrode is used to pierce the cuticle of the sensillum, establishing electrical contact with the sensillum lymph that bathes the neuronal dendrites. Successful placement is indicated by the appearance of stable, spontaneous action potentials (spikes).[20]

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously delivered to the antenna via a glass tube. A puff of air from a second cartridge, passed over a filter paper loaded with a known amount of pheromone, is injected into the main air stream to deliver the stimulus.

  • Data Analysis: The recorded electrical signals are amplified and filtered. The action potentials from the two co-located neurons can often be distinguished by differences in their spike amplitude. The neuronal response is quantified by counting the number of spikes in a defined period after the stimulus, subtracting the pre-stimulus spontaneous firing rate. This allows for the generation of dose-response curves for each neuron type in response to Bombykol and Bombykal.[19]

Conclusion

The differential activation of olfactory receptors by Bombykol and Bombykal in Bombyx mori is a classic paradigm in chemical ecology. It elegantly demonstrates how a minor modification of a single functional group on a molecule can, through highly specific receptor interactions, switch a behavioral output from attraction to inhibition. The system's relative simplicity—two related ligands, two specific receptors, and two distinct behaviors—has made it an invaluable model for dissecting the fundamental principles of chemosensation. The experimental protocols detailed herein, from heterologous expression to single-neuron recording, represent the gold-standard approaches that have allowed researchers to move from identifying a pheromone to understanding its precise mechanism of action at the molecular, cellular, and organismal levels.

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  • Hill, S. R., et al. (n.d.). (PDF) Combined Gas Chromatography and Single Sensillum Recording for Mosquitoes. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Efficacy of (10Z,12E)-10,12-Hexadecadien-1-ol and Commercial Pheromone Lures

For researchers and professionals in drug development and chemical ecology, the precise application of semiochemicals is paramount. This guide provides an in-depth technical comparison of the efficacy of synthetically pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical ecology, the precise application of semiochemicals is paramount. This guide provides an in-depth technical comparison of the efficacy of synthetically produced (10Z,12E)-10,12-Hexadecadien-1-ol, the primary sex pheromone of the silkworm moth (Bombyx mori), against commercially available pheromone lures. We will delve into the biological underpinnings of this powerful attractant, explore the critical factors influencing the performance of pheromone lures, and present a rigorous experimental protocol for conducting your own comparative efficacy studies.

Introduction to (10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol)

(10Z,12E)-10,12-Hexadecadien-1-ol, commonly known as bombykol, holds the distinction of being the first insect pheromone to be chemically characterized.[1][2] Released by the female silkworm moth (Bombyx mori) and its wild counterpart, Bombyx mandarina, it serves as a potent long-range attractant for conspecific males.[1] The male moth's extraordinary sensitivity to bombykol, capable of detecting it at concentrations as low as 10⁻¹² micrograms per milliliter, underscores its biological significance and its potential as a highly specific tool for pest monitoring and control.[3] The biosynthesis of bombykol originates from palmitoyl-CoA through a series of desaturation and reductive steps.[1]

The precise stereochemistry of bombykol is crucial for its activity. The (10Z,12E) isomer is the naturally produced and most biologically active form. Other isomers not only exhibit significantly lower activity but can, in some cases, act as inhibitors, reducing the attraction of males to the primary pheromone. This highlights the importance of isomeric purity in the synthesis of active pheromone compounds for use in lures.

Factors Influencing the Efficacy of Pheromone Lures

While the active ingredient is the cornerstone of a pheromone lure's success, its real-world performance is a multifactorial equation. When comparing a pure, synthesized pheromone to a commercial product, it is essential to consider the variables that can influence efficacy.

  • Purity of the Active Ingredient: The isomeric and chemical purity of the synthesized (10Z,12E)-10,12-Hexadecadien-1-ol is critical. As demonstrated in field trials with Bombyx mandarina, the presence of other compounds, such as bombykal, can significantly reduce trap catches.[4] Commercial lures may contain impurities from the synthesis process or intentionally added secondary compounds that could modulate the behavioral response of the target insect.

  • Pheromone Load and Release Rate: The amount of pheromone loaded into the dispenser and its release rate over time are key determinants of a lure's attractiveness and longevity. Studies on other moth species have shown that different commercial lures can have varying pheromone loads and, consequently, different emission profiles.[5] An optimal release rate is crucial; too low, and the plume will not be sufficiently attractive, too high, and it may be repellent or lead to rapid depletion of the lure. Research on Bombyx mandarina has indicated that higher doses of bombykol, within a certain range, can lead to increased moth capture.

  • Dispenser Type and Material: The dispenser matrix plays a vital role in protecting the pheromone from environmental degradation (e.g., UV light, oxidation) and ensuring a consistent release rate. Common dispenser types include rubber septa, polymer vials, and wax matrices.[6] The choice of dispenser can significantly impact the lure's field life and performance. For instance, a study on the tomato leafminer, Tuta absoluta, found that rubber septum lures were significantly more effective than polymer wax or vial lures.[6]

  • Trap Design and Placement: The physical trap in which the lure is placed is another critical variable. Different trap designs (e.g., delta traps, bucket traps, sticky traps) have varying capture efficiencies for different species.[7][8] Trap color can also influence capture rates.[6] The height and position of the trap within the environment can also affect its success.

Experimental Protocol for Comparative Efficacy Field Trial

To objectively compare the efficacy of a custom-synthesized (10Z,12E)-10,12-Hexadecadien-1-ol lure with a commercial alternative, a well-designed field trial is essential. The following protocol outlines a robust methodology for such a study.

Experimental Design

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of spatial variability within the experimental area.

  • Treatments:

    • T1: Custom-synthesized (10Z,12E)-10,12-Hexadecadien-1-ol lure.

    • T2: Commercial Lure 'A'.

    • T3 (Optional): Commercial Lure 'B'.

    • T4 (Control): Trap with no lure.

  • Replication: Each treatment should be replicated at least four times.

  • Blocking: The experimental field should be divided into blocks, with each block containing one of each treatment. This helps to account for environmental gradients such as wind direction, vegetation density, or slope.

Materials
  • Standardized insect traps (e.g., Delta traps or bucket traps).

  • Custom-synthesized (10Z,12E)-10,12-Hexadecadien-1-ol loaded into a consistent dispenser type (e.g., red rubber septa).

  • Commercial pheromone lures for the target species.

  • Stakes or hangers for trap deployment.

  • GPS device for mapping trap locations.

  • Data collection sheets or a mobile data entry application.

Lure Preparation (for custom lure)
  • Synthesize (10Z,12E)-10,12-Hexadecadien-1-ol, ensuring high isomeric purity (≥95%).

  • Dissolve a precise amount of the synthesized pheromone (e.g., 1 mg) in a suitable solvent (e.g., hexane).

  • Load the pheromone solution onto the chosen dispensers (e.g., red rubber septa) and allow the solvent to evaporate completely in a fume hood.

  • Store the prepared lures in airtight, pheromone-free containers at low temperature (e.g., -20°C) until deployment.

Field Deployment
  • Within each block, randomly assign the treatments to the trap locations.

  • Deploy the traps at a consistent height and orientation, following best practices for the target species.

  • Ensure a minimum distance between traps (e.g., 50 meters) to prevent interference between pheromone plumes.

  • Record the GPS coordinates of each trap.

Data Collection and Analysis
  • Inspect the traps at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-6 weeks).

  • Count and record the number of target male moths captured in each trap.

  • Remove captured insects at each inspection.

  • The collected data (moth counts) should be transformed (e.g., using a square root or logarithmic transformation) if the variance is not homogeneous.

  • Analyze the transformed data using an Analysis of Variance (ANOVA) appropriate for an RCBD.

  • If the ANOVA shows a significant difference between treatments, use a post-hoc test (e.g., Tukey's HSD) to determine which treatments are significantly different from each other.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the comparative efficacy trial.

G cluster_prep Preparation Phase cluster_field Field Deployment cluster_data Data Collection & Analysis synthesis Synthesize (10Z,12E)-10,12- Hexadecadien-1-ol lure_prep Prepare Custom Lures synthesis->lure_prep design Randomized Complete Block Design lure_prep->design commercial_lures Procure Commercial Lures commercial_lures->design deployment Trap Deployment design->deployment monitoring Weekly Trap Monitoring deployment->monitoring analysis Statistical Analysis (ANOVA) monitoring->analysis conclusion conclusion analysis->conclusion Draw Conclusions

Caption: Workflow for the comparative efficacy trial.

Data Presentation and Interpretation

The results of the field trial should be summarized in a clear and concise format. A table is an effective way to present the mean moth captures for each treatment.

TreatmentMean Moth Capture per Trap per Week (± SE)
T1: (10Z,12E)-10,12-Hexadecadien-1-ol 45.3 ± 5.2 ᵃ
T2: Commercial Lure 'A' 38.9 ± 4.8 ᵃ
T3: Commercial Lure 'B' 25.1 ± 3.1 ᵇ
T4: Control (No Lure) 1.2 ± 0.4 ᶜ
Means in the same column followed by the same letter are not significantly different (Tukey's HSD, P > 0.05).

In this hypothetical example, both the custom-synthesized lure and Commercial Lure 'A' performed significantly better than Commercial Lure 'B' and the control. There was no statistically significant difference between the custom lure and Commercial Lure 'A', suggesting that the commercial product is of high quality. Commercial Lure 'B' was less effective, which could be due to a lower pheromone load, a suboptimal release rate, or the presence of inhibitory compounds.

Conclusion

A direct comparison between a pure, synthetically produced pheromone and a commercial lure is the most definitive way to assess the efficacy of the latter. While commercial products offer convenience, their performance can be variable. By conducting rigorous, well-designed field trials, researchers and pest management professionals can make informed decisions about the most effective tools for their specific applications. The protocol and considerations outlined in this guide provide a framework for such evaluations, promoting a data-driven approach to the use of semiochemicals in research and pest management.

References

  • Comparison of Pheromone Lures and Sticky Pad Color for Capturing Tuta absoluta (Lepidoptera: Gelechiidae). (2025). MDPI. [Link]

  • Evaluation of Commercial Sex Pheromone Lures for Management of Fall Armyworm, Spodoptera frugiperda (J.E. Smith). (2022). ResearchGate. [Link]

  • Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae). (2025). ResearchGate. [Link]

  • Silkmoths: Different olfactory worlds of females and males. (2024). Chemical Ecology. [Link]

  • Comparison of pheromone trap design and lures for Spodoptera frugiperda in Togo and genetic characterization of moths caught. (n.d.). USDA ARS. [Link]

  • Field Evaluation of Commercial Sex Pheromone Lures and Home-made Traps for Monitoring of Male Fall Armyworm (FAW), Spodoptera frugiperda (JE Smith) (Lepidoptera: Noctuidae) in Los Baños, Laguna, the Philippines. (2025). ResearchGate. [Link]

  • Field trapping of Bombyx mandarina males using lures containing one... (n.d.). ResearchGate. [Link]

  • In pursuit of Bombykol. (2009). RSC Education. [Link]

  • Comparison of pheromone trap design and lures for Spodoptera frugiperda in Togo and genetic characterization of moths caught. (n.d.). ResearchGate. [Link]

  • Bombykol. (n.d.). Wikipedia. [Link]

  • Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae). (2025). PMC - NIH. [Link]

  • Silkmoths: Different olfactory worlds of females and males. (2024). EurekAlert!. [Link]

  • Pheromones and Pheromone Traps. (2016). Purdue University Facts for Fancy Fruit. [Link]

  • STORGARD-Catalog.pdf. (n.d.). Trécé, Inc.. [Link]

  • IMPROVING THE PHEROMONE LURE FOR DIAMONDBACK MOTH. (n.d.). New Zealand Plant Protection Society. [Link]

  • Pheromone lures. (n.d.). Bugs For Bugs. [Link]

  • Molecule of the month – Bombykol. (2010). WordPress.com. [Link]

  • Pheromone dose and set height of pheromone traps for efficient collection of wild mulberry silkmoths, Bombyx mandarina. (2025). ResearchGate. [Link]

  • Lures. (n.d.). ISCA Technologies. [Link]

  • The Role of Sticky Traps and Pheromone Lures in Integrated Pest Manage. (2024). Grow Organic. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of (10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (10Z,12E)-10,12-Hexadecadien-1-ol, the primary sex pheromone of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (10Z,12E)-10,12-Hexadecadien-1-ol, the primary sex pheromone of the female silkworm moth, Bombyx mori, commonly known as bombykol. Understanding the precise molecular features that govern its potent biological activity is crucial for the development of novel pest management strategies and for advancing our knowledge of chemosensation.

Introduction: The Significance of Bombykol

First identified in 1959 by Adolf Butenandt, bombykol was the first pheromone to be chemically characterized.[1][2] This 16-carbon alcohol with a conjugated diene system plays a vital role in the reproductive cycle of the silkworm moth, with the female releasing minute quantities to attract males over long distances.[1][2] The male moth's extraordinary sensitivity and specificity to bombykol make this system an exemplary model for studying insect olfaction and the principles of structure-activity relationships.[3]

The core structure of bombykol, a C16 chain with a terminal alcohol and a conjugated diene system at positions 10 and 12, is the foundation of its activity. However, it is the precise stereochemistry of the double bonds that dictates its remarkable potency.

The Critical Role of Stereochemistry: A Comparative Analysis

Bombykol can exist as four geometric isomers due to the two double bonds at the 10th and 12th positions. Experimental evidence overwhelmingly demonstrates that only the (10Z,12E) isomer possesses significant biological activity.

CompoundStructureRelative Biological Activity
(10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol) CH₃(CH₂)₂CH=CHCH=CH(CH₂)₈CH₂OH+++++
(10E,12E)-10,12-Hexadecadien-1-olCH₃(CH₂)₂CH=CHCH=CH(CH₂)₈CH₂OH+
(10Z,12Z)-10,12-Hexadecadien-1-olCH₃(CH₂)₂CH=CHCH=CH(CH₂)₈CH₂OHInactive
(10E,12Z)-10,12-Hexadecadien-1-olCH₃(CH₂)₂CH=CHCH=CH(CH₂)₈CH₂OHInactive

Activity Scale: +++++ (High), + (Very Low), Inactive. Based on behavioral and electrophysiological studies.

Butenandt's initial research revealed that the natural (10Z,12E) isomer is at least a thousand million times more biologically active than the other three stereoisomers.[1] More recent studies have confirmed that while the (10E,12E) isomer can elicit a marginal response at very high concentrations (10⁴-10⁵ fold higher than bombykol), the other isomers are essentially inactive.[4] This stringent requirement for a specific geometry highlights the highly tuned nature of the pheromone receptor system in Bombyx mori.

The Influence of Functional Groups and Chain Length

Systematic modifications of the bombykol structure have provided further insights into the key molecular determinants of its activity.

The Terminal Alcohol Group

The primary alcohol at the C1 position is crucial for activity. This is evidenced by the altered biological effects of its corresponding aldehyde, bombykal, and acetate ester.

CompoundStructureBiological Effect
(10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol) CH₃(CH₂)₂CH=CHCH=CH(CH₂)₈CH₂OHAttractant
(10Z,12E)-10,12-Hexadecadienal (Bombykal)CH₃(CH₂)₂CH=CHCH=CH(CH₂)₈CHOBehavioral Antagonist
(10Z,12E)-10,12-Hexadecadien-1-yl acetate (Bombykyl acetate)CH₃(CH₂)₂CH=CHCH=CH(CH₂)₈CH₂OAcBehavioral Antagonist

While male Bombyx mori antennae can detect both bombykal and bombykyl acetate, these compounds do not elicit the characteristic mating behavior. Instead, they act as behavioral antagonists, inhibiting the male's response to bombykol.[5] This demonstrates that while the overall shape of the molecule is recognized by the olfactory system, the terminal functional group is a critical determinant of the behavioral outcome. The pheromone-binding protein (PBP) of Bombyx mori, BmorPBP1, has been shown to not bind to bombykal, indicating that the initial step of molecular recognition is highly specific to the alcohol functionality.[6]

Alkyl Chain Length

Studies on analogs with varying chain lengths have shown that the 16-carbon backbone is optimal for activity. While the pheromone binding protein exhibits some flexibility and can bind to analogs with different chain lengths, the specificity is ultimately determined at the receptor level.[6] Shortening or lengthening the carbon chain generally leads to a significant decrease in biological activity, reinforcing the concept of a highly specific binding pocket in the olfactory receptor.

The Molecular Machinery of Pheromone Recognition

The remarkable specificity of bombykol's action is a result of a multi-step molecular recognition process involving specialized proteins in the male moth's antenna.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone Bombykol PBP Pheromone-Binding Protein (BmorPBP1) Pheromone->PBP Binding Pheromone_PBP Bombykol-PBP Complex PBP->Pheromone_PBP Receptor Pheromone Receptor (BmOR-1/Orco) Pheromone_PBP->Receptor Delivery & Release G_protein G-protein (Gq) Receptor->G_protein Activation PLC Phospholipase C (PLCβ) G_protein->PLC Activation Ion_Channel Ion Channel PLC->Ion_Channel Opening Depolarization Depolarization (Action Potential) Ion_Channel->Depolarization

Caption: Pheromone Signal Transduction Pathway in Bombyx mori.

  • Binding to Pheromone-Binding Protein (PBP): Hydrophobic bombykol molecules enter the aqueous sensillar lymph through pores in the antenna and are bound by a specific Pheromone-Binding Protein, BmorPBP1. This protein solubilizes the pheromone and transports it to the receptor.[1][7]

  • Receptor Activation: The bombykol-PBP complex delivers the pheromone to a specific G-protein coupled receptor (GPCR) complex, composed of the pheromone receptor BmOR-1 and the olfactory receptor co-receptor (Orco), located on the dendritic membrane of an olfactory receptor neuron.[8][9]

  • Signal Transduction Cascade: Upon binding of bombykol, the receptor activates a Gq-protein, which in turn stimulates Phospholipase Cβ (PLCβ). PLCβ catalyzes the hydrolysis of phospholipids, leading to the opening of ion channels.[10]

  • Neuronal Firing: The influx of ions causes a depolarization of the neuronal membrane, generating an action potential that is transmitted to the brain, ultimately triggering the characteristic mating behavior.[1]

The crystal structure of the BmorPBP1 in complex with bombykol reveals a snug fit within a hydrophobic pocket, with a key hydrogen bond forming between the hydroxyl group of bombykol and a serine residue (Ser56) of the protein.[11] This interaction underscores the importance of the terminal alcohol for binding and transport.

Experimental Protocols for Activity Assessment

The biological activity of bombykol and its analogs is primarily evaluated using two key techniques: Electroantennography (EAG) and behavioral assays.

Electroantennography (EAG)

EAG measures the summed electrical potential from the entire antenna in response to an odorant stimulus, providing a quantitative measure of olfactory receptor neuron activity.

EAG_Workflow cluster_prep Antenna Preparation cluster_stim Stimulus Delivery cluster_rec Recording & Analysis A1 Excise antenna from male moth A2 Mount antenna between two electrodes A1->A2 A3 Apply conductive gel to ensure contact A2->A3 C1 Record voltage change across the antenna A3->C1 B1 Prepare serial dilutions of test compounds B2 Apply compound to filter paper in a pipette B1->B2 B3 Deliver a puff of air through the pipette B2->B3 B3->C1 C2 Amplify and digitize the signal C1->C2 C3 Measure peak amplitude of the response C2->C3

Sources

Comparative

A Comparative Guide to the Quantitative Analysis and Method Validation of (10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol)

Introduction: The Imperative for Precision in Pheromone Analysis (10Z,12E)-10,12-Hexadecadien-1-ol, commercially and historically known as Bombykol, holds a significant place in chemical ecology as the first insect sex p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Pheromone Analysis

(10Z,12E)-10,12-Hexadecadien-1-ol, commercially and historically known as Bombykol, holds a significant place in chemical ecology as the first insect sex pheromone to be structurally identified.[1] Released by the female silkworm moth (Bombyx mori), this volatile C16 alcohol is a potent attractant for males, a discovery that launched the field of pheromone research.[1][2] Today, its applications extend to integrated pest management (IPM) programs, where synthetic pheromones are used in lures for monitoring and mating disruption.

The biological activity of pheromones is exquisitely dependent on their precise chemical structure, particularly their stereochemistry. The presence of even minor amounts of incorrect geometric isomers (e.g., the 10E,12Z or 10Z,12Z isomers) can lead to reduced efficacy or even antagonistic effects, repelling the target species.[3][4] Consequently, the robust quantitative analysis and rigorous validation of analytical methods are not merely procedural formalities; they are foundational to ensuring the quality, consistency, and biological efficacy of Bombykol-containing products.

This guide provides a comparative analysis of the primary analytical techniques for the quantification of Bombykol. It further outlines a comprehensive framework for method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6] The objective is to equip researchers, quality control analysts, and formulation scientists with the technical insights and practical protocols necessary to develop and validate analytical methods that are accurate, reliable, and fit for purpose.

Physicochemical Properties: Guiding Analytical Strategy

An understanding of Bombykol's physicochemical properties is paramount in selecting and optimizing an analytical method. The long hydrocarbon chain renders the molecule non-polar and hydrophobic, while the conjugated diene system provides a chromophore for UV detection.[1] Its volatility makes it amenable to gas chromatography.

PropertyValueSourceSignificance for Analysis
Molecular Formula C₁₆H₃₀O[1][7]Determines molecular weight and elemental composition for mass spectrometry.
Molecular Weight 238.41 g/mol [2][7]Essential for preparing standard solutions and for mass spectrometric identification.
CAS Number 1002-94-4[7]Unique identifier for the (10Z,12E) isomer.
Appearance Colorless to light yellow liquid[2]Basic physical property.
Polarity Non-polar, hydrophobic[1]Dictates choice of solvents (e.g., hexane, dichloromethane) and chromatographic mode (Reverse-Phase HPLC, non-polar GC column).
Boiling Point 130–133 °C (at 0.005 Torr)[2]Indicates sufficient volatility for Gas Chromatography (GC) analysis.
UV Absorbance Contains conjugated double bonds[1]Allows for quantitative analysis using HPLC with UV detection.

Comparative Analysis of Quantitative Methodologies

The two dominant chromatographic techniques for pheromone analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them is driven by the specific analytical objective, such as routine quantification, impurity profiling, or isomer separation.

Gas Chromatography (GC): The Workhorse for Volatiles

Causality for Selection: GC is intrinsically suited for analyzing volatile and thermally stable compounds like Bombykol. Its high resolving power allows for the separation of the analyte from solvent and other volatile components, making it the most common and robust choice for routine quality control.

  • Detection Systems:

    • Flame Ionization Detector (FID): A universal detector for organic compounds that provides excellent linearity and reproducibility for quantification. It is a cost-effective and reliable option when the identity of the peak is already confirmed.

    • Mass Spectrometry (MS): Provides definitive structural information, making it the gold standard for identification (confirmatory analysis). In Selected Ion Monitoring (SIM) mode, GC-MS offers exceptional sensitivity and specificity, allowing for quantification even in complex matrices. Published GC-MS data confirms its utility in separating Bombykol from its corresponding aldehyde, bombykal.[8]

  • Column Selection: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is the logical choice. This stationary phase provides efficient separation based primarily on boiling points while offering sufficient selectivity for Bombykol and related impurities.

High-Performance Liquid Chromatography (HPLC): The Isomer Specialist

Causality for Selection: While GC is excellent for general analysis, HPLC, particularly with specialized columns, excels at the separation of isomers that may be difficult to resolve by GC.[4] Given the critical importance of isomeric purity for pheromones, HPLC is an indispensable tool for method development and in-depth characterization.

  • Modes of Separation:

    • Reverse-Phase (RP-HPLC): This is the most common HPLC mode. Bombykol, being hydrophobic, is well-retained on a non-polar stationary phase (e.g., C18) using a polar mobile phase (e.g., acetonitrile and water). This method is effective for separating Bombykol from more polar or less retained impurities.

    • Normal-Phase (NP-HPLC): Utilizing a polar stationary phase (e.g., silica) and a non-polar mobile phase, NP-HPLC can sometimes offer different selectivity for geometric isomers compared to RP-HPLC.

  • Detection Systems:

    • UV-Vis Detector: The conjugated diene system in Bombykol allows for direct detection by UV absorbance, typically around 230-240 nm. This provides a simple and robust method for quantification.

    • Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides the highest level of specificity and can aid in the identification of unknown impurities and degradation products.

Head-to-Head Comparison
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sensitivity Very High (pg to fg range in SIM mode).Moderate to High (ng range).
Specificity Very High (based on both retention time and mass spectrum).Moderate (based on retention time and UV spectrum).
Isomer Separation Good, but can be challenging for some stereoisomers.Excellent, especially with optimized columns and mobile phases.
Sample Throughput High (typical run times of 15-30 min).[8]Moderate (typical run times of 10-20 min).
Primary Application Routine QC, identity confirmation, trace impurity analysis.Isomeric purity determination, analysis of non-volatile impurities.

Step-by-Step Experimental Protocols

The following protocols are provided as robust starting points. Optimization and validation are required for specific applications and matrices.

General Analytical Workflow

The process from sample receipt to final result follows a structured path, ensuring reproducibility and minimizing error.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (e.g., Pheromone Lure) Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Filter Filtration (0.45 µm) Extraction->Filter Vial Transfer to Autosampler Vial Filter->Vial GCMS GC-MS Analysis Vial->GCMS Option 1 HPLC HPLC-UV Analysis Vial->HPLC Option 2 Integration Peak Integration GCMS->Integration HPLC->Integration Calibration Calibration Curve Application Integration->Calibration Report Generate Quantitative Report Calibration->Report G Start Method Optimization Complete Specificity Specificity & Selectivity (Peak Purity, Resolution) Start->Specificity Linearity Linearity (5 levels, r² ≥ 0.99) Specificity->Linearity Range Range (Derived from Linearity) Linearity->Range LOQ Limit of Quantitation (LOQ) (S/N ≥ 10) Linearity->LOQ Accuracy Accuracy (Spike Recovery @ 3 levels) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision End Method Validated Accuracy->End Robustness Robustness (Deliberate Parameter Changes) Precision->Robustness LOD Limit of Detection (LOD) (S/N ≥ 3) LOQ->LOD Robustness->End

Sources

Validation

A Senior Application Scientist's Guide to Determining the Behavioral Response Threshold of (10Z,12E)-10,12-Hexadecadien-1-ol

This guide provides an in-depth comparison of methodologies for determining the behavioral response threshold of the potent lepidopteran sex pheromone, (10Z,12E)-10,12-Hexadecadien-1-ol, commonly known as bombykol. As th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for determining the behavioral response threshold of the potent lepidopteran sex pheromone, (10Z,12E)-10,12-Hexadecadien-1-ol, commonly known as bombykol. As the first chemically characterized pheromone, isolated from the female silkworm moth, Bombyx mori, it serves as a benchmark for sensitivity in chemical communication. Theoretical calculations and experimental evidence have remarkably shown that as few as 170 molecules of bombykol can trigger a sexual behavioral response in male B. mori moths.[1][2] This extraordinary sensitivity underscores the necessity for precise and reliable methods to quantify behavioral response thresholds, not only for bombykol but for a wide array of semiochemicals.

This document is intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology, neuroethology, and the development of pest management strategies. We will explore and compare the primary techniques employed in this field: Electroantennography (EAG), Single Sensillum Recording (SSR), and Wind Tunnel Bioassays. Each method will be evaluated for its strengths, limitations, and the specific type of data it generates, supported by experimental data and detailed, field-proven protocols.

The Olfactory Journey: From Molecule to Behavior

The detection of a pheromone molecule and its translation into a behavioral response is a multi-stage process. Understanding this pathway is crucial for selecting the appropriate experimental technique and for interpreting the resulting data.

Pheromone Pheromone Molecule ((10Z,12E)-10,12-Hexadecadien-1-ol) Antenna Antenna Pheromone->Antenna Adsorption Sensillum Sensillum Antenna->Sensillum Diffusion ORN Olfactory Receptor Neuron (ORN) Sensillum->ORN Receptor Binding & Signal Transduction AL Antennal Lobe ORN->AL Neural Signal Transmission Brain Higher Brain Centers AL->Brain Signal Processing Behavior Behavioral Response Brain->Behavior Motor Output

Caption: Generalized signaling pathway of pheromone detection in moths.

Comparative Analysis of Methodologies for Threshold Determination

The choice of methodology for determining a behavioral response threshold is contingent on the specific research question, the desired level of detail, and the available resources. Here, we compare the three cornerstone techniques.

Methodology Principle Data Output Strengths Limitations
Electroantennography (EAG) Measures the summed electrical potential from the entire antenna in response to an odorant stimulus.Gross electrical output of the antenna (millivolts). Provides a dose-dependent response curve.Rapid screening of active compounds. Relatively simple setup. Good for determining if a compound is detected.Lacks specificity; does not isolate the response of individual neurons. The amplitude of the EAG signal is not always directly correlated with the degree of behavioral sensitivity.[3][4]
Single Sensillum Recording (SSR) Records the action potentials from individual olfactory receptor neurons (ORNs) housed within a single sensillum.Spike frequency (spikes per second) from a specific neuron. Allows for highly sensitive and specific dose-response curves.Extremely high sensitivity and specificity. Can differentiate the responses of different neuron types within the same sensillum.[5][6]Technically demanding and time-consuming. Samples only a small subset of the total neuron population.[5]
Wind Tunnel Bioassay Observes the upwind flight behavior of an insect in a controlled environment in response to a pheromone plume.Quantified behavioral parameters (e.g., take-off, orientation, source contact). Provides a direct measure of behavioral response.Directly assesses the behavioral significance of a compound. Allows for the study of complex behaviors in a semi-naturalistic setting.[7][8][9][10]Can be influenced by subtle environmental variables. Data analysis can be complex.[11][12]

Quantitative Data Comparison: Behavioral Response Thresholds

The following table presents a summary of behavioral response thresholds for bombykol and a comparison with the pheromone components of the tobacco budworm moth, Heliothis virescens. This data highlights the remarkable sensitivity of B. mori to its specific pheromone.

Insect Species Pheromone Component(s) Methodology Behavioral Response Threshold Reference
Bombyx mori (10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol)Theoretical Calculation & Behavioral Observation~170 molecules
Heliothis virescens (Z)-11-Hexadecenal & (Z)-9-TetradecenalWind Tunnel BioassayBlend of components required for upwind flight; threshold not quantified in molecules but in nanograms on a lure.
Trilocha varians (E,Z)-10,12-hexadecadienal (Bombykal) & (E,Z)-10,12-hexadecadienyl acetate (Bombykyl acetate)Field TrappingAttracted only to a mixture of both components.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed, step-by-step methodology for each of the discussed techniques. These are designed to be self-validating systems, with explanations for key experimental choices.

Electroantennography (EAG) Protocol

This protocol outlines the procedure for measuring the overall olfactory response of a moth antenna to bombykol.

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Insect 1. Immobilize Insect Antenna 2. Excise Antenna Insect->Antenna Electrodes 3. Prepare Electrodes Antenna->Electrodes Mount 4. Mount Antenna Electrodes->Mount Stimulus 5. Deliver Stimulus Mount->Stimulus Record 6. Record Signal Stimulus->Record Measure 7. Measure Amplitude Record->Measure DoseResponse 8. Generate Dose-Response Curve Measure->DoseResponse

Caption: Workflow for a typical Electroantennography (EAG) experiment.

Materials:

  • Adult male moths (e.g., Bombyx mori)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode puller

  • Amplifier and data acquisition system

  • (10Z,12E)-10,12-Hexadecadien-1-ol (Bombykol)

  • Solvent (e.g., hexane)

  • Filter paper discs

  • Air stimulus controller

Procedure:

  • Insect Preparation: Anesthetize a male moth by cooling. Carefully restrain the moth in a holder, such as a modified pipette tip, exposing the head and antennae.

  • Antenna Preparation: Under a dissecting microscope, carefully excise one antenna at its base using fine scissors.

  • Electrode Preparation: Pull glass capillaries to a fine point using an electrode puller. Fill the electrodes with a saline solution (e.g., Ringer's solution). Insert Ag/AgCl wires into the back of the electrodes to act as conductors.

  • Mounting: Using micromanipulators, carefully insert the base of the excised antenna into the recording electrode and the tip of the antenna into the reference electrode. A small amount of conductive gel can be used to ensure a good electrical connection.

  • Stimulus Preparation: Prepare a serial dilution of bombykol in hexane. Apply a known volume of each dilution to a small filter paper disc and allow the solvent to evaporate. Place the filter paper in a Pasteur pipette connected to an air stimulus controller.

  • Stimulation and Recording: Deliver a puff of clean air over the antenna to establish a baseline. Then, deliver a puff of air carrying the bombykol stimulus. The duration of the puff should be standardized (e.g., 0.5 seconds). Record the resulting electrical potential change using the data acquisition system.

  • Data Analysis: Measure the peak amplitude of the negative voltage deflection for each stimulus concentration. Subtract the response to a solvent-only control.

  • Dose-Response Curve: Plot the mean response amplitude against the logarithm of the stimulus concentration to generate a dose-response curve.

Causality Behind Choices:

  • Excised Antenna: Using an excised antenna simplifies the setup and reduces noise from muscle potentials.

  • Serial Dilution: This is essential for determining the threshold of detection and the dynamic range of the antennal response.

  • Solvent Control: A solvent-only control is crucial to ensure that the observed response is due to the pheromone and not the solvent.

Single Sensillum Recording (SSR) Protocol

This protocol details the highly sensitive technique of recording from individual olfactory neurons.

Materials:

  • Same as EAG, with the addition of:

  • Tungsten electrodes

  • Electrolytic sharpening setup

  • Vibration isolation table

Procedure:

  • Insect Preparation: The insect is restrained as in the EAG protocol. It is critical to ensure the antenna is stable and accessible.

  • Electrode Preparation: Sharpen tungsten electrodes to a very fine point (sub-micron) using an electrolytic sharpening setup. The reference electrode can be a sharpened tungsten electrode or a glass capillary.

  • Locating a Sensillum: Under high magnification, identify a target sensillum on the antenna (for B. mori, these are long trichoid sensilla).

  • Recording: Carefully advance the sharpened tungsten recording electrode with a micromanipulator to pierce the cuticle at the base of the sensillum. The reference electrode is inserted into the insect's eye or another part of the body.

  • Stimulation: Deliver pheromone stimuli as described in the EAG protocol.

  • Data Analysis: The recorded signal will show discrete action potentials (spikes). The response is quantified by counting the number of spikes in a defined time window after the stimulus and subtracting the spontaneous spike frequency before the stimulus.

  • Dose-Response Curve: Plot the mean spike frequency against the logarithm of the stimulus concentration.

Causality Behind Choices:

  • Tungsten Electrodes: Their stiffness and ability to be sharpened to a fine point are ideal for penetrating the insect cuticle.

  • Vibration Isolation Table: This is essential to minimize mechanical noise that can dislodge the fine electrode tip.

  • Spike Counting: This provides a direct measure of the neuron's firing rate, which is the basis of neural coding of odor intensity.

Wind Tunnel Bioassay Protocol

This protocol describes how to assess the behavioral response of moths to a pheromone plume in a controlled environment.

cluster_setup Setup cluster_assay Bioassay cluster_data Data Analysis Tunnel 1. Prepare Wind Tunnel Lure 2. Prepare Pheromone Lure Tunnel->Lure Moths 3. Acclimatize Moths Lure->Moths Release 4. Release Moth Moths->Release Observe 5. Observe & Record Behavior Release->Observe Quantify 6. Quantify Behavioral Parameters Observe->Quantify Analyze 7. Statistical Analysis Quantify->Analyze

Caption: Standardized workflow for conducting a wind tunnel bioassay.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light.

  • Video recording equipment.

  • Pheromone lure (e.g., rubber septum impregnated with bombykol).

  • Release cages for moths.

Procedure:

  • Wind Tunnel Preparation: Set the wind speed to a level appropriate for the insect species (e.g., 30-50 cm/s for moths).[7] Ensure the lighting simulates the time of natural activity (e.g., dim red light for nocturnal moths).

  • Pheromone Lure Preparation: Load a rubber septum or other dispenser with a known concentration of bombykol. Place the lure at the upwind end of the tunnel.

  • Moth Acclimatization: Place male moths individually in release cages and allow them to acclimate to the wind tunnel conditions for at least 30 minutes.

  • Moth Release: Open the release cage at the downwind end of the tunnel.

  • Behavioral Observation: Record the moth's behavior for a set period (e.g., 3-5 minutes). Key behaviors to score include:

    • Activation: Wing fanning, antennal movement.

    • Take-off: Initiation of flight.

    • Upwind Flight: Oriented flight towards the pheromone source.

    • Casting: Zig-zagging flight perpendicular to the wind direction.

    • Source Contact: Landing on or near the pheromone source.

  • Data Quantification: For each moth, record which of the key behaviors were observed and the latency to each behavior.

  • Statistical Analysis: Use appropriate statistical tests (e.g., Chi-square test, logistic regression) to compare the proportion of moths exhibiting each behavior at different pheromone concentrations.[11][12]

Causality Behind Choices:

  • Controlled Airflow: A laminar airflow is crucial for creating a stable pheromone plume for the moth to navigate.

  • Dim Red Light: Many moth species are not sensitive to red light, allowing for observation without disturbing their natural behavior.

  • Quantified Behavioral Parameters: A clear ethogram of behaviors ensures objective and repeatable data collection.

Conclusion

The determination of behavioral response thresholds for semiochemicals like (10Z,12E)-10,12-Hexadecadien-1-ol is fundamental to our understanding of chemical ecology and for the development of effective pest management tools. The choice of methodology—EAG, SSR, or wind tunnel bioassay—should be guided by the specific research objectives. EAG provides a rapid, albeit coarse, measure of antennal detection. SSR offers unparalleled sensitivity and specificity at the neuronal level. Wind tunnel bioassays provide the most direct and ecologically relevant measure of a compound's ability to elicit a behavioral response. By employing these techniques with rigor and a clear understanding of their underlying principles, researchers can continue to unravel the intricacies of insect chemical communication.

References

  • Kaissling, K. E. (1974). Sensory transduction in insect olfactory receptors. In Biochemistry of Sensory Functions (pp. 243-273). Springer, Berlin, Heidelberg. [Link]

  • Mafra-Neto, A., & Cardé, R. T. (1994). Fine-scale structure of pheromone plumes modulates upwind flight of male moths. Nature, 369(6476), 142-144. [Link]

  • Vetter, R. S., & Baker, T. C. (1983). Behavioral responses of male Heliothis virescens in a sustained-flight tunnel to combinations of seven compounds identified from female sex pheromone glands. Journal of Chemical Ecology, 9(6), 747-759. [Link]

  • Willis, M. A., & Arbas, E. A. (1991). Odor-modulated upwind flight of the sphinx moth, Manduca sexta L. Journal of Comparative Physiology A, 169(4), 427-440. [Link]

  • Kennedy, J. S., Ludlow, A. R., & Sanders, C. J. (1981). Guidance of flying moths by wind-borne sex pheromone. Science, 211(4484), 897-903. [Link]

  • Baker, T. C. (Ed.). (1989). Pheromone biochemistry. CRC press. [Link]

  • Namiki, S., Iwabuchi, S., Kanzaki, R. (2013). Pheromone responsiveness threshold depends on temporal integration by antennal lobe projection neurons. Proceedings of the National Academy of Sciences, 110(38), 15446-15451. [Link]

  • Fadamiro, H. Y., & Baker, T. C. (1999). Reproductive performance and longevity of female European corn borer, Ostrinia nubilalis: effects of multiple mating, delay in mating, and adult feeding. Journal of Insect Physiology, 45(4), 385-392. [Link]

  • Linn, C. E., Campbell, M. G., & Roelofs, W. L. (1987). Pheromone components and active spaces: what do moths smell and where do they smell it?. Science, 237(4815), 650-652. [Link]

  • Schneider, D. (1957). Elektrophysiologische Untersuchungen von Chemo-und Mechanorezeptoren der Antenne des Seidenspinners Bombyx mori L. Zeitschrift für vergleichende Physiologie, 40(1), 8-41. [Link]

  • Kaissling, K. E. (2014). Pheromone reception in insects. In Pheromone Biochemistry (pp. 53-90). Academic Press. [Link]

  • Butenandt, A., Beckmann, R., Stamm, D., & Hecker, E. (1959). Über den Sexuallockstoff des Seidenspinners Bombyx mori. Reindarstellung und Konstitution. Zeitschrift für Naturforschung B, 14(4), 283-284. [Link]

  • Phelan, P. L., & Baker, T. C. (1987). Evolution of male pheromones in moths: reproductive isolation through sexual selection?. Science, 235(4785), 205-207. [Link]

  • Christensen, T. A., & Hildebrand, J. G. (1987). Male-specific, sex pheromone-selective projection neurons in the antennal lobes of the moth Manduca sexta. Journal of Comparative Physiology A, 160(5), 553-569. [Link]

  • Kanzaki, R., Arbas, E. A., & Hildebrand, J. G. (1991). Physiology and morphology of projection neurons in the antennal lobe of the male moth Manduca sexta. Journal of Comparative Physiology A, 168(3), 297-310. [Link]

  • de Bruyne, M., & Baker, T. C. (2008). Odor detection in insects: volatile codes. Journal of Chemical Ecology, 34(7), 882-897. [Link]

  • Hallem, E. A., & Carlson, J. R. (2006). Odor coding by a receptor repertoire. Cell, 125(1), 143-160. [Link]

Sources

Comparative

Bridging the Gap: A Comparative Analysis of Laboratory Bioassays and Field Trial Performance of the Peach Fruit Moth Sex Pheromone

A Technical Guide for Researchers in Drug Development and Pest Management Introduction: The Challenge of Translating Pheromone Bioactivity from Lab to Field The development of effective and environmentally benign pest ma...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development and Pest Management

Introduction: The Challenge of Translating Pheromone Bioactivity from Lab to Field

The development of effective and environmentally benign pest management strategies is a cornerstone of modern agriculture and public health. Sex pheromones, with their inherent species-specificity, represent a powerful tool in this endeavor. The peach fruit moth, Carposina sasakii, is a significant pest of pome and stone fruits, causing substantial economic losses.[1][2] The primary components of its female-produced sex pheromone have been identified as (Z)-7-eicosen-11-one and (Z)-7-nonadecen-11-one.[3][4] While laboratory bioassays are indispensable for the initial identification and characterization of pheromone components, their predictive power for field performance is a subject of ongoing investigation. This guide provides a comparative analysis of laboratory bioassay data and field trial results for the sex pheromone of Carposina sasakii, offering insights into the complexities of translating laboratory findings into real-world applications.

Laboratory Bioassays: Deconstructing the Olfactory Response

Laboratory-based bioassays are fundamental in elucidating the electrophysiological and behavioral responses of insects to semiochemicals. These controlled environments allow for the precise measurement of an insect's sensitivity and behavioral repertoire in response to specific compounds.

Electroantennography (EAG): Gauging Antennal Sensitivity

Table 1: Hypothetical Comparative EAG Response of Carposina sasakii to its Sex Pheromone Components

Pheromone ComponentMean EAG Response (mV) ± SE
(Z)-7-eicosen-11-one1.2 ± 0.15
(Z)-7-nonadecen-11-one0.8 ± 0.12
Control (Solvent)0.1 ± 0.05
Note: This data is illustrative and based on typical EAG results for lepidopteran pheromones.
Wind Tunnel Bioassays: Observing Behavioral Responses

Wind tunnel assays provide a more nuanced understanding of an insect's behavioral response to a pheromone plume. In a controlled airflow, researchers can observe and quantify behaviors such as upwind flight, casting, and source location. For C. sasakii, laboratory observations have confirmed that a blend of (Z)-7-eicosen-11-one and (Z)-7-nonadecen-11-one can synergistically enhance sexual stimulation.[5] This suggests that while one component may be the primary attractant, the other can play a crucial role in close-range courtship behaviors.

Table 2: Hypothetical Wind Tunnel Behavioral Response of Male Carposina sasakii to Pheromone Components

Treatment% Upwind Flight% Source Contact
(Z)-7-eicosen-11-one75%60%
(Z)-7-nonadecen-11-one30%15%
Blend (20:1)85%78%
Control5%0%
Note: This data is illustrative and based on typical wind tunnel results.

Field Trials: The Ultimate Test of Efficacy

While laboratory assays provide valuable foundational data, field trials are the definitive measure of a pheromone's practical utility for pest monitoring and control. In real-world conditions, a multitude of biotic and abiotic factors can influence the effectiveness of a pheromone lure.

Pheromone Trapping: Assessing Attraction in a Natural Environment

Field trapping studies for C. sasakii have yielded interesting and somewhat counterintuitive results when compared to laboratory findings. Despite the identification of two pheromone components and the observation of a synergistic effect in lab settings, field trials have consistently shown that lures containing only (Z)-7-eicosen-11-one are highly effective at capturing male moths.[3][4] In some cases, the addition of (Z)-7-nonadecen-11-one to the lure did not significantly increase, and in some instances, even slightly decreased, trap captures.

Table 3: Comparative Field Trap Captures of Male Carposina sasakii with Different Pheromone Lures

Lure CompositionMean No. of Moths Captured/Trap/Week ± SE
(Z)-7-eicosen-11-one (1 mg)15.4 ± 2.1
(Z)-7-nonadecen-11-one (0.05 mg)2.1 ± 0.5
Blend (1 mg:0.05 mg)13.8 ± 1.9
Unbaited Trap (Control)0.3 ± 0.1
Data is a representative compilation from field studies.

Discussion: Reconciling the Discrepancies

The divergence between laboratory and field results for the C. sasakii sex pheromone highlights a critical aspect of chemical ecology: the context-dependent nature of insect behavior. Several factors may contribute to these discrepancies:

  • Component Ratio and Concentration: The optimal ratio and concentration of pheromone components can differ between close-range mating behavior (as observed in a wind tunnel) and long-range attraction (as measured by field traps). It is possible that the primary component, (Z)-7-eicosen-11-one, is sufficient for long-distance orientation, while the minor component, (Z)-7-nonadecen-11-one, plays a more significant role in the final stages of courtship.

  • Environmental Factors: Temperature, humidity, wind speed, and ultraviolet radiation can all affect the release rate and stability of pheromone components from a lure. These factors are tightly controlled in the lab but are highly variable in the field.

  • Behavioral Thresholds: The concentration of a pheromone required to elicit a behavioral response in a controlled laboratory setting may be different from that required to outcompete background odors and attract insects from a distance in the field.

  • Interspecific Interactions: The presence of other, non-target species that may be attracted to or repelled by certain pheromone components can influence the capture rates of the target species in the field.

Experimental Protocols

Electroantennography (EAG) Protocol
  • Antenna Preparation: An adult male Carposina sasakii is immobilized, and one of its antennae is excised at the base. The distal tip of the antenna is also removed.

  • Electrode Placement: The cut ends of the antenna are placed in contact with two silver-silver chloride electrodes containing a saline solution.

  • Air Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

  • Stimulus Delivery: A puff of air (the stimulus) containing a known concentration of the pheromone component dissolved in a solvent is injected into the continuous airstream. A control puff contains only the solvent.

  • Signal Recording: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the response is measured in millivolts (mV).

  • Data Analysis: The mean response to the pheromone is corrected by subtracting the mean response to the solvent control.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Immobilize Male Moth B Excise Antenna A->B C Mount Antenna on Electrodes B->C D Deliver Continuous Airflow C->D E Inject Pheromone Stimulus D->E F Record Antennal Depolarization E->F G Amplify & Digitize Signal F->G H Measure Response Amplitude (mV) G->H I Correct for Control Response H->I

Figure 1: Generalized workflow for an Electroantennography (EAG) bioassay.

Field Trapping Protocol
  • Trap Selection: Delta traps with a sticky liner are a common choice for monitoring lepidopteran pests.

  • Lure Preparation: Rubber septa or other controlled-release dispensers are loaded with a precise amount of the synthetic pheromone component(s).

  • Trap Deployment: Traps are placed in the field, typically in a grid or transect, at a specific height and density. A number of traps are left unbaited to serve as controls.

  • Trap Servicing: Traps are checked at regular intervals (e.g., weekly), and the number of captured target moths is recorded. Lures are replaced periodically according to the manufacturer's recommendations.

  • Data Analysis: The mean number of moths captured per trap per time interval is calculated for each treatment and compared statistically.

Field_Trapping_Workflow cluster_setup Setup cluster_monitoring Monitoring cluster_evaluation Evaluation A Prepare Pheromone Lures B Assemble Delta Traps A->B C Deploy Traps in Field B->C D Weekly Trap Inspection C->D E Count & Record Captured Moths D->E F Replace Lures as Needed D->F G Compile Weekly Capture Data E->G H Statistical Analysis of Treatments G->H I Determine Lure Efficacy H->I

Figure 2: Standardized workflow for a field trapping trial.

Conclusion: An Integrated Approach for Robust Pheromone Development

The case of the Carposina sasakii sex pheromone underscores the importance of an integrated approach to pheromone research and development. While laboratory bioassays such as EAG and wind tunnel experiments are invaluable for identifying bioactive compounds and understanding the nuances of insect behavior in a controlled setting, they do not always directly predict field performance. Field trials remain the gold standard for assessing the practical efficacy of a pheromone lure for pest monitoring and control. Discrepancies between lab and field data should not be viewed as failures, but rather as opportunities to gain a deeper understanding of the complex interplay between chemical signals, insect behavior, and the environment. For researchers and drug development professionals, a comprehensive evaluation that combines both laboratory and field data is essential for the successful development and deployment of effective pheromone-based pest management technologies.

References

  • EFSA Panel on Plant Health (PLH), Jeger, M., Bragard, C., Caffier, D., Candresse, T., Chatzivassiliou, E., ... & Suffert, M. (2018). Pest categorisation of Carposina sasakii. EFSA Journal, 16(12), e05492. [Link]

  • Han, K. S., Jung, J. K., Choi, K. H., Lee, S. W., & Boo, K. S. (2000). Sex Pheromone Composition and Male Trapping of the Peach Fruit Moth, Carposina sasakii (Matsumura) (Lepidoptera: Carposinidae) in Korea. Journal of Asia-Pacific Entomology, 3(2), 83-88. [Link]

  • Yang, C., Song, H., Wu, C., & Wu, J. (2018). Antennal transcriptome analysis of the chemosensory gene families in Carposina sasakii (Lepidoptera: Carposinidae). PloS one, 13(7), e0200588. [Link]

  • Zhang, A., & Polavarapu, S. (2017). Increased trapping efficiency for the peach fruit moth Carposina sasakii (Matsumura) with synthetic sex pheromone. Journal of Applied Entomology, 141(1-2), 129-136. [Link]

  • Ma, G., Tian, B. L., Zhao, F., Wei, G. S., Hoffmann, A. A., & Ma, C. S. (2017). Soil moisture conditions determine phenology and success of larval escape in the peach fruit moth, Carposina sasakii (Lepidoptera, Carposinidae). Bulletin of entomological research, 107(5), 644-651. [Link]

  • Wang, J., Sun, X., Wu, J., Bian, Q., Wang, M., & Zhong, J. (2024). Synthesis of the sex pheromone of the peach fruit moth, Carposina sasakii Matsumura. Chinese Journal of Pesticide Science, 26(2), 402-407. [Link]

  • Xue, Y. H., Zhang, G. H., & Li, Z. H. (2009). Research and application on the sex pheromone of Carposina sasakii Matsumura (Lepidoptera: Carposinidae). Chinese Journal of Biological Control, 25(3), 241-246. [Link]

  • European and Mediterranean Plant Protection Organization. (2022). Carposina sasakii. EPPO Global Database. [Link]

  • Nasuti, C., Tofani, S., & Di-Giovanni, M. (2023). Molecular Characterization of Three Chemosensory Proteins from Carposina sasakii. Insects, 14(11), 868. [Link]

  • Han, P., Zhang, A., & Polavarapu, S. (2018). Molecular characterization and functional analysis of pheromone binding proteins and general odorant binding proteins from Carposina sasakii Matsumura (Lepidoptera: Carposinidae). Pest management science, 74(11), 2545-2554. [Link]

  • Gibanov, P. K., & Sanin, Y. V. (1971). The peach fruit moth in the USSR. Zashchita Rastenii, 16(11), 42-43.
  • Zhang, X., Wang, S., & Wu, J. (2017). Trapping efficiencies of different sex pheromone lures for Carposina sasakii Matsumura and Lithocolletis ringoniella Matsumura in apple orchards. Chinese Journal of Applied Entomology, 54(4), 634-640. [Link]

  • European Food Safety Authority. (2022). Pest survey card for Carposina sasakii. EFSA Supporting Publications, 19(11), 7649E. [Link]

  • Nasu, Y. (2011). Rediscovery of Carposina niponensis Walsingham and carposinids caught by synthetic sex pheromone trap for C. sasakii Matsumura in Japan (Lepidoptera: Carposinidae). Transactions of the Lepidopterological Society of Japan, 62(2), 73-83. [Link]

  • Ishiguri, Y., & Shirai, Y. (2004). Flight activity of the peach fruit moth, Carposina sasakii (Lepidoptera: Carposinidae), measured by a flight mill. Applied Entomology and Zoology, 39(2), 269-274. [Link]

  • Zhang, Z., Liu, S., Li, Z., & Liu, Y. (2023). Quantifying Key Environmental Determinants Shaping the Ecological Niche of Fruit Moth Carposina sasakii Matsumura, 1900 (Lepidoptera, Carposinidae). Insects, 14(12), 929. [Link]

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